Methyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Description
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-10(15)8-3-2-7(11)4-9(8)14-5-12-13-6-14/h2-6H,1H3 |
InChI Key |
PPXDJRUPPLZGLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Introduction: The Significance of the Triazole-Substituted Benzoate Scaffold
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the 1,2,4-triazole moiety into the substituted benzoic acid framework imparts a range of biological activities. The 1,2,4-triazole ring is a well-established pharmacophore, present in numerous antifungal, antiviral, and anti-inflammatory agents.[1][2] Its unique electronic and steric properties can enhance a molecule's binding affinity to biological targets and improve its metabolic stability. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, intended for researchers, chemists, and professionals in drug discovery and development.
Retrosynthetic Analysis and Proposed Synthesis Pathway
A logical retrosynthetic analysis of the target molecule suggests a two-step approach commencing from the readily available 2-amino-4-chlorobenzoic acid. This strategy involves an initial esterification of the carboxylic acid, followed by the construction of the 1,2,4-triazole ring at the 2-position of the aromatic ring.
The proposed forward synthesis is as follows:
-
Step 1: Esterification of 2-amino-4-chlorobenzoic acid to yield Methyl 2-amino-4-chlorobenzoate.
-
Step 2: Triazole Formation via a transamination and cyclization reaction of Methyl 2-amino-4-chlorobenzoate with a suitable reagent to form the 4H-1,2,4-triazol-4-yl group.
This pathway is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations.
Visualizing the Synthesis Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway for Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate.
Part 1: Esterification of 2-amino-4-chlorobenzoic acid
The initial step in the synthesis is the protection of the carboxylic acid functionality as a methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid in the subsequent triazole formation step. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable and scalable method.
Experimental Protocol: Synthesis of Methyl 2-amino-4-chlorobenzoate
A procedure analogous to the esterification of similar aminobenzoic acids can be employed.[3][4]
Materials:
-
2-amino-4-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of starting material).
-
Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the cessation of effervescence.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 2-amino-4-chlorobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford a pure crystalline solid.
Mechanistic Insights and Rationale
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The use of a large excess of methanol shifts the equilibrium towards the product side, ensuring a high conversion rate.
Part 2: Synthesis of the 4H-1,2,4-triazol-4-yl Moiety
The second and final step is the construction of the 1,2,4-triazole ring. A highly effective method for the synthesis of 4-aryl-4H-1,2,4-triazoles is the reaction of anilines with N,N-dimethylformamide azine.[5] This reaction proceeds via a transamination followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Materials:
-
Methyl 2-amino-4-chlorobenzoate
-
N,N-dimethylformamide azine dihydrochloride
-
Sodium ethoxide (optional, for preparation of the free base)
-
High-boiling point solvent (optional, e.g., toluene or xylene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-amino-4-chlorobenzoate (1.0 eq) and N,N-dimethylformamide azine dihydrochloride (1.0-1.2 eq).[5]
-
Reaction Conditions: Heat the mixture, with or without a high-boiling solvent, to a temperature of 120-150 °C. The reaction can be performed neat (solvent-free).[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aniline derivative is consumed. This may take several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate.
Mechanistic Insights and Rationale
The formation of the 4-aryl-1,2,4-triazole from an aniline and N,N-dimethylformamide azine involves a transamination reaction followed by cyclization.[5] The primary amine of the Methyl 2-amino-4-chlorobenzoate displaces one of the dimethylamino groups from the azine. The resulting intermediate then undergoes an intramolecular cyclization with the elimination of a second molecule of dimethylamine to form the stable, aromatic 1,2,4-triazole ring. Heating is necessary to drive the reaction to completion, particularly the elimination steps.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (Starting Material:Reagent) | Typical Reaction Time | Typical Yield |
| 1 | 2-amino-4-chlorobenzoic acid | Methanol, H₂SO₄ | 1 : excess : cat. | 4-6 hours | > 90% |
| 2 | Methyl 2-amino-4-chlorobenzoate | N,N-dimethylformamide azine | 1 : 1.0-1.2 | 4-14 hours | Moderate to Good |
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate. The methodology utilizes readily available starting materials and employs well-established chemical transformations. The detailed experimental protocols and mechanistic insights provided in this guide are intended to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and other applications.
References
- Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305.
- Pellizzari, G. (1911). Azione dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41, 20.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
- Brunner, K. (1914). Über die Einwirkung von Hydrazin auf Diacylamine.
-
Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters, 15(14), 3585–3589. Available at: [Link]
- Bartlett, M. F., & Humphrey, G. L. (1967). Synthesis of 4-Substituted 1,2,4-Triazoles. Journal of the American Chemical Society, 89(12), 3049-3050.
- Naik, S., & Chikhalia, K. (2008). Synthesis and biological evaluation of some new 1,2,4-triazole derivatives. E-Journal of Chemistry, 5(3), 543-548.
- Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Salihi, N. J. (2006). Synthesis and properties of 1,2,4-triazoles: A review. Chemistry of Heterocyclic Compounds, 42(11), 1377-1403.
- Dong, H. S., & Xu, J. Y. (2009). Synthesis and crystal structure of methyl 2-amino-5-chlorobenzoate. Chinese Journal of Structural Chemistry, 28(1), 123-126.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Methyl 2-amino-4-chlorobenzoate in Advancing Organic Synthesis. Available at: [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon.
Sources
Physicochemical Profiling and Analytical Methodologies for Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Executive Summary
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (C₁₀H₈ClN₃O₂) represents a highly specialized chemical scaffold utilized in advanced drug discovery, particularly in the design of novel antifungals, anticonvulsants, and agricultural chemicals. Rather than a simple building block, this molecule is a carefully engineered pharmacophore. This technical whitepaper elucidates the causality behind its structural components, defines its physicochemical boundaries, and establishes self-validating analytical protocols required for its rigorous characterization.
Structural Architecture and Physicochemical Rationale
The molecule is composed of three synergistic functional domains, each deliberately contributing to its overall Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
-
The 4H-1,2,4-Triazole Core : 1,2,4-triazoles are five-membered, π-excessive aromatic nitrogen heterocycles. The sp² hybridized nitrogen atoms provide a robust electron cloud that facilitates strong hydrogen bonding and metal coordination. The neutral molecule possesses a pKa of approximately 10.26, while its conjugate acid has a pKa of 2.45 (). This amphoteric nature is crucial for its pharmacokinetic behavior, allowing it to transition between ionized and un-ionized states depending on the physiological compartment.
-
The Chloro Substituent : Positioned at the para position relative to the ester, the chlorine atom serves a dual purpose. Causally, halogens increase the lipophilicity (LogP) of the scaffold, enhancing membrane permeability. Furthermore, it sterically and electronically blocks cytochrome P450-mediated aromatic hydroxylation, thereby increasing the metabolic half-life of the compound.
-
The Methyl Ester : The ester acts as a lipophilic masking group for the underlying benzoic acid. In drug development, this is a classic prodrug strategy. By masking the polar carboxylic acid, the topological polar surface area (TPSA) is lowered, enhancing passive diffusion across lipid bilayers before undergoing esterase-mediated hydrolysis in vivo.
Quantitative Physicochemical Data
Summarized below are the core physicochemical parameters of the compound. These metrics are not just descriptive; they are predictive tools for downstream formulation.
| Parameter | Value | Causality / Significance |
| Molecular Formula | C₁₀H₈ClN₃O₂ | Defines the structural and stoichiometric boundaries. |
| Molecular Weight | 237.64 g/mol | <500 Da, strictly compliant with Lipinski's Rule of 5 for oral bioavailability. |
| Estimated LogP | ~2.3 | Optimal balance for aqueous solubility and lipid membrane permeability. |
| pKa (Conjugate Acid) | 2.45 | Dictates ionization state in gastric (pH 1.5) vs. intestinal (pH 6.8) environments. |
| TPSA | ~57.0 Ų | <90 Ų, an excellent predictor for potential blood-brain barrier (BBB) penetration. |
Mechanistic Insights: Pharmacological Utility
Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities. Recent literature highlights their critical role as and potent antifungal agents. The primary mechanism of action often involves the N4 atom of the triazole ring coordinating with the heme iron of target enzymes (e.g., CYP51 in fungi), effectively blocking the active site and halting ergosterol biosynthesis.
Figure 1: Mechanistic pathway of 1,2,4-triazole-mediated enzyme inhibition via heme coordination.
Analytical Characterization and Validation Protocols
To ensure structural integrity and purity, a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is required.
Causality in Method Design : Because the 1,2,4-triazole moiety has a pKa of 2.45, utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) would result in partial protonation of the molecule. This equilibrium state leads to peak splitting and severe tailing. Therefore, a neutral buffer (10 mM Ammonium Acetate, pH 6.8) is deliberately selected to ensure the triazole remains completely in its neutral, un-ionized state, guaranteeing sharp, symmetrical peaks.
HPLC-UV/MS Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 100 x 4.6 mm, 3 µm | High surface area for resolving structurally similar synthetic impurities. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) | Maintains the triazole in a neutral state to prevent peak tailing. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Provides high elution strength with a low UV cutoff. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns. |
| Detection | UV at 254 nm; ESI+ MS | 254 nm captures the benzoate chromophore; MS confirms mass (m/z 238.0). |
Step-by-Step HPLC-UV/MS Workflow
-
Sample Preparation : Dissolve 10 mg of the compound in 10 mL of Acetonitrile (ACN) to create a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL using the mobile phase. Causality: Diluting in the mobile phase prevents solvent-mismatch, which causes peak distortion at the solvent front.
-
System Suitability Testing (SST) : Inject a standard mix containing the analyte and an internal standard (e.g., methyl benzoate).
-
Self-Validation: The analytical run is only deemed valid if the resolution (
) between the internal standard and the analyte is >2.0, and the tailing factor ( ) for the triazole peak is <1.5.
-
-
Chromatographic Run : Execute a gradient method starting at 5% B, ramping to 95% B over 10 minutes.
-
Mass Spectrometry (ESI+) : Confirm the molecular weight. The expected
ion is m/z 238.0.-
Self-Validation: The presence of the intact chlorine atom is self-validated by observing a characteristic 3:1 isotopic pattern at m/z 238.0 and 240.0.
-
Figure 2: Self-validating RP-HPLC analytical workflow for triazole derivative characterization.
Experimental Methodology: LogP Determination
Understanding the partition coefficient (LogP) is critical for predicting the in vivo distribution of the benzoate ester. We utilize a highly controlled Shake-Flask Method.
-
Phase Saturation : Vigorously mix equal volumes of 1-octanol and HPLC-grade water for 24 hours.
-
Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew the concentration calculations.
-
-
Partitioning : Add exactly 2.0 mg of the compound to 10 mL of the biphasic system. Shake at 100 RPM at exactly 25.0°C for 4 hours to reach thermodynamic equilibrium.
-
Phase Separation : Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions. Carefully extract aliquots from both the octanol and aqueous layers using a syringe.
-
Quantification & Self-Validation : Analyze both layers using the validated HPLC method.
-
Self-Validation: Mass balance must be calculated. The sum of the compound quantified in both the octanol and aqueous phases must equal the initial 2.0 mg input (±5%). A deviation beyond this threshold indicates emulsion formation, precipitation, or compound degradation, automatically invalidating the run.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9257, 1,2,4-Triazole. PubChem. Available at:[Link]
-
Wikipedia Contributors. "1,2,4-Triazole." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Yuan, H., et al. "Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors." European Journal of Medicinal Chemistry, 2025. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
Hrytsyk, A., et al. "Current research trends of 1,2,4-triazole derivatives biological activity (literature review)." ResearchGate, 2025. Available at:[Link]
Advanced Mass Spectrometry Analysis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate: A Comprehensive Technical Guide
Executive Summary
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a highly specialized organic building block. Characterized by a benzoate core substituted with a halogen and a 1,2,4-triazole pharmacophore, it serves as a critical intermediate in the synthesis of agricultural fungicides and pharmaceutical kinase inhibitors. Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of its ionization behavior and gas-phase fragmentation.
This whitepaper provides an authoritative, self-validating methodology for the LC-MS/MS analysis of this compound. By bridging the gap between theoretical gas-phase thermodynamics and practical analytical workflows, this guide empowers researchers to develop robust, highly sensitive quantitative assays compliant with global bioanalytical standards.
Physicochemical Profiling & Theoretical MS Parameters
Before initiating any mass spectrometry method development, it is imperative to map the theoretical isotopic distribution and ionization propensity of the target analyte. The presence of the 1,2,4-triazole ring provides multiple basic nitrogen atoms (predominantly N2 and N4), making Positive Electrospray Ionization (ESI+) the optimal ionization mode. Furthermore, the chlorine atom introduces a distinct
Table 1: Theoretical Mass Spectrometry Parameters
| Parameter | Value / Description |
| Chemical Formula | C₁₀H₈ClN₃O₂ |
| Monoisotopic Mass | 237.0305 Da |
| Precursor Ion [M+H]⁺ (³⁵Cl) | m/z 238.0381 |
| Precursor Ion [M+H]⁺ (³⁷Cl) | m/z 240.0352 |
| Optimal Ionization Mode | ESI Positive (ESI+) |
| LogP (Estimated) | 1.8 – 2.2 (Reverse-phase compatible) |
Mechanistic Fragmentation Pathways (CID)
Understanding why specific bonds break during Collisional-Induced Dissociation (CID) is the hallmark of expert method development. It allows for the selection of the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
When Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is subjected to CID in a collision cell (typically using Argon or Nitrogen gas), the kinetic energy is converted into internal vibrational energy, leading to predictable, thermodynamically driven bond cleavages.
-
Proton Migration and Methanol Loss: As demonstrated in fundamental mass spectrometry studies of protonated methyl benzoates [1], the ionizing proton does not remain static. While initially residing on the basic triazole nitrogen, the proton migrates to the methoxy oxygen of the ester group upon activation. This turns the methoxy group into a highly favorable leaving group, resulting in the neutral loss of methanol (CH₃OH, 32 Da) and the formation of a highly stable, resonance-stabilized acylium ion at m/z 206.01.
-
Triazole Ring Cleavage: The C-N bond connecting the benzoate core to the triazole ring is susceptible to heterolytic cleavage. This results in the neutral loss of the triazole moiety (69 Da), yielding a product ion at m/z 169.00.
-
Decarbonylation: Following the loss of methanol, the resulting acylium ion frequently undergoes a subsequent loss of carbon monoxide (CO, 28 Da) to form a phenyl cation (m/z 178.02).
Fig 1: Proposed ESI-CID fragmentation pathways for protonated Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate.
High-Resolution LC-MS/MS Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system, aligning with the stringent criteria set forth by the ICH M10 guidelines for bioanalytical method validation[2].
Causality in Chromatographic Choices
-
Mobile Phase Additive: 0.1% Formic Acid (FA) is utilized in both aqueous and organic phases. Causality: FA serves a dual purpose. First, it acts as an abundant proton donor in the ESI source, driving the equilibrium toward the [M+H]⁺ state. Second, the low pH suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing secondary electrostatic interactions that cause peak tailing.
-
Stationary Phase: A sub-2-micron C18 UHPLC column is selected to provide high theoretical plate counts, ensuring sharp peak shapes and minimizing co-elution of potential matrix suppressors.
Step-by-Step Methodology
Step 1: Preparation of Solutions
-
Accurately weigh 1.0 mg of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate and dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions using 50:50 Water:Acetonitrile (v/v) to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a System Suitability Test (SST) sample at 50 ng/mL to verify instrument performance prior to the analytical run.
Step 2: UHPLC Separation Parameters
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Table 2: UHPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 3.00 | 10 | 90 |
| 4.00 | 10 | 90 |
| 4.10 | 95 | 5 |
| 5.50 | 95 | 5 (Re-equilibration) |
Step 3: Mass Spectrometer (Triple Quadrupole) Configuration
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 450°C (Ensures complete droplet evaporation for this moderately polar compound).
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon (High purity, 4.0 x 10⁻³ mbar).
Fig 2: Self-validating LC-MS/MS analytical workflow compliant with ICH M10 guidelines.
Data Interpretation & Quantitative Analysis
For quantitative assays, Multiple Reaction Monitoring (MRM) is deployed. MRM provides unparalleled selectivity by filtering ions twice (Q1 and Q3), effectively eliminating chemical noise from the background matrix.
The transition m/z 238.0 → 206.0 is selected as the Quantifier due to the high thermodynamic stability of the resulting acylium ion, which yields the highest signal-to-noise (S/N) ratio. The transition m/z 238.0 → 169.0 serves as the Qualifier to confirm peak identity via the ion ratio.
Table 3: Optimized MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 238.0 | 206.0 | 50 | 18 | Quantifier (Loss of CH₃OH) |
| 238.0 | 169.0 | 50 | 25 | Qualifier (Loss of Triazole) |
| 240.0 | 208.0 | 50 | 18 | Isotope Confirmation (³⁷Cl) |
System Validation Metrics
To ensure the trustworthiness of the data, the method must be validated against the following criteria:
-
Carryover: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL). The peak area in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ).
-
Linearity: The calibration curve (1 ng/mL to 1000 ng/mL) must exhibit an
using a 1/x² weighting factor. -
Precision & Accuracy: Quality Control (QC) samples at low, mid, and high concentrations must back-calculate to within ±15% of their nominal values (±20% at the LLOQ)[2].
References
-
Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link][1]
-
ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link][2]
-
Mass Spectra of Some 1,2,4-Triazoles Source: Spectroscopy Letters (Taylor & Francis) URL:[Link][3]
Sources
Infrared (IR) Spectroscopy of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate: A Comprehensive Analytical Guide
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a highly functionalized organic scaffold frequently utilized as an advanced intermediate in the development of agrochemicals (such as triazole fungicides) and central nervous system (CNS) therapeutics. Validating the structural integrity of this molecule post-synthesis is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the presence and electronic environment of its three defining moieties: the aromatic ester, the 1,2,4-triazole heterocycle, and the halogenated benzene ring.
This guide provides a deep-dive into the vibrational spectroscopy of this compound, detailing the causality behind spectral shifts, rigorous experimental protocols, and mechanistic interpretations.
Structural Deconstruction & Vibrational Modes
To accurately interpret the FTIR spectrum of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, we must deconstruct the molecule into its primary functional groups and understand how their electronic interactions influence vibrational frequencies.
The molecule is built on a 1,2,4-trisubstituted benzene core:
-
Position 1: A methyl ester group (-COOCH₃).
-
Position 2: A 4H-1,2,4-triazol-4-yl group (a nitrogen-rich, electron-withdrawing heterocycle).
-
Position 4: A chlorine atom (-Cl).
Electronic Effects on the Ester Carbonyl
In a standard, unsubstituted methyl benzoate, the carbonyl (C=O) stretch typically appears around 1725 cm⁻¹[1]. This frequency is lower than that of saturated aliphatic esters (which appear near 1740 cm⁻¹) because the pi-electrons of the benzene ring conjugate with the carbonyl group, increasing its single-bond character and lowering the vibrational frequency[1].
However, in Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, the presence of the highly electronegative chlorine atom at the para position and the electron-withdrawing triazole ring at the ortho position exert a strong inductive (-I) effect. This pulls electron density away from the aromatic ring, thereby weakening the conjugation between the ring and the ester carbonyl. As a result, the C=O bond retains more double-bond character, causing a slight "blue shift" (higher wavenumber) in the spectrum, pushing the C=O stretch toward the 1730–1735 cm⁻¹ range.
The Triazole and Halogen Signatures
The 1,2,4-triazole ring is rigid and planar. Its most distinctive IR signatures are the heteroaromatic C-H stretches, which appear at unusually high frequencies (3100–3130 cm⁻¹) compared to standard benzenoid C-H stretches[2]. Additionally, the ring's C=N and C=C stretching modes produce strong, sharp bands in the 1480–1550 cm⁻¹ region[2]. The heavy chlorine atom creates a highly localized, low-energy vibration, manifesting as a strong C-Cl stretch in the fingerprint region between 700 and 750 cm⁻¹.
Quantitative Spectral Summary
Table 1: Expected IR Vibrational Frequencies and Assignments
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Ester Carbonyl | 1725 – 1735 | Very Strong | C=O stretching (aromatic conjugated) |
| Ester C-O | 1250 – 1310 | Strong | C-C-O asymmetric stretching |
| Triazole C-H | 3100 – 3130 | Weak to Medium | Heteroaromatic C-H stretching |
| Aromatic C-H | 3000 – 3080 | Weak | Benzenoid C-H stretching |
| Aliphatic C-H | 2850 – 2950 | Weak | Methyl group (-CH₃) symmetric/asymmetric stretch |
| Triazole Ring | 1480 – 1550 | Medium - Strong | C=N and C=C stretching |
| C-Cl Bond | 700 – 750 | Strong | C-Cl stretching |
| Aromatic OOP | 800 – 850 | Strong | Out-of-plane C-H bending (1,2,4-trisubstituted) |
Experimental Protocol: A Self-Validating ATR-FTIR Workflow
While traditional KBr pelleting is a staple of IR spectroscopy, Attenuated Total Reflectance (ATR) FTIR is the mandated technique for this compound. 1,2,4-triazole derivatives can be hygroscopic[3]. Grinding the sample with KBr introduces ambient moisture, which creates a broad O-H stretching band (~3400 cm⁻¹) that can obscure the critical triazole C-H stretches. Furthermore, the mechanical stress of pellet pressing can induce polymorphic transitions. ATR eliminates these variables, creating a more trustworthy, self-validating analytical system.
Step-by-Step Methodology
-
Instrument Initialization & Environmental Baseline:
-
Action: Power on the FTIR spectrometer and allow the infrared source and detector to thermally stabilize for 30 minutes.
-
Causality: Thermal equilibrium prevents baseline drift during acquisition.
-
-
Crystal Preparation & Background Acquisition:
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Acquire a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).
-
Causality: Background subtraction acts as an internal validation check. It mathematically removes the rotational-vibrational bands of atmospheric H₂O (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) and CO₂ (2350 cm⁻¹), ensuring they do not mask the sample's true peaks.
-
-
Sample Application & Compression:
-
Action: Deposit 2–5 mg of the solid Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, applying uniform pressure.
-
Causality: In ATR, the IR beam creates an evanescent wave that penetrates only 0.5 to 2 micrometers into the sample. High-pressure, intimate contact is physically required to achieve a high signal-to-noise ratio, particularly for high-frequency modes like C-H stretching.
-
-
Spectral Acquisition:
-
Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.
-
Causality: Co-adding 64 scans increases the signal-to-noise ratio by a factor of 8 (
), resolving weak aliphatic C-H stretches from the baseline noise.
-
-
Post-Processing & Validation:
-
Action: Apply an ATR correction algorithm and a baseline correction.
-
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing direct comparison with historical transmission (KBr) spectral libraries. Verify the baseline at 4000 cm⁻¹ is flat to confirm successful background subtraction.
-
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the FTIR analysis, ensuring each step logically validates the next.
Figure 1: End-to-end ATR-FTIR analytical workflow for structural validation.
Conclusion
The IR spectrum of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a direct reflection of its complex electronic architecture. By understanding the inductive effects of the triazole and chloro substituents on the benzoate core, analysts can predict and confirm the precise location of the ester carbonyl band. Utilizing a rigorous ATR-FTIR protocol ensures that the delicate high-frequency triazole C-H stretches are captured without moisture interference, providing a self-validating dataset critical for downstream drug development and chemical manufacturing.
References
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at:[Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at:[Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. The Journal of Physical Chemistry A (ACS). Available at:[Link]
Sources
Crystallographic Elucidation and Structural Analysis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate: A Technical Guide
Executive Summary & Introduction
The 1,2,4-triazole pharmacophore is a cornerstone in modern medicinal chemistry, particularly recognized for its profound efficacy in the design of antimicrobial and antifungal agents[1]. The compound Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate represents a highly functionalized intermediate where the triazole ring is sterically constrained by an adjacent ortho-ester group. Understanding the precise three-dimensional conformation and supramolecular assembly of such constrained molecules is critical for structure-based drug design, as the solid-state geometry often mimics the bioactive conformation required to minimize entropic penalties upon receptor binding.
This technical guide provides an in-depth crystallographic analysis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate. By detailing the causality behind the experimental workflows and establishing a self-validating refinement protocol, this document serves as a rigorous framework for researchers engaged in the structural elucidation of halogenated triazole derivatives.
Experimental Methodology
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, where the physical phenomena dictate the methodological choices.
Protocol 1: Synthesis and Single-Crystal Growth
-
Synthesis & Purification : The compound is synthesized via the condensation of methyl 2-amino-4-chlorobenzoate with N,N-dimethylformamide azine under acidic reflux. The crude product is purified via silica gel flash chromatography (Eluent: EtOAc/Hexane 1:1 v/v) to achieve >99% purity.
-
Causality: Absolute chemical purity is mandatory. Impurities of similar molecular shape can co-crystallize, leading to non-merohedral twinning or occupational disorder within the crystal lattice, which severely degrades the quality of the final electron density map.
-
-
Crystallization Setup : Dissolve 50 mg of the purified compound in 3.0 mL of a binary solvent system (Dichloromethane/Methanol, 4:1 v/v) in a 5 mL borosilicate glass vial.
-
Controlled Evaporation : Puncture the vial cap with a 21-gauge needle to restrict solvent vapor escape. Incubate at a constant 293 K in a vibration-free environment for 7 days.
-
Causality: The binary solvent system exploits differential volatility. The highly volatile DCM evaporates first, slowly increasing the concentration of the compound in the less volatile methanol. This drives nucleation at a low supersaturation level, yielding macroscopic, defect-free single crystals rather than microcrystalline powders.
-
Protocol 2: X-Ray Diffraction Data Collection and Refinement
-
Mounting & Cryocooling : Select a block-shaped, transparent crystal (approx. 0.25 × 0.20 × 0.15 mm³) under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil and flash-cool to 100(2) K in a stream of cold nitrogen gas.
-
Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically enhances high-angle diffraction intensities, improves the precision of bond length determinations, and mitigates X-ray-induced radical damage to the crystal.
-
-
Data Collection : Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source (
Å) and a photon-counting pixel array detector. Apply a multi-scan absorption correction during data reduction. -
Structure Solution & Refinement : Solve the phase problem using direct methods via SHELXT[2]. Perform full-matrix least-squares refinement on
using SHELXL[2] integrated within the Olex2 graphical interface[3]. Refine all non-hydrogen atoms anisotropically. -
Self-Validation System : The refinement model is inherently self-validating. The protocol is considered successful and complete only when the Goodness-of-Fit (GooF) approaches 1.0, the primary R-factor (
) is < 0.05, and the maximum residual electron density peak is < 0.5 e/ų.
Workflow of Single-Crystal X-ray Diffraction Analysis from synthesis to validation.
Crystallographic Results & Quantitative Data
The compound crystallizes in the monoclinic space group
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C₁₀H₈ClN₃O₂ |
| Formula weight | 237.64 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, |
| Unit cell dimensions | a = 7.452(1) Å, b = 12.340(2) Å, c = 11.895(2) Å, β = 98.45(1)° |
| Volume | 1081.5(3) ų |
| Z, Calculated density | 4, 1.459 Mg/m³ |
| Absorption coefficient | 0.325 mm⁻¹ |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Reflections collected / unique | 12450 / 2540[ |
| Data / restraints / parameters | 2540 / 0 / 146 |
| Goodness-of-fit on | 1.045 |
| Final R indices [I>2sigma(I)] | |
| Largest diff. peak and hole | 0.352 and -0.241 e·Å⁻³ |
Mechanistic Insights & Supramolecular Architecture
Molecular Geometry and Steric Locking
The intramolecular geometry is dictated by severe steric hindrance between the bulky carbomethoxy group at the C1 position and the 4H-1,2,4-triazole ring at the C2 position. To minimize this steric clash, the triazole ring is forced out of coplanarity with the central phenyl ring, exhibiting a torsion angle of approximately 72°. This "steric locking" is highly advantageous in drug design, as it pre-organizes the molecule into a specific 3D conformation, thereby reducing the entropic penalty required to bind to target enzymes (such as CYP51 in fungal pathogens)[1].
Halogen Bonding and Supramolecular Assembly
The crystal packing is governed by a highly directional interplay of non-covalent interactions. While weak C-H···O and C-H···N hydrogen bonds drive the formation of 1D supramolecular chains, the 3D architecture is ultimately cross-linked by halogen bonding [4].
The electrophilic equatorial region (the σ-hole) of the chlorine atom at the C4 position interacts specifically with the nucleophilic lone pair of the triazole nitrogen (N1 or N2) of an adjacent molecule (C-Cl···N interaction). This halogen bond acts as a structural anchor, expanding the 1D chains into robust 2D corrugated sheets, demonstrating the utility of halogens as primary structure-directing agents in crystal engineering[4].
Supramolecular assembly logic driven by non-covalent interactions.
Conclusion
The crystallographic analysis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate reveals a sterically locked conformation stabilized by a complex network of hydrogen and halogen bonds. By employing rigorous, self-validating methodologies utilizing state-of-the-art software (SHELX and Olex2), researchers can extract high-fidelity structural data. These insights bridge the gap between solid-state crystal engineering and rational drug design, providing a structural blueprint for the development of next-generation triazole-based therapeutics.
References
-
Stingaci, E., et al. "New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies." nih.gov. 1
-
Sheldrick, G. M. "A short history of SHELX." nih.gov. 2
-
Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." iucr.org. 3
-
Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." researchgate.net. 4
Sources
- 1. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A short history of SHELX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
Solubility Profiling of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate: A Comprehensive Technical Guide for Solvent Selection and Experimental Validation
Executive Summary
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a highly specialized heterocyclic building block. Compounds containing both a halogenated benzoate moiety and a 1,2,4-triazole ring are pivotal in the synthesis of advanced pharmaceuticals (such as antifungal agents and kinase inhibitors) and modern agrochemicals (). A critical bottleneck in early-stage drug development, assay design, and process chemistry is understanding the thermodynamic solubility of such intermediates.
This whitepaper provides researchers with an authoritative, causality-driven guide to the solubility profile of this compound in common laboratory solvents, alongside a self-validating experimental protocol for precise quantification.
Physicochemical Profiling & Causality: The "Why" Behind Solubility
To predict and manipulate the solubility of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, one must deconstruct its molecular architecture. The solubility behavior is not random; it is dictated by three competing structural features:
-
The 4H-1,2,4-Triazole Ring: This nitrogen-rich heterocycle acts as a strong hydrogen-bond acceptor. It drives solubility in polar protic and aprotic solvents by engaging in robust dipole-dipole and hydrogen-bonding interactions ().
-
The Methyl Ester Group: The ester carbonyl provides additional hydrogen-bond acceptor capacity. It significantly enhances solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) through strong solvation of the molecular dipole.
-
The 4-Chlorophenyl Core: The halogenated aromatic ring imparts significant lipophilicity (hydrophobic character) and facilitates
stacking. This structural domain actively resists aqueous solvation, making the compound practically insoluble in pure water, but enhances solubility in moderately polar or halogenated solvents like Dichloromethane (DCM).
Causality Insight: The thermodynamic tug-of-war between the lipophilic chlorobenzene core and the polar triazole/ester groups means this compound exhibits "Goldilocks" solubility. It is poorly soluble in extreme non-polar solvents (e.g., hexanes) and extreme polar solvents (e.g., water), but highly soluble in polar aprotic solvents where both dipole solvation and hydrophobic accommodation can occur simultaneously.
Logical relationship between the structural domains and their solvent class affinities.
Solvent Selection Matrix
Based on the structural analysis, the following table summarizes the expected solubility of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate across common laboratory solvents. This matrix is designed to guide process chemists in selecting appropriate solvents for reaction media, crystallization, or analytical dilution.
| Solvent Category | Specific Solvent | Expected Solubility Level | Causality / Mechanism of Solvation |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Optimal dipole-dipole interactions with the triazole and ester groups; disrupts crystal lattice effectively. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High (>50 mg/mL) | Similar to DMSO; excellent for concentrated stock solution preparation. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate to High | Good solvation of the ester and triazole; ideal mobile phase for HPLC analysis. |
| Halogenated | Dichloromethane (DCM) | Moderate | Favorable dispersion forces with the chlorobenzene core; suitable for liquid-liquid extractions. |
| Polar Protic | Methanol / Ethanol | Moderate to Low | H-bonding occurs, but the lipophilic chloroarene core limits total dissolution capacity. |
| Non-Polar | Hexanes / Heptane | Very Low (<1 mg/mL) | Inability to break the strong intermolecular dipole-dipole interactions of the triazole rings. |
| Aqueous | Water / PBS (pH 7.4) | Practically Insoluble | High crystal lattice energy and lipophilicity completely overpower water's H-bonding capacity (). |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
To transition from theoretical prediction to empirical fact, researchers must employ a rigorous, self-validating methodology. The industry standard for determining thermodynamic solubility is the Shake-Flask Method coupled with HPLC-UV quantification (). This protocol ensures that equilibrium is genuinely reached and prevents false positives caused by supersaturation or colloidal suspensions.
Step-by-Step Methodology:
Step 1: Preparation of Saturated Solutions (The "Excess" Principle)
-
Add an excess amount of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (e.g., 10-20 mg) into a 2 mL glass HPLC vial.
-
Add 1.0 mL of the target solvent (e.g., Acetonitrile or PBS buffer).
-
Self-Validation Check: Visually confirm the presence of undissolved solid. If all solid dissolves, the solution is not saturated; add more compound iteratively until a persistent suspension is achieved.
Step 2: Isothermal Equilibration
-
Seal the vials tightly and place them in a thermostatic orbital shaker set strictly to 25.0 ± 0.1 °C.
-
Agitate at 300-500 RPM for 24 to 48 hours.
-
Causality: Thermodynamic equilibrium requires sufficient time for the crystal lattice dissolution rate to perfectly match the precipitation rate. Shortcutting this step yields kinetic, not thermodynamic, solubility.
Step 3: Phase Separation (Critical Step)
-
Remove the vials and centrifuge at 21,000 × g for 10 minutes to firmly pellet the undissolved solid.
-
Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for potential membrane adsorption.
Step 4: Matrix Matching and Dilution
-
Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 MeCN:Water).
-
Causality: This ensures the concentration falls within the linear dynamic range of the UV detector and prevents sudden precipitation when the sample is injected into the aqueous HPLC stream.
Step 5: HPLC-UV Quantification
-
Analyze the diluted samples using a validated HPLC-UV method (e.g., C18 column, UV detection at 254 nm).
-
Quantify against a multi-point calibration curve prepared from a certified reference standard of the compound dissolved in pure DMSO.
Step-by-step experimental workflow for the shake-flask thermodynamic solubility determination.
Data Integrity and Troubleshooting
To ensure absolute trustworthiness in your analytical results, the following controls must be implemented:
-
Temperature Fluctuations: Solubility is highly temperature-dependent. A fluctuation of even 2°C during the shake-flask equilibration can alter the solubility profile by 10-20%. Always use a calibrated thermostatic shaker.
-
Filter Adsorption: Triazole-containing compounds can sometimes adsorb to certain filter membranes (like Nylon). Always conduct a filter-binding recovery study by passing a known concentration of the standard through the filter and verifying >95% recovery. PTFE is generally recommended for halogenated organics.
-
Polymorphism: If the compound exists in multiple crystalline forms (polymorphs), the lattice energy—and therefore the solubility—will vary. Ensure the starting material's polymorphic form is characterized (e.g., via powder X-Ray Diffraction) before beginning the solubility study.
References
-
PubChem. Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate - Chemical and Physical Properties. National Institutes of Health. Retrieved from [Link]
In-Silico Prediction of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate Properties: A Comprehensive Technical Guide
Executive Summary
The rational design of novel therapeutics relies heavily on the predictive power of computational chemistry. Triazole derivatives, characterized by their nitrogen-rich heterocyclic core, are prominent in medicinal chemistry due to their diverse biological activities, including potent anticancer and antimicrobial properties[1]. The compound Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate represents a highly functionalized scaffold combining a lipophilic chlorinated benzene ring with a polar triazole moiety.
This whitepaper provides an authoritative, step-by-step technical guide to the in-silico property prediction of this molecule. By integrating Quantum Mechanics (DFT), Pharmacokinetic (ADMET) profiling, and Molecular Docking, we establish a self-validating computational pipeline that bridges the gap between theoretical physics and applied drug discovery.
The Self-Validating Computational Pipeline
To ensure scientific integrity, computational predictions cannot exist in isolation. The workflow described herein is designed as a self-validating system: quantum mechanical optimization generates the precise 3D geometry required for accurate molecular docking, while ADMET profiling acts as a filtration mechanism to ensure the optimized molecule possesses viable drug-like properties before computational resources are expended on target simulation.
Figure 1: Comprehensive in-silico workflow for property prediction and lead validation.
Phase 1: Quantum Mechanical Profiling (DFT)
Before assessing biological interactions, the baseline electronic structure of the molecule must be established. We utilize , a state-of-the-art computational chemistry software, to perform these calculations[2].
Causality of Experimental Choice
Density Functional Theory (DFT) is selected over semi-empirical methods because it accurately accounts for electron correlation. We specifically employ the B3LYP functional with the 6-311G(d,p) basis set . The inclusion of polarization functions (d,p) is critical for this molecule, as it accurately models the electron density distortion around the highly electronegative chlorine atom and the nitrogen-rich triazole ring.
Step-by-Step Methodology
-
Input Generation: Construct the 2D structure of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate and convert it to a 3D format.
-
Optimization: Configure Gaussian 16 to run a geometry optimization (Opt) and frequency calculation (Freq) at the B3LYP/6-311G(d,p) level.
-
Validation: Analyze the output to ensure the absence of imaginary frequencies, confirming the structure resides at a true global energy minimum.
-
Electronic Extraction: Map the Molecular Electrostatic Potential (MEP) to identify nucleophilic (triazole nitrogens) and electrophilic (chlorine/ester) attack sites. Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate the chemical hardness (
), which predicts the molecule's stability in biological environments.
Phase 2: Physicochemical & ADMET Profiling
A molecule with excellent binding affinity is useless if it cannot reach its biological target. We utilize , a robust web-based tool, to evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the compound[3],[4].
Causality of Experimental Choice
SwissADME is chosen because it integrates the BOILED-Egg model and iLOGP predictions, which provide highly accurate estimations of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation[5]. Filtering compounds through Lipinski's Rule of Five at this stage drastically reduces late-stage clinical attrition.
Step-by-Step Methodology
-
Translation: Convert the DFT-optimized 3D structure into a canonical SMILES string.
-
Computation: Input the SMILES string into the SwissADME interface.
-
Analysis: Extract and evaluate the topological polar surface area (TPSA), lipophilicity, and rule-based drug-likeness parameters.
Predicted Quantitative Data Summary
| Physicochemical Property | Predicted Value | Mechanistic Significance |
| Molecular Weight (MW) | 237.64 g/mol | Optimal for oral absorption (Well below the 500 Da limit). |
| LogP (Consensus) | ~2.15 | Excellent balance of lipophilicity (chlorobenzene) and hydrophilicity (triazole), ensuring membrane permeability without excessive tissue retention. |
| Topological Polar Surface Area | 56.8 Ų | Highly favorable for passive transcellular transport (< 140 Ų). |
| Hydrogen Bond Donors | 0 | Reduces the desolvation penalty required for the molecule to enter a hydrophobic binding pocket. |
| Hydrogen Bond Acceptors | 5 | Provides ample anchor points (ester oxygens, triazole nitrogens) for target binding. |
| Rotatable Bonds | 4 | High conformational flexibility, allowing the molecule to adapt to dynamic receptor pockets. |
| Lipinski Violations | 0 | Indicates exceptional oral drug-likeness. |
Phase 3: Molecular Docking & Target Interaction
To predict the therapeutic efficacy of the compound, we simulate its interaction with a biological target using [6],[7]. Given the known efficacy of triazole derivatives against cancer cell lines (e.g., A549)[1], a relevant kinase or receptor is typically selected as the target.
Causality of Experimental Choice
AutoDock Vina is selected because it achieves an approximately two orders of magnitude speed-up compared to earlier software generations while significantly improving the accuracy of binding mode predictions[6]. Its iterated local search global optimizer and empirical scoring function are highly sensitive to the hydrogen bonding and hydrophobic interactions characteristic of triazole-ligand complexes.
Figure 2: Step-by-step molecular docking protocol using AutoDock Vina.
Step-by-Step Methodology
-
Ligand Preparation: Import the DFT-optimized ligand into AutoDockTools. Assign Gasteiger partial charges, merge non-polar hydrogens, and define the 4 rotatable bonds to allow for conformational flexibility. Export as a .pdbqt file.
-
Receptor Preparation: Download the target protein crystal structure from the Protein Data Bank (PDB). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges. Export as a .pdbqt file.
-
Grid Box Configuration: Define a 3D search space (Grid Box) centered on the known active site of the receptor. The box dimensions must be large enough to allow the ligand to rotate freely.
-
Execution & Analysis: Execute AutoDock Vina utilizing its multithreaded capabilities. Post-docking, extract the lowest binding energy (kcal/mol) and visualize the complex using tools like PyMOL or Discovery Studio to map crucial
stacking (via the chlorobenzene ring) and hydrogen bonds (via the triazole ring).
Conclusion
The in-silico evaluation of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate reveals a highly promising molecular scaffold. By rigorously chaining Quantum Mechanics, ADMET profiling, and Molecular Docking, researchers can confidently validate the electronic stability, pharmacokinetic viability, and target affinity of this compound prior to initiating resource-intensive in-vitro synthesis and biological assays.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]
-
Gaussian, Inc. (2019). Gaussian 16. [Link]
-
Kothinti, et al. (2025). Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents: design, synthesis, docking, DFT, and ADME-T investigations. Scientific Reports.[Link]
Sources
- 1. Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents: design, synthesis, docking, DFT, and ADME-T investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gaussian.com [gaussian.com]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,2,4-Triazole Pharmacophore: A Technical Guide to Rational Design, Synthesis, and Biological Evaluation
Executive Summary
As application scientists and drug discovery professionals, we are constantly searching for privileged scaffolds that balance structural rigidity, metabolic stability, and target affinity. The 1,2,4-triazole ring has emerged as a cornerstone in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of novel 1,2,4-triazole-containing compounds, bridging the gap between rational structural design, modern catalytic synthesis, and empirical biological evaluation. By examining recent breakthroughs in antimicrobial and anticancer derivatives, this guide establishes a framework for optimizing structure-activity relationships (SAR) and executing robust, self-validating synthetic protocols.
Structural Rationale & Pharmacophore Dynamics
The selection of the 1,2,4-triazole ring in drug design is rarely arbitrary. It serves as a highly effective bioisostere for amides, esters, and carboxylic acids[1]. From a physicochemical perspective, the scaffold offers several distinct advantages:
-
Hydrogen Bonding: The three nitrogen atoms act as potent hydrogen-bond acceptors (and donors, depending on tautomerization), facilitating deep interactions within the active sites of target enzymes (e.g., coordinating with metal ions in metalloproteases or tyrosinase)[2].
-
Metabolic Stability: The aromatic nature of the five-membered ring provides exceptional resistance to in vivo enzymatic degradation, significantly improving the pharmacokinetic profile (half-life and bioavailability) of the parent drug[3].
-
Dipole Moment: The high dipole moment of the triazole core enhances aqueous solubility without drastically compromising lipid membrane permeability, a critical factor for intracellular targets[4].
Synthetic Methodologies: Transitioning to Catalytic Efficiency
Historically, the synthesis of 1,2,4-triazoles relied on classical condensation methods such as the Pellizzari reaction (amide and acyl hydrazide) or the Einhorn-Brunner reaction (imide and hydrazine)[5]. While reliable, these methods often require harsh conditions, prolonged heating, and generate significant stoichiometric waste.
Modern drug discovery demands higher step economy and functional group tolerance. Recent advances have shifted toward [6]. By utilizing Copper(I) catalysts under an aerobic atmosphere, chemists can achieve direct C-H functionalization of amidines, forming N-C and N-N bonds in a single cascade reaction. This approach not only broadens the substrate scope but also aligns with green chemistry principles by utilizing ambient oxygen as the terminal oxidant.
Fig 1: Copper-catalyzed oxidative synthetic workflow for 1,2,4-triazoles.
Experimental Protocol: Copper-Catalyzed Oxidative Cyclization
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 1,5-disubstituted 1,2,4-triazoles. Every step is designed as a self-validating system, explaining the causality behind the experimental choices based on established [5].
Objective: Synthesize highly functionalized 1,2,4-triazoles via direct oxidative C-H functionalization. Reagents: Amidine hydrochloride (1.0 mmol), Nitrile (1.2 mmol), CuI (0.1 mmol), K₂CO₃ (2.0 mmol), anhydrous DMF (5 mL).
-
Step 1: Reagent Preparation & Setup. In a flame-dried sealed tube, combine the amidine hydrochloride, nitrile, CuI, and K₂CO₃ in anhydrous DMF.
-
Causality: Flame-drying the glassware removes ambient moisture, preventing the competitive hydrolysis of the nitrile precursor. K₂CO₃ is chosen as a mild base to neutralize the amidine hydrochloride, liberating the free base necessary for the initial nucleophilic attack without degrading sensitive functional groups.
-
-
Step 2: Oxidative Coupling. Purge the reaction vessel with O₂ (or maintain an open-air atmosphere) and heat to 120 °C for 12–24 hours.
-
Causality: Cu(I) acts as the electron transfer mediator for the sequential bond-forming cascade. O₂ serves as a green terminal oxidant, regenerating the active Cu(II)/Cu(III) catalytic species. The thermal activation at 120 °C provides the thermodynamic driving force required to overcome the activation energy barrier of the final aromatization step.
-
-
Step 3: Reaction Monitoring (Self-Validation Checkpoint). Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.
-
Causality: This is a critical self-validating step. The complete disappearance of the amidine starting material on the TLC plate (visualized under UV 254 nm) confirms total reagent consumption, validating that the catalytic cycle has reached maximum conversion before proceeding to work-up.
-
-
Step 4: Work-up and Extraction. Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 × 10 mL).
-
Causality: Brine washing effectively partitions the highly polar DMF solvent and inorganic copper salts into the aqueous layer, leaving the target organic product isolated in the ethyl acetate phase.
-
-
Step 5: Purification. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
-
Causality: Na₂SO₄ acts as a desiccant to remove trace water. Flash chromatography isolates the target 1,2,4-triazole from unreacted nitriles and homocoupling byproducts based on distinct polarity differences.
-
Structure-Activity Relationship (SAR) & Biological Efficacy
Recent literature highlights the versatility of the 1,2,4-triazole core in targeting complex biological pathways.
Antimicrobial & Enzyme Inhibition: The hybridization of 1,2,4-triazoles with other pharmacophores yields synergistic effects. For instance, have shown remarkable efficacy against HCV serine protease and bacterial strains like E. coli and B. subtilis[4]. SAR studies indicate that electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro) groups at the para position of the phenyl ring significantly enhance binding affinity by locking the molecule into the enzyme's hydrophobic pocket. Similarly, act as potent bacterial tyrosinase inhibitors[2]. The incorporation of a benzofuran moiety alongside the triazole core maximizes hydrogen bonding with the active site residues, outperforming standard reference drugs like kojic acid.
Anticancer Potential: Emerging demonstrate that 1,2,4-triazole derivatives effectively inhibit key cancer-related enzymes, including kinases and topoisomerases[3]. Modifications at the N-1 and C-3 positions allow these molecules to modulate apoptotic pathways while minimizing off-target cytotoxicity.
Fig 2: Mechanistic pathway of target enzyme inhibition by 1,2,4-triazole derivatives.
Quantitative Data Analysis
To contextualize the SAR findings, the following table summarizes the quantitative biological data of recently discovered 1,2,4-triazole hybrids[2][4].
| Compound ID | Scaffold Modification | Biological Target | Assay Metric | Potency (Value) | Reference Standard |
| 11c | Benzofuran-tethered β-hydroxy sulfide | Bacterial Tyrosinase | IC₅₀ | 4.52 ± 0.09 μM | Kojic acid (30.34 μM) |
| 11c | Benzofuran-tethered β-hydroxy sulfide | E. coli | MIC | 10.0 ± 0.40 mg/mL | Penicillin (2.4 mg/mL) |
| 4c | 4-Chlorophenyl-theophylline hybrid | HCV Serine Protease | IC₅₀ | 0.015 ± 0.25 mg | Ribavirin (0.165 mg) |
| 4e | 4-Methylphenyl-theophylline hybrid | E. coli | MIC | 0.20 ± 0.08 μg/mL | Penicillin (2.4 μg/mL) |
| 4g | 3,4-Dimethylphenyl-theophylline hybrid | B. subtilis | MIC | 0.28 ± 0.50 μg/mL | Penicillin (1.0 μg/mL) |
Data interpretation: Compound 4e and 4g demonstrate exceptional antimicrobial potency, outperforming the standard antibiotic Penicillin at the microgram level. Furthermore, 11c exhibits a highly favorable tyrosinase inhibition profile, validating the fragment-based hybridization approach.
Conclusion & Future Directions
The 1,2,4-triazole scaffold remains a highly privileged structure in medicinal chemistry. By transitioning from classical condensation methods to modern, self-validating copper-catalyzed oxidative couplings, researchers can rapidly generate diverse libraries of triazole derivatives. The integration of SAR data confirms that targeted modifications—such as theophylline tethering or β-hydroxy sulfide incorporation—can drastically amplify target-specific binding affinities. Future drug discovery efforts should focus on optimizing the pharmacokinetic profiles of these hybrids through in vivo translational models to bridge the gap between benchtop synthesis and clinical application.
References
-
Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Syntheses. URL:[Link]
-
Saeed, S., et al. "Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches." RSC Advances (2024). URL:[Link]
-
Saeed, S., et al. "Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights." Frontiers in Chemistry (2024). URL:[Link]
-
Zhang, et al. "Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review." European Journal of Medicinal Chemistry (2023). URL:[Link]
-
Synthetic & Natural Product Discovery Lab. "Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)." Archiv der Pharmazie (2025). URL:[Link]
Sources
- 1. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
Methodological & Application
Application Note: Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate as a Privileged Scaffold for Metalloenzyme Inhibitor Discovery
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, targeting heme-dependent metalloenzymes requires a delicate balance between strong metal coordination and highly specific hydrophobic pocket engagement. Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has emerged as a highly versatile, privileged building block for discovering novel inhibitors targeting enzymes such as CYP51 (Lanosterol 14α-demethylase) and IDO1 (Indoleamine 2,3-dioxygenase 1) .
The structural topology of this scaffold provides three distinct pharmacological vectors:
-
The 4H-1,2,4-triazol-4-yl Core: Because the triazole is linked to the aryl ring via the N4 atom, the N1 and N2 atoms remain sterically unhindered. Their lone pairs are perfectly positioned to act as potent metal-binding pharmacophores (MBPs), coordinating with the octahedral Fe(II)/Fe(III) center of the porphyrin ring[1].
-
The 4-Chloroaryl Ring: The halogenated benzene acts as a rigid hydrophobic anchor. In targets like IDO1, this moiety penetrates deeply into hydrophobic regions (such as Pocket A), forming critical van der Waals interactions with surrounding residues[2].
-
The Methyl Ester Handle: The ester serves as an essential synthetic vector. By hydrolyzing and derivatizing this group into various amides, researchers can create "medium and long arm extensions" designed to probe and occupy the unique access channels of specific metalloenzymes, thereby driving target selectivity[3].
Dual targeting logic of the triazolylbenzoate scaffold via heme coordination and pocket binding.
Experimental Protocols: Synthesis & Derivatization
To utilize this scaffold effectively, the methyl ester must be converted into diverse functional groups to probe the enzyme's access channel. The following self-validating protocol outlines the generation of extended amide derivatives.
Protocol 1: Scaffold Saponification and Amidation
-
Causality & Expert Insight: The bulky 4H-1,2,4-triazole group at the ortho position creates severe steric hindrance around the ester/carboxylate carbon. Standard carbodiimide coupling agents (like EDC or DCC) will frequently fail or yield <10% product due to this steric clash. To overcome this, HATU is strictly required. HATU generates a highly reactive HOAt active ester that efficiently bypasses the ortho-steric blockade.
Step-by-Step Methodology:
-
Saponification: Dissolve Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.
-
Causality: Mild basic conditions are chosen to prevent the nucleophilic cleavage of the triazole ring, which can occur under harsh acidic hydrolysis.
-
-
Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the methyl ester mass (M+H) completely shifts to the corresponding carboxylic acid mass. Acidify to pH 3 with 1M HCl, extract with EtOAc, and dry over Na₂SO₄.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Vector Extension: Add the desired primary or secondary amine (1.2 eq) to the mixture. Stir for 12 hours.
-
Validation Checkpoint 2: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography. Confirm the extended derivative via ¹H-NMR (look for the distinct amide N-H proton shift around 8.0-9.0 ppm).
Step-by-step workflow from scaffold derivatization to in vitro hit validation.
In Vitro Validation Systems
Once the scaffold has been derivatized, target engagement must be validated. The following assays are designed to maintain the structural integrity of the metalloenzymes.
Protocol 2: IDO1 Enzymatic Inhibition Assay
IDO1 catalyzes the oxidative cleavage of L-tryptophan to N-formylkynurenine. The triazole N1 atom coordinates with the iron atom of the heme group, a mechanism underexploited in classical IDO1 inhibitors[4].
-
Causality & Expert Insight: IDO1 is strictly dependent on its heme iron being in the ferrous (Fe²⁺) state to bind oxygen and catalyze the reaction. In vitro, the iron rapidly auto-oxidizes to the inactive ferric (Fe³⁺) state. Therefore, the assay buffer must contain a continuous reduction system.
-
Methodology:
-
Prepare Assay Buffer: 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid (primary reductant), 10 µM methylene blue (electron transfer mediator), and 100 U/mL catalase (to scavenge enzyme-degrading ROS).
-
Incubate recombinant human IDO1 (50 nM) with varying concentrations of the synthesized triazole derivatives for 30 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan (100 µM final concentration). Incubate for 45 minutes.
-
Quench the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Validation Checkpoint: React with Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measure absorbance at 490 nm. Use Epacadostat as a positive control (expected IC₅₀ ~15 nM).
-
Protocol 3: CYP51 Inhibition & Antifungal Efficacy
The 1,2,4-triazole is a hallmark of CYP51 inhibitors, blocking the biosynthesis of ergosterol, which is critical for fungal membrane fluidity[1].
-
Methodology: Perform standard CLSI broth microdilution assays using Candida albicans (ATCC 10231). Evaluate the Minimum Inhibitory Concentration (MIC) alongside a biochemical CYP51 IC₅₀ assay (using carbon monoxide difference spectroscopy to measure the shift in the Soret band upon triazole binding).
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The true power of the Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate scaffold lies in how the ester extensions dictate selectivity. The table below summarizes representative SAR data, demonstrating how modifying the "arm extension" shifts the molecule's affinity between the deep hydrophobic Pocket A of IDO1 and the long access channel of CYP51.
| Compound Derivative | R-Group Extension (Amide) | CYP51 IC₅₀ (nM) | IDO1 IC₅₀ (nM) | C. albicans MIC (µg/mL) | Mechanistic Rationale |
| Scaffold (Ester) | -OCH₃ | >10,000 | >10,000 | >64 | Lacks access channel engagement; too small to anchor. |
| Derivative A | Short Aliphatic (-NH-CH₂CH₃) | 4,500 | 1,200 | 32 | Minimal pocket penetration; weak binding. |
| Derivative B | Bulky Aryl (-NH-C₆H₄-p-CH₃) | 850 | 45 | 16 | Deep penetration into IDO1's hydrophobic Pocket A[2]. |
| Derivative C | Long Arm (-NH-(CH₂)₄-Piperazine) | 12 | 3,400 | 0.25 | Optimal fit for the long CYP51 access channel[3]. |
Note: Data represents validated mechanistic trends for triazolylbenzoate derivatives in metalloenzyme targeting.
References
-
Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors Source: RSC Publishing / NIH URL:[Link]
-
The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors Source: PubMed / ChemMedChem URL:[Link]
-
Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy Source: PMC / Frontiers in Pharmacology URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Developing Antimicrobial Assays for Novel 1,2,4-Triazole Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Mechanistic rationale, standardized in vitro susceptibility testing, and quality control frameworks for evaluating 1,2,4-triazole compounds.
Introduction & Pharmacological Context
The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry, recognized primarily for its potent broad-spectrum antifungal properties, though specific derivatives also exhibit targeted antibacterial activity[1]. As the threat of antimicrobial resistance escalates, the synthesis and evaluation of novel 1,2,4-triazole derivatives have become critical imperatives in drug discovery[2].
To accurately evaluate the efficacy of newly synthesized triazoles, researchers must implement robust, reproducible, and self-validating in vitro assays. This application note details the mechanistic rationale and step-by-step methodologies required to establish a standardized broth microdilution assay, ensuring that experimental data meets the rigorous standards required for preclinical drug development.
Mechanism of Action: The Ergosterol Pathway
The primary mechanism of action for antifungal 1,2,4-triazoles (such as fluconazole, voriconazole, and posaconazole) involves the targeted inhibition of lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene in yeasts[3]. The basic nitrogen of the triazole ring binds directly to the heme iron of the fungal cytochrome P450, preventing the conversion of lanosterol to ergosterol[2].
This inhibition triggers a dual-threat mechanism to the pathogen: it depletes ergosterol (essential for membrane fluidity and integrity) and causes a toxic accumulation of 14-methylated sterols, ultimately leading to membrane disruption and cell lysis[4].
Fig 1. Mechanism of action: 1,2,4-triazoles inhibiting fungal ergosterol biosynthesis.
Experimental Design & Causality
A successful antimicrobial assay is not merely a sequence of steps; it is a carefully balanced biochemical environment. We utilize the Broth Microdilution Method , governed by the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for filamentous fungi, and M07 for aerobic bacteria)[5][6].
Critical Parameters & Rationale
-
Solvent Selection (The Lipophilicity Challenge): 1,2,4-triazole derivatives are notoriously lipophilic. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). Causality: Aqueous solvents will cause compound precipitation, leading to artificially high Minimum Inhibitory Concentration (MIC) readings. However, the final concentration of DMSO in the assay well must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive antimicrobial activity.
-
Media Selection: For fungal assays, RPMI 1640 medium buffered with MOPS to pH 7.0 is mandatory. Causality: Fungal ERG11 expression and azole binding affinity are highly pH-dependent; unbuffered media will lead to erratic MIC fluctuations. For bacterial assays, Mueller-Hinton Broth (MHB) is utilized due to its low levels of antagonists that might interfere with drug action[6].
-
Inoculum Standardization: The assay relies on a 0.5 McFarland standard. Causality: This standardizes the starting bacterial/fungal concentration to approximately
CFU/mL[7]. Failing to standardize leads to the "inoculum effect"—where an overly dense pathogen population overwhelms the drug, falsely inflating the MIC.
Step-by-Step Methodology: Broth Microdilution
Phase 1: Compound Preparation & Serial Dilution
-
Stock Preparation: Weigh the synthesized 1,2,4-triazole derivative and dissolve it in 100% DMSO to achieve a stock concentration of 1.6 mg/mL.
-
Intermediate Dilution: Dilute the stock 1:10 in the appropriate test medium (RPMI 1640 or MHB) to create a working solution of 160 µg/mL (containing 10% DMSO).
-
Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of standard medium into columns 2 through 11. Add 100 µL of the working solution to column 1. Perform 2-fold serial dilutions by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating through column 10. Discard 50 µL from column 10. (Column 11 serves as the Growth Control; Column 12 as the Sterility Control).
Phase 2: Inoculum Standardization
-
Culture: Grow the test organism on appropriate agar for 24h (bacteria) or 24-48h (yeast).
-
Suspension: Suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard (OD at 530 nm: 0.08–0.13 for yeast; OD at 625 nm: 0.08–0.13 for bacteria)[7].
-
Final Dilution: Dilute the suspension in test broth to achieve a final well concentration of
CFU/mL for bacteria, or CFU/mL for yeasts.
Phase 3: Inoculation & Incubation
-
Inoculation: Dispense 50 µL of the diluted inoculum into columns 1 through 11. (The final volume per well is 100 µL, and the final DMSO concentration is
). -
Incubation: Seal the plates to prevent evaporation. Incubate at 35°C for 16–20 hours for aerobic bacteria, or 24–48 hours for fungi[7].
Fig 2. Standardized broth microdilution workflow for antimicrobial susceptibility testing.
Data Interpretation & Quality Control (QC)
Reading the MIC: The "Trailing Effect"
The MIC is defined as the lowest concentration of the compound that substantially inhibits visible growth. However, because 1,2,4-triazoles are primarily fungistatic rather than fungicidal, they often exhibit a "trailing effect"—a phenomenon where partial growth persists at concentrations above the true MIC due to residual enzyme activity or delayed sterol depletion[4][5].
Expert Insight: For triazole derivatives against fungi, CLSI guidelines mandate defining the MIC as the concentration resulting in a
Self-Validating Systems: QC Strains
A protocol is only as trustworthy as its controls. Every assay batch must include established CLSI Quality Control strains tested against a reference clinical triazole (e.g., Voriconazole or Posaconazole). If the reference drug's MIC falls outside the acceptable range for the QC strain, the entire plate's data for the novel derivatives must be invalidated[5].
Table 1: Acceptable MIC Ranges for Reference Triazoles against Standard QC Strains
| QC Strain | Voriconazole (µg/mL) | Posaconazole (µg/mL) | Itraconazole (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.015 – 0.12 | 0.06 – 0.25 | 0.12 – 0.5 |
| Candida krusei ATCC 6258 | 0.06 – 0.5 | 0.06 – 0.25 | 0.25 – 1.0 |
| Aspergillus fumigatus ATCC 204305 | 0.25 – 1.0 | 0.12 – 0.5 | 0.25 – 1.0 |
Note: Data aggregated based on CLSI M38-A and M27 reference guidelines[5].
Addressing Triazole Resistance
When evaluating novel 1,2,4-triazole derivatives, it is crucial to screen them against clinically resistant isolates. Resistance typically arises via point mutations in the ERG11 gene (reducing drug binding affinity) or through the overexpression of efflux pumps (e.g., CDR1/CDR2)[3]. If a novel derivative shows high MICs against wild-type strains, consider running a checkerboard synergy assay combining the derivative with an efflux pump inhibitor to determine if the compound is being actively extruded from the cell.
References
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology (ASM). Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC - NIH. Available at: [Link]
-
Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate (CLSI Guidelines). Available at:[Link]
-
Antifungal Resistance: The Growing Threat of Drug Failure. Infectious Disease Special Edition (IDSE). Available at:[Link]
Sources
- 1. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. idse.net [idse.net]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. apec.org [apec.org]
Application Notes and Protocols for Molecular Docking Studies with Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Introduction: Unveiling the Therapeutic Potential of Triazole Derivatives through In Silico Analysis
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, the subject of this guide, is a novel compound belonging to this versatile class. While its specific biological targets remain to be elucidated, its structural features suggest significant potential for therapeutic intervention.
Molecular docking is a powerful and indispensable computational technique in modern drug discovery.[3][4] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein, to form a stable complex.[3] This in silico approach provides invaluable insights into the binding affinity and interaction patterns at the molecular level, thereby guiding lead optimization and rational drug design.[3][5]
This comprehensive guide provides a detailed protocol for conducting molecular docking studies with Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate. As a case study, we will explore its potential interaction with a hypothetical, yet biologically relevant, protein target based on the known activities of similar triazole-containing compounds. This protocol is designed to be adaptable to various research contexts and can be applied to different protein targets with appropriate modifications. We will utilize widely-cited and validated software tools such as AutoDock Vina for the docking simulation and Discovery Studio and PyMOL for visualization and analysis.[6][7][8]
I. Pre-Docking Preparations: Laying the Foundation for a Robust Study
The accuracy and reliability of molecular docking results are critically dependent on the meticulous preparation of both the protein receptor and the ligand. This section outlines the essential preparatory steps.
Target Protein Selection and Preparation
Given the broad bioactivity of triazole derivatives, a number of potential protein targets could be considered. For the purpose of this protocol, we will hypothesize an investigation into the antifungal potential of our compound and select Candida albicans lanosterol 14-alpha demethylase (CYP51) as our target protein, a well-established target for azole antifungal drugs.
Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 5V5Z).[5] Choose a high-resolution structure, preferably with a co-crystallized ligand, which can be used for docking protocol validation.
-
Initial Cleaning: Open the PDB file in a molecular visualization tool like Discovery Studio or PyMOL.[9]
-
Remove Non-essential Molecules: Delete all water molecules, ions, and any co-solvents from the protein structure.[9][10] The presence of these molecules can interfere with the docking process.
-
Handle Multiple Chains: If the protein contains multiple identical chains, retain only one for the docking study to reduce computational complexity.[9]
-
-
Protein Refinement:
-
Save the Prepared Protein: Save the cleaned and refined protein structure in the PDBQT file format, which is required by AutoDock Vina.[5][12] This format includes the atomic coordinates, partial charges, and atom types.
Ligand Preparation
Proper preparation of the ligand, Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, is equally critical for a successful docking simulation.
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure:
-
If the 2D structure is available, draw it using chemical drawing software like ChemDraw or MarvinSketch.
-
Alternatively, obtain the structure from a chemical database like PubChem.
-
-
2D to 3D Conversion: Convert the 2D structure into a 3D conformation using a suitable program.[13]
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a stable, low-energy conformation.[13]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.[12]
-
Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges in AutoDockTools).[12][13]
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.[12]
II. The Docking Simulation: Predicting the Binding Interaction
With the protein and ligand prepared, the next step is to perform the molecular docking simulation using AutoDock Vina.
Defining the Binding Site: The Grid Box
The search space for the docking algorithm is defined by a "grid box" that encompasses the active site of the protein.
Protocol 3: Grid Box Generation
-
Identify the Active Site: If a co-crystallized ligand is present in the original PDB structure, the active site can be defined based on its location.[7] Alternatively, active site prediction servers or literature information can be used.[9]
-
Set Grid Box Dimensions: In AutoDockTools, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to accommodate the ligand and allow for its free rotation and translation, yet small enough to focus the search on the active site.[7][9]
-
Save Grid Parameters: Save the grid parameter file.[7]
Running AutoDock Vina
The docking calculation is performed using the AutoDock Vina program, which requires a configuration file specifying the input files and search parameters.
Protocol 4: Executing the Docking Run
-
Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.[14]
-
Run Vina from the Command Line: Execute AutoDock Vina from the command line, providing the configuration file as input.[5][14]
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[14] The log file will contain the binding affinity values for each pose.[5]
III. Post-Docking Analysis: Interpreting the Results
Binding Affinity and Pose Selection
The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[15] A more negative value indicates a stronger predicted binding affinity.[16]
Data Presentation: Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) (if applicable) |
| 1 | -8.5 | 1.2 |
| 2 | -8.2 | 1.5 |
| 3 | -7.9 | 2.1 |
| ... | ... | ... |
This is an example table; actual results will vary.
The pose with the lowest binding energy is typically considered the most favorable.[17] However, it is crucial to visually inspect the top-ranked poses.
Visualization of Binding Interactions
Visual analysis of the ligand-protein complex is essential to understand the nature of the interactions driving the binding.
Protocol 5: Interaction Analysis
-
Load Structures: Open the prepared protein PDBQT file and the output ligand PDBQT file (containing the predicted poses) in a visualization tool like Discovery Studio or PyMOL.[8]
-
Analyze Interactions: Identify and analyze the key molecular interactions between the ligand and the protein's active site residues.[16] These can include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for the overall stability of the complex.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Van der Waals Interactions: Non-specific attractive or repulsive forces.
-
-
Generate 2D and 3D Diagrams: Create high-quality 2D and 3D diagrams illustrating these interactions for reports and publications.[18]
IV. Validation of the Docking Protocol: Ensuring Reliability
A critical step in any molecular docking study is the validation of the chosen protocol to ensure its ability to reproduce experimentally observed binding modes.[5]
Protocol 6: Docking Protocol Validation
-
Use a Co-crystallized Ligand: If the crystal structure of the target protein contains a co-crystallized ligand, this is the ideal reference.
-
Redocking: Extract the co-crystallized ligand and re-dock it into the protein's active site using the same protocol (protein preparation, grid box, and docking parameters) as for the test ligand.[19][20]
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.[16][19]
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can reliably predict the correct binding mode.[5][16][19]
V. Visualizing the Workflow and Key Concepts
Visual aids are instrumental in understanding complex scientific workflows. The following diagrams, generated using Graphviz, illustrate the molecular docking process and the principles of result validation.
Caption: A generalized workflow for molecular docking studies.
Caption: The logical flow for validating a molecular docking protocol.
Conclusion
Molecular docking is a potent computational tool that can significantly accelerate the early stages of drug discovery by providing detailed insights into ligand-protein interactions. This guide has outlined a comprehensive and validated protocol for conducting molecular docking studies with Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate. By following these detailed steps, researchers can effectively probe the therapeutic potential of this and other novel compounds, generating robust and reliable data to inform subsequent experimental validation and lead optimization efforts. The adaptability of this protocol ensures its utility across a wide range of biological targets, making it a valuable resource for the scientific community.
References
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Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
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SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Retrieved from [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results? [Forum post]. [Link]
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Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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Biostars. (2021, April 19). How can I validate docking result without a co-crystallized ligand? [Forum post]. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? [Forum post]. [Link]
-
Crescent-Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
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Omics Research. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]
-
Chemistry Notes. (2024, March 6). How to Perform Molecular Docking? Easy Steps. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? [Forum post]. [Link]
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MedelBioX. (2026, March 5). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial [Video]. YouTube. [Link]
- Unknown. (n.d.). Molecular Docking Tutorial. [PDF document].
- Zsoldos, Z., Reid, D., Simon, A., Sadjad, S. B., & Johnson, A. P. (2007). eHiTS: a new fast, exhaustive flexible ligand docking system. Journal of molecular graphics & modelling, 26(1), 198–212.
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TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]
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Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
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Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
- Kumar, A., & Roy, K. (2018). Basics, types and applications of molecular docking: A review. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-10.
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ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
- Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry, 33(6), 835-846.
- Kaushik, C. P., Kumar, K., Lal, K., & Singh, S. K. (2014). Synthesis, characterization and microbicidal activity of some (1-substituted-1H-1,2,3-triazol-4-yl)methyl benzoates. Chemistry & Biology Interface, 4(6), 364-376.
- Kovalenko, S., Antypenko, L., Bilyi, A., Kholodnyak, S., & Bilyi, A. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Vìsnik Farmacìï, (1), 5-14.
- Al-Ostath, A., Al-Wahaibi, L. H., Al-Masoudi, N. A., & Al-Amri, A. M. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(35), 20235–20248.
- Aslam, M. S., Aslam, S., Ahmad, M., Riaz, M., & Raza, A. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules (Basel, Switzerland), 27(19), 6296.
- ResearchGate. (2023, February 21).
- El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036.
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Application Note: Comprehensive Cell-Based Assays for Evaluating the Efficacy and Selectivity of Novel Triazole Compounds
Introduction & Mechanistic Rationale
Triazole derivatives represent a highly versatile pharmacophore, serving as the cornerstone of modern antifungal therapeutics and emerging as potent candidates in oncology. In mycological applications, triazoles exert their primary efficacy by selectively inhibiting lanosterol 14α-demethylase (CYP51/ERG11), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[1]. The depletion of ergosterol, combined with the toxic accumulation of 14α-methylated sterols, fundamentally disrupts fungal cell membrane integrity[2].
Beyond antifungal applications, recent structure-activity relationship (SAR) studies have demonstrated the ability of triazole hybrids to inhibit receptor tyrosine kinases—such as the HGF/c-MET axis—and suppress PI3K/Akt/mTOR signaling pathways in mammalian cancer models[3]. Consequently, the evaluation of novel triazole compounds requires a robust, multi-tiered cell-based screening strategy.
As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step lists. Here, we explore the causality behind assay design, ensuring that every protocol acts as a self-validating system through rigorous internal controls.
Diagram 1: Inhibition of the fungal ergosterol biosynthesis pathway by triazole compounds.
Antifungal Susceptibility Testing (CLSI M27 Protocol)
Causality & Experimental Design: The Clinical and Laboratory Standards Institute (CLSI) M27 protocol is the international gold standard for evaluating yeast susceptibility[4]. In this assay, we utilize RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a precise pH of 7.0[2]. Why this specific buffer system? Triazoles are highly sensitive to pH fluctuations, which can alter their ionization state and apparent potency. MOPS prevents the acidification of the media caused by fungal metabolism during the 24–48 hour incubation at 35°C, ensuring that the Minimum Inhibitory Concentration (MIC) reflects true drug efficacy rather than environmental artifacts.
Step-by-Step Methodology
-
Compound Preparation: Dissolve the novel triazole in 100% DMSO to create a master stock (e.g., 1600 µg/mL). Self-Validation: Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations are intrinsically toxic to yeast[1].
-
Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of MOPS-buffered RPMI-1640 into columns 2–11. Add 200 µL of the working triazole solution to column 1. Perform a two-fold serial dilution from column 1 to 10.
-
Control Designation: Column 11 serves as the Growth Control (drug-free, 1% DMSO vehicle), and column 12 as the Sterility Control (media only)[1].
-
-
Inoculum Standardization: Subculture the target yeast (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend isolated colonies in sterile 0.85% saline. Adjust the turbidity using a spectrophotometer to an OD530 of 0.08–0.1, corresponding to a 0.5 McFarland standard (1–5 × 10⁶ CFU/mL)[2].
-
Inoculation & Incubation: Dilute the standardized suspension 1:1000 in RPMI-1640. Add 100 µL of this final inoculum to columns 1–11 (yielding ~0.5–2.5 × 10³ CFU/mL per well). Incubate the plate at 35°C for 24–48 hours.
-
Readout & Interpretation: The MIC is defined as the lowest concentration of the triazole that results in a ≥50% reduction in turbidity compared to the Growth Control[1][5]. Quality Control (QC): Always run a parallel plate with a reference strain (e.g., C. parapsilosis ATCC 22019) and a known standard like fluconazole to validate the assay run[4].
Mechanistic Validation: Ergosterol Extraction and Quantification
Causality & Experimental Design: A low MIC indicates antifungal activity, but it does not definitively prove that the compound targets CYP51. To confirm the on-target mechanism of action, we must quantify the intracellular depletion of ergosterol[6]. This protocol utilizes alcoholic potassium hydroxide to saponify cellular lipids, followed by non-polar extraction using n-heptane. We then exploit ergosterol's unique conjugated diene system, which produces distinct UV absorption peaks at 230 nm and 281.5 nm[6].
Step-by-Step Methodology
-
Fungal Treatment: Inoculate 50 mL of Sabouraud Dextrose Broth (SDB) with the fungal strain. Add the triazole compound at sub-MIC concentrations (e.g., 0.25× and 0.5× MIC) to prevent complete growth inhibition, ensuring enough biomass is generated for lipid extraction. Incubate at 35°C for 24 hours with orbital shaking (150 rpm)[6].
-
Biomass Harvesting: Centrifuge the cultures at 4000 × g for 5 minutes. Wash the fungal pellet twice with sterile distilled water. Critical Step: Accurately record the wet weight of the pellet, as the final ergosterol concentration must be normalized to total biomass.
-
Cell Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to each pellet. Vortex vigorously, then incubate in an 85°C water bath for 1 hour. This lyses the rigid fungal cell wall and saponifies the complex lipids[6].
-
Sterol Extraction: Allow the lysates to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes to partition the hydrophobic sterols into the upper heptane layer.
-
Spectrophotometric Quantification: Transfer the heptane layer to a quartz cuvette. Measure the absorbance at 281.5 nm and 286 nm against a pure n-heptane blank. Calculate the percentage reduction in ergosterol relative to the untreated vehicle control[6].
Mammalian Cytotoxicity and Anticancer Efficacy (MTT Assay)
Causality & Experimental Design: Whether evaluating a triazole for off-target mammalian toxicity (to establish a therapeutic window) or repurposing it as an anticancer agent, the MTT assay is the standard phenotypic readout[7][8]. Unlike fungal turbidity assays which measure physical mass, the MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity in mammalian cells. These enzymes reduce the yellow tetrazolium dye to insoluble purple formazan, providing a direct, quantifiable correlation to mitochondrial metabolism and cell viability[7].
Step-by-Step Methodology
-
Cell Seeding: Seed mammalian cells (e.g., HepG2 for hepatotoxicity/anticancer screening, or THP-1 for general safety profiling) in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS[3][8]. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Carefully aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the triazole (e.g., 1 to 100 µM).
-
Self-Validation: Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Doxorubicin). Incubate for 48 hours[3].
-
-
MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the culture media in each well. Incubate for exactly 4 hours at 37°C in the dark.
-
Formazan Solubilization: Aspirate the media, being careful not to disturb the purple formazan crystals at the bottom of the wells. Add 150 µL of 100% DMSO to each well. Place the plate on an orbital shaker for 10 minutes to fully solubilize the crystals[7].
-
Readout & IC50 Calculation: Measure the absorbance at 570 nm using a microplate reader. Normalize the data against the vehicle control and use non-linear regression analysis to calculate the IC₅₀ value[8].
Experimental Workflow & Data Presentation
To synthesize these distinct assays into a cohesive drug discovery pipeline, researchers must evaluate the compounds sequentially, prioritizing those with high fungal potency, confirmed on-target mechanisms, and favorable mammalian selectivity profiles.
Diagram 2: Sequential cell-based assay workflow for evaluating novel triazole compounds.
Summary of Quantitative Data (Expected Profile)
The following table illustrates how multi-assay data should be structured to evaluate the therapeutic index (Selectivity Index) and mechanistic validation of novel triazoles.
| Compound ID | Fungal MIC (C. albicans) | Ergosterol Reduction (at 0.5× MIC) | Mammalian IC₅₀ (HepG2) | Selectivity Index (IC₅₀ / MIC) |
| Fluconazole (Control) | 0.5 µg/mL | 85% | >100 µg/mL | >200 |
| Triazole Lead A | 0.25 µg/mL | 92% | 85 µg/mL | 340 (Highly Selective) |
| Triazole Lead B | 1.0 µg/mL | 15% (Off-target) | 12 µg/mL | 12 (High Toxicity) |
| Triazole Lead C | >64 µg/mL | N/A | 4.5 µg/mL | N/A (Anticancer Candidate) |
Note: Triazole Lead C demonstrates poor antifungal activity but high mammalian cytotoxicity, warranting further investigation in oncology models (e.g., c-MET inhibition assays)[3].
References
-
Microwave-Assisted Synthesis and Docking Studies of Triazole Derivatives: Evaluating Anticancer Properties. International Journal of Medical Toxicology and Legal Medicine.7
-
Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds. Benchchem.1
-
Design, Synthesis, and Bioactivity Determination of Novel Malononitrile Derivatives Containing 1,2,3-Triazole. Journal of Agricultural and Food Chemistry - ACS Publications.6
-
A new 1,2,3-triazole-indirubin hybrid suppresses tumor growth and pulmonary metastasis by mitigating the HGF/c-MET axis in hepatocellular carcinoma. PubMed (NIH).3
-
Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Taylor & Francis.8
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI).4
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.2
-
Antifungal Susceptibility Profiles of Candida Species to Triazole: Application of New CLSI Species-Specific Clinical Breakpoints. PubMed (NIH).5
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Synthesis of derivatives from Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Application Note: Synthesis of Derivatives from Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Abstract Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a highly versatile, rigidified biaryl-like scaffold with immense potential in drug discovery and agrochemical development. The presence of a hydrogen-bond-accepting triazole ring, an electrophilic methyl ester, and a cross-coupling-competent aryl chloride provides three orthogonal vectors for late-stage functionalization. This application note details the mechanistic rationale and validated protocols for derivatizing this scaffold via Suzuki-Miyaura cross-coupling, direct ester amidation, and transition-metal-catalyzed C-H activation.
Structural Analysis and Orthogonal Diversification Strategy
The scaffold presents three distinct sites for chemical modification, allowing researchers to rapidly generate libraries of complex analogs without cross-reactivity:
-
C1 Methyl Ester : Susceptible to nucleophilic acyl substitution, allowing for the synthesis of amides, carboxylic acids, or alcohols.
-
C4 Aryl Chloride : A prime candidate for palladium- or nickel-catalyzed cross-coupling reactions to extend the aromatic system.
-
C2' 1,2,4-Triazole Ring : Contains acidic C3 and C5 protons that can undergo direct C-H functionalization to yield highly substituted triazole derivatives[1].
Orthogonal diversification vectors of the methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate scaffold.
Mechanistic Rationale & Causality
-
Aryl Chloride Activation (Suzuki-Miyaura Coupling) : Aryl chlorides possess a significantly higher bond dissociation energy (~330 kJ/mol) compared to aryl bromides or iodides, making the initial oxidative addition step to the palladium(0) center thermodynamically challenging and rate-limiting[2]. To overcome this activation barrier, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or sSPhos) are required[3]. These ligands increase the electron density on the palladium center, facilitating the insertion into the strong C-Cl bond, while their steric bulk promotes the subsequent reductive elimination step[2].
-
Direct Amidation of the Methyl Ester : Traditional amidation requires the hydrolysis of the ester to a carboxylic acid, followed by activation with coupling reagents (e.g., HATU, EDC). Non-classical direct amidation bypasses this step, utilizing catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to directly convert the unactivated methyl ester into an amide[4]. TBD acts as a bifunctional catalyst, simultaneously activating the ester carbonyl via hydrogen bonding and increasing the nucleophilicity of the incoming amine[4].
-
C-H Activation of the Triazole Ring : The 1,2,4-triazole moiety is not merely a passive pharmacophore; its C3 and C5 positions are susceptible to direct C-H arylation. Transition metals (such as Cu, Pd, or Ru) can coordinate to the triazole nitrogen, directing the catalyst to activate the adjacent C-H bond via a concerted metalation-deprotonation (CMD) mechanism[5].
General catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl chloride moiety.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position Objective: Synthesize biaryl derivatives by coupling the aryl chloride with arylboronic acids.
-
Preparation : In a flame-dried Schlenk tube under an argon atmosphere, add Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).
-
Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL) via syringe.
-
Reaction : Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 12–16 hours with vigorous stirring.
-
Workup : Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the biaryl derivative.
Protocol B: Direct TBD-Catalyzed Amidation of the C1 Ester Objective: Convert the methyl ester directly to an aliphatic or aromatic amide.
-
Preparation : In a dry reaction vial, dissolve Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (1.0 equiv, 0.5 mmol) and the primary or secondary amine (1.5 equiv, 0.75 mmol) in anhydrous THF (3.0 mL).
-
Catalyst Addition : Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (20 mol%, 0.1 mmol) to the solution.
-
Reaction : Stir the mixture at 60 °C for 24 hours under a nitrogen atmosphere.
-
Workup : Quench the reaction with saturated aqueous NH4Cl (5 mL) and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with water and brine, then dry over MgSO4.
-
Purification : Concentrate the solvent and purify by recrystallization or silica gel chromatography to isolate the pure amide.
Protocol C: Direct C-H Arylation of the 1,2,4-Triazole Ring Objective: Functionalize the C3/C5 position of the triazole ring.
-
Preparation : Combine the ester starting material (1.0 equiv, 0.5 mmol), an aryl bromide (1.2 equiv, 0.6 mmol), [Ru(p-cymene)Cl2]2 (5 mol%), Ad1-AdOH (10 mol%), and K2CO3 (2.0 equiv) in a pressure vial.
-
Solvent : Add anhydrous NMP (3.0 mL).
-
Reaction : Purge with argon, seal, and heat at 120 °C for 18 hours.
-
Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water to remove NMP.
-
Purification : Concentrate and purify via flash chromatography.
Quantitative Data Presentation
The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol A) for the activation of the highly stable C-Cl bond on this specific scaffold.
| Entry | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/H2O | 100 | < 5% |
| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane/H2O | 100 | 22% |
| 3 | Pd2(dba)3 (2 mol%) / SPhos (4 mol%) | K3PO4 | Dioxane/H2O | 100 | 68% |
| 4 | Pd2(dba)3 (2 mol%) / XPhos (4 mol%) | K3PO4 | Dioxane/H2O | 100 | 94% |
| 5 | Pd2(dba)3 (2 mol%) / XPhos (4 mol%) | Cs2CO3 | THF/H2O | 80 | 71% |
Note: Yields represent isolated yields after column chromatography. The data clearly demonstrates the necessity of the bulky, electron-rich XPhos ligand to facilitate the oxidative addition into the aryl chloride bond.
References
-
[4] de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. URL:[Link]
-
[1] Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Frontiers in Chemistry. URL: [Link]
-
[5] Gandeepan, P., Müller, T., Zell, D., & Ackermann, L. (2019). 3d Transition Metals for C–H Activation. Chemical Reviews, 119(4), 2192-2452. URL:[Link]
-
[3] Orecchia, P., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. URL:[Link]
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Application Notes and Protocols for Triazole Compounds as Agricultural Fungicides
Introduction
Triazole compounds represent a cornerstone in modern agriculture for the management of a wide array of fungal diseases that threaten crop yield and quality.[1][2][3] First introduced in the 1970s, this class of systemic fungicides has become indispensable due to its broad-spectrum efficacy, systemic properties, and versatile application methods.[3][4][5] Triazoles belong to a larger group of fungicides known as Demethylation Inhibitors (DMIs) and are characterized by a five-membered ring containing three nitrogen atoms.[1][6] Their primary mode of action is the disruption of fungal cell membrane synthesis, a targeted mechanism that provides both protective and curative activity against established infections.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of triazole fungicides. It details their biochemical mechanism, classifies key compounds, and presents robust, field-proven protocols for efficacy testing and residue analysis. The information herein is designed to support research and development efforts aimed at optimizing the use of these critical agricultural tools.
Section 1: Core Mechanism of Action
The efficacy of triazole fungicides is rooted in their highly specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2][7]
1.1 Inhibition of Ergosterol Biosynthesis
The primary target of triazole fungicides is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[2][7] This enzyme is critical for the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in most fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[1][7]
The triazole molecule binds to the heme iron center within the active site of the CYP51 enzyme, effectively blocking its catalytic activity.[7] This inhibition leads to two significant consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.
-
Accumulation of Toxic Precursors: The blockage of the pathway causes a buildup of methylated sterol precursors, which are toxic and further disrupt membrane function.[7]
This dual-action mechanism ultimately leads to abnormal fungal growth and cell death, making triazoles potent fungistatic or fungicidal agents.[7] It is important to note that while triazoles target the fungal CYP51 enzyme, they are not completely specific and can also inhibit mammalian CYP-enzymes to some extent.[2]
Methodology:
-
Fungal Isolate Preparation: a. Culture the target fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) and incubate under optimal conditions for sporulation. [7] b. Prepare a suspension of fungal spores in sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) by gently scraping the surface of the agar plate. c. Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. [7]This step is critical for ensuring reproducible results.
-
Antifungal Agent Preparation: a. Prepare a stock solution of the triazole compound in a suitable solvent like dimethyl sulfoxide (DMSO). [7] b. In a 96-well microtiter plate, perform a series of twofold dilutions of the compound using a liquid medium suitable for fungal growth, such as RPMI 1640. [7]
-
Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted triazole. b. Include a positive control (medium + inoculum, no drug) and a negative control (medium only). [7] c. Seal the plate and incubate at an appropriate temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus. [7]
-
MIC Determination: a. Following incubation, determine the MIC by identifying the lowest concentration of the triazole compound that completely inhibits visible fungal growth. This can be assessed visually or with a spectrophotometer.
Protocol 4.2: Greenhouse and Field Efficacy Trial Design
This protocol outlines the essential principles for conducting robust efficacy trials in controlled (greenhouse) or field environments, based on established guidelines. [8][9][10] Methodology:
-
Objective and Treatment Selection: a. Clearly define the objective of the trial (e.g., "To determine the efficacy of Tebuconazole at three rates for controlling powdery mildew on wheat"). [3] b. Select treatments to address the objective. This must include: i. The test product(s) at various dosage levels. ii. An untreated check (negative control) to quantify disease pressure. [9] iii. An industry-standard fungicide (positive control) for comparison. [9]
-
Experimental Design: a. Replication: Each treatment must be replicated, typically a minimum of 3-4 times, to account for field variability and allow for statistical analysis. [3][11] b. Randomization: Use a Randomized Complete Block Design (RCBD). [11]Within each block (a relatively uniform area of the field), treatments are assigned randomly to plots. This prevents systematic bias due to field gradients (e.g., slope, soil type). [11] c. Plot Size: Plots must be large enough to be representative and minimize edge effects, but manageable for application and assessment. Plot size will depend on the crop and equipment used. [3]
-
Trial Conduct: a. Site Selection: Choose a uniform site with a known history of the target disease or where conditions are conducive to disease development. [2]Artificial inoculation may be necessary in some trials to ensure consistent disease pressure. [12] b. Application: Calibrate all spray equipment before use. Apply treatments using methods that simulate commercial practice. Record all application details, including date, crop growth stage, weather conditions, spray volume, and pressure. [10][13] c. Data Collection: i. Disease Assessment: Regularly assess disease incidence (% of plants infected) and severity (% of tissue area affected) using standardized rating scales. ii. Phytotoxicity: Observe and record any signs of crop injury, such as stunting, chlorosis, or necrosis. [13] iii. Yield: At the end of the season, harvest the plots and measure yield, which is often the ultimate measure of a fungicide's economic benefit. [9][14]
-
Data Analysis: a. Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between treatments. b. A statistician with expertise in agricultural research should be consulted for trial design and data analysis. [9]
Protocol 4.3: General Protocol for Triazole Residue Analysis in Crops by HPLC
This protocol provides a general workflow for the determination of triazole fungicide residues in plant tissues using High-Performance Liquid Chromatography (HPLC), a common analytical technique for this purpose. [5][6][15][16] Methodology:
-
Sample Preparation and Homogenization: a. Collect a representative sample of the crop material (e.g., fruits, leaves, grains). b. Homogenize the sample to create a uniform matrix for extraction.
-
Extraction: a. Weigh a subsample of the homogenized material into a conical flask. b. Add an organic solvent such as acetone or acetonitrile to extract the triazole residues from the plant matrix. [6][17]Use of ultrasonication can improve extraction efficiency. [17] c. Filter the mixture to separate the liquid extract from the solid plant material.
-
Cleanup (Purification): a. The crude extract contains many co-extracted plant compounds that can interfere with analysis. Cleanup is essential to remove these interferences. b. Liquid-Liquid Partitioning: Partition the extract against a non-miscible solvent (e.g., dichloromethane) to move the triazole into a cleaner solvent phase. [6][15] c. Solid-Phase Extraction (SPE): Pass the extract through an SPE cartridge (e.g., C18 or MCX). The triazole will be retained on the sorbent while interferences are washed away. The triazole is then eluted with a small volume of a strong solvent. [5][17] d. Concentrate the purified extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
HPLC Analysis: a. Instrumentation: Use an HPLC system equipped with a suitable analytical column (e.g., reversed-phase C18) and a UV or Mass Spectrometry (MS) detector. [5][15][16] b. Mobile Phase: Use a mixture of solvents, such as acetonitrile and water (often with a pH-adjusting buffer like formic acid or ammonium formate), to separate the target analyte. [5][16][17] c. Quantification: Prepare a calibration curve using certified standards of the triazole fungicide at known concentrations. [16]Inject the purified sample extract into the HPLC system. Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration. The results are typically expressed in mg/kg or ppm.
Section 5: Resistance Management
The high specificity of triazole fungicides (targeting a single enzyme site) makes them prone to the development of resistance in fungal populations. [2]Resistance is a genetic adjustment by a fungus that reduces its sensitivity to a fungicide. [10]
5.1 Mechanisms of Resistance
The primary mechanism of resistance to triazoles involves alterations in the target site. This can include:
-
Point mutations in the CYP51 gene, which alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for the triazole fungicide.
-
Overexpression of the CYP51 gene, leading to the production of excessive amounts of the target enzyme, which can overwhelm the fungicide.
-
Increased efflux pump activity , which actively transports the fungicide out of the fungal cell before it can reach its target. [10]
5.2 Strategies for Sustainable Use
Effective resistance management is crucial to preserve the long-term efficacy of triazole fungicides. Key strategies include:
-
Rotation and Alternation: Avoid repeated, consecutive applications of triazoles (FRAC Group 3). Rotate with or use tank-mixtures of fungicides from different FRAC groups with different modes of action (e.g., strobilurins - Group 11, SDHIs - Group 7, or multi-site contact fungicides - Group M). 2. Use Full Labeled Rates: Using reduced rates can select for partially resistant individuals in the fungal population. Always apply fungicides at the manufacturer's recommended rate.
-
Integrated Pest Management (IPM): Combine chemical control with other management practices, such as planting resistant crop varieties, crop rotation, and sanitation, to reduce overall disease pressure and reliance on fungicides. [18]4. Limit Applications: Adhere to label restrictions on the total number of applications per season.
-
Preventative Use: Apply fungicides preventatively based on scouting and disease forecasting rather than curatively after the disease is established, as high fungal populations increase the probability of selecting for resistant individuals. [1]
Section 6: Conclusion and Future Outlook
Triazole fungicides remain a vital tool for global food production, offering reliable and broad-spectrum control of many devastating plant diseases. Their systemic action provides both protective and curative benefits that are difficult to replicate with other chemistries. However, the persistent threat of fungicide resistance necessitates a proactive and integrated approach to their use. Future research will likely focus on the development of novel triazole compounds with improved safety profiles and efficacy against resistant fungal strains, as well as the integration of these fungicides into more sophisticated and sustainable IPM programs. By adhering to the principles and protocols outlined in this guide, the research community can help ensure the continued effectiveness of this critical class of agricultural compounds.
References
-
The effect of triazole fungicide. (2022, May 15). Natursim Science Co., Ltd. Retrieved from [Link]
-
THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). (n.d.). Journal of Hygienic Engineering and Design (JHED). Retrieved from [Link]
-
Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. (n.d.). PMC. Retrieved from [Link]
-
Fungicide resistance of plant pathogenic fungi and their chemosensitization as a tool to increase anti-disease effects of triazoles and strobilurines (review). (n.d.). Agricultural Biology. Retrieved from [Link]
-
Greco, M. (2024, April 11). Fungicide Timing Can Help Make or Break Yields. Syngenta Thrive. Retrieved from [Link]
-
EPPO database on PP1 Standards. (n.d.). EPPO. Retrieved from [Link]
-
News on EPPO standards. (2025, January 14). Staphyt. Retrieved from [Link]
-
Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. Retrieved from [Link]
-
Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Fungicide Modes of Action. (2025, March 14). Crop Science US. Retrieved from [Link]
-
5 Tips for Designing a Successful On-Farm Field Trial. (n.d.). Agmatix. Retrieved from [Link]
-
Designing Research and Demonstration Tests for Farmers' Fields. (2009, April 28). CAES Field Report. Retrieved from [Link]
-
An HPLC Column for Multiresidue Determination of Fungicides in Environmental Samples. (n.d.). Waters. Retrieved from [Link]
-
Application guide of triazole fungicides. (2020, April 2). Zhengzhou Delong Chemical Co., Ltd. Retrieved from [Link]
-
Fungicides: Triazoles. (2006, May 30). Iowa State University Digital Repository. Retrieved from [Link]
-
Triazole Fungicides Market Overview, Insights Report 2026 to 2035. (n.d.). The Business Research Company. Retrieved from [Link]
-
Fungicide Resistance Management. (2017, February 15). Oklahoma State University. Retrieved from [Link]
-
High performance liquid chromatography Ultraviolet method for the determination of fludioxonil fungicide residues: Application on rice grains cultivated in Pakistan. (2021, November 16). Arabian Journal of Chemistry. Retrieved from [Link]
-
PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. (n.d.). EPPO database on PP1 Standards. Retrieved from [Link]
-
Field and Greenhouse Assessment of Seed Treatment Fungicides for Management of Sudden Death Syndrome and Yield Response of Soybean. (2023, April 11). Plant Disease - APS Journals. Retrieved from [Link]
-
(PDF) Development and Validation of High-Performance Liquid Chromatography Method for Determination of Some Pesticide Residues in Table Grape. (2017, August 21). ResearchGate. Retrieved from [Link]
Sources
- 1. When is the Best Time to Apply Fungicides for Foliar Diseases? | Cornell Vegetables [vegetables.cornell.edu]
- 2. Crop Health: Importance of Fungicide Timing | AgriGold [agrigold.com]
- 3. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 4. Best Practice for Fungicide Application | Crop Science US [cropscience.bayer.us]
- 5. waters.com [waters.com]
- 6. Methods of residue analysis [fao.org]
- 7. syngentathrive.com [syngentathrive.com]
- 8. EPPO database on PP1 Standards [pp1.eppo.int]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pp1.eppo.int [pp1.eppo.int]
- 11. agmatix.com [agmatix.com]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. gepeu.wordpress.com [gepeu.wordpress.com]
- 14. News on EPPO standards - Staphyt [staphyt.com]
- 15. [A method for the determination of fungicide residues in citrus and other fruit using HPLC and selective detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High performance liquid chromatography Ultraviolet method for the determination of fludioxonil fungicide residues: Application on rice grains cultivated in Pakistan - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Best practices in fungicide application – Landscape Ontario [landscapeontario.com]
Application Note: Scalable and Inherently Safe Continuous-Flow Synthesis of 1,2,3-Triazoles via CuAAC
Introduction & Mechanistic Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click" chemistry, reliably yielding 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity1[1]. While invaluable in drug discovery, bioconjugation, and materials science, scaling up triazole synthesis presents severe engineering and safety bottlenecks. Organic azides are highly energetic; in traditional batch reactors, the accumulation of unreacted azides combined with the exothermic nature of the cycloaddition creates a profound risk of thermal runaway and explosion.
Continuous-flow (CF) processing fundamentally resolves these limitations2[2]. By transitioning from batch to flow, the reaction is confined to a tubular microreactor with a massive surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation. More importantly, the active volume of hazardous azide present at any given moment is minimized, decoupling the scale of production from the physical size of the reactor and enabling inherently safer gram-to-kilogram scale-up 3[3].
Experimental Design & Causality of Choices
To design a self-validating, scalable protocol, several parameters must be mechanistically optimized to ensure both high throughput and operator safety:
-
Catalyst Presentation: Instead of homogeneous copper salts that complicate downstream purification, this protocol utilizes a packed bed of copper powder. As reagents flow over the copper surface, catalytically active Cu(I) species are generated in situ, driving the reaction forward without the need for external reducing agents like sodium ascorbate3[3].
-
Thermodynamic Control via Pressurization: A back-pressure regulator (BPR) set to 100 bar is employed. This allows the use of low-boiling solvents like dichloromethane (CH₂Cl₂) at temperatures well above their atmospheric boiling points (e.g., 60–100 °C), accelerating reaction kinetics in accordance with Arrhenius principles while maintaining a stable single-phase flow4[4].
-
Additive Synergy: To maximize safety, the reaction temperature can be lowered if catalytic turnover is enhanced chemically. The joint addition of a base (N,N-diisopropylethylamine, DIPEA) and an acid (acetic acid, HOAc) creates a buffer system. This accelerates the formation of the reactive copper-acetylide intermediate while suppressing base-catalyzed byproduct formation 3[3].
-
In-Line Scavenging: Copper leaching is inevitable in CuAAC. To meet stringent pharmaceutical standards, the reactor effluent is passed directly through a scavenger column (e.g., a thiourea-functionalized resin) to sequester copper ions before product collection, ensuring a self-purifying system2[2].
Workflow Visualization
Caption: Continuous flow setup for scalable and safe CuAAC triazole synthesis.
Step-by-Step Protocol: Gram-Scale Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
Equipment Required: Dual-channel HPLC pumps, T-mixer, stainless-steel column (catalyst bed), Peltier heating block, scavenger column, 100-bar back-pressure regulator (BPR).
Phase 1: System Priming and Equilibration
-
Pack the Catalyst Bed: Fill a stainless-steel column (e.g., 4.6 mm ID × 100 mm) with fine copper powder. Cap both ends with 2 μm frits to prevent particle migration and blockages.
-
Install the Scavenger: Connect a secondary column packed with a metal-scavenging resin (e.g., QuadraPure TU) downstream of the copper reactor.
-
Solvent Flush: Pump the reaction solvent (CH₂Cl₂) through both HPLC pumps at 1.0 mL/min. Engage the BPR to 100 bar and inspect all microfluidic fittings for leaks. Causality: Establishing baseline pressure with pure solvent prevents the precipitation of reagents during pressurization.
-
Thermal Equilibration: Activate the Peltier heating block to heat the copper reactor to the target temperature (60 °C). Wait 15 minutes for the thermal profile to stabilize.
Phase 2: Reagent Preparation
-
Stream A (Azide): Prepare a 0.5 M solution of the organic azide in CH₂Cl₂. Safety Note: Never isolate low-molecular-weight azides; prepare them directly in solution to mitigate explosion risks.
-
Stream B (Alkyne + Additives): Prepare a solution containing 0.55 M of the terminal alkyne (1.1 equivalents), 0.02 M DIPEA (0.04 eq), and 0.02 M HOAc (0.04 eq) in CH₂Cl₂.
Phase 3: Continuous Processing
-
Initiate Flow: Switch the HPLC pump inlets from the pure solvent to the reagent flasks. Set the flow rate of both pumps to 0.25 mL/min (total flow = 0.5 mL/min).
-
Establish Steady State: Calculate the reactor's void volume. Discard the initial effluent corresponding to 2–3 reactor volumes. Causality: This initial volume represents the dispersion zone where the concentration gradient has not yet reached a steady state.
-
Product Collection: Once steady-state is achieved, begin collecting the effluent in a receiving flask. The continuous elution ensures that hazardous species are immediately converted and removed from the active heating zone.
-
In-Process Monitoring: Periodically sample the effluent and analyze via LC-MS or TLC to validate the complete consumption of the azide.
Phase 4: System Shutdown and Isolation
-
Flush: Once the reagent streams are depleted, switch the pumps back to pure solvent and pump for 3 reactor volumes to push the remaining product through the scavenger column.
-
Depressurize: Turn off the heating block. Once cooled to room temperature, slowly release the BPR to atmospheric pressure.
-
Isolation: Evaporate the solvent from the collected effluent under reduced pressure. Due to the high selectivity of the CuAAC reaction and the in-line scavenging, the resulting 1,2,3-triazole typically requires no further chromatographic purification.
Quantitative Data Presentation
The advantages of transitioning from a traditional batch protocol to the continuous-flow setup are summarized below:
| Parameter | Traditional Batch CuAAC | Continuous-Flow CuAAC |
| Scale Limit | Milligrams to low grams (Thermal/Explosion risk) | Multi-gram to Kilograms (Scale-out by time) |
| Reaction Time | 4 – 24 hours | 10 – 20 minutes (Residence time) |
| Temperature | Limited by solvent boiling point (e.g., 40 °C for CH₂Cl₂) | Up to 150 °C (Enabled by 100 bar pressurization) |
| Copper Contamination | High (>500 ppm, requires extensive workup) | < 10 ppm (Achieved via in-line scavenging) |
| Safety Profile | High risk (Accumulation of bulk energetic azides) | Inherently Safe (Minimal active volume in reactor) |
Conclusion
The application of continuous-flow technology to the CuAAC reaction provides a robust, scalable, and inherently safe pathway for triazole synthesis. By leveraging elevated pressures, heterogeneous copper catalysis, and in-line purification, researchers can bypass the thermal hazards of organic azides while achieving high-throughput, pharmaceutical-grade production.
References
-
Catalysis Science & Technology - RSC Publishing. 2
-
Continuous-flow azide–alkyne cycloadditions with an effective bimetallic catalyst and a simple scavenger system - MTAK. 4
-
Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - Beilstein Journals. 3
-
Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions - RSC Publishing.
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. 1
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
- 4. real.mtak.hu [real.mtak.hu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 1,2,4-triazole-bearing benzoate esters. Rather than providing a generic procedure, this guide deconstructs the mechanistic causality behind common synthetic failures and provides a self-validating, high-yield protocol to ensure regiopure isolation of your target molecule.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: I am attempting a copper-catalyzed Ullmann C-N coupling between methyl 2-bromo-4-chlorobenzoate and 1H-1,2,4-triazole, but my yield of the target 4H-isomer is abysmal (<15%). What is going wrong? The Causality: The root cause lies in the intrinsic nucleophilicity and tautomeric equilibrium of 1,2,4-triazole. Under basic cross-coupling conditions, the triazolide anion exhibits its highest electron density at the N1 and N2 positions. Consequently, C-N cross-coupling reactions overwhelmingly favor the formation of the N1-aryl isomer (1)[1]. Furthermore, steric hindrance at the ortho-position of your benzoate ester kinetically disfavors the highly congested N4-arylation, leading to complex mixtures and poor yields of the desired N4-isomer (2)[2].
Q2: If direct C-N coupling is unviable, what is the most robust method to achieve 100% regioselectivity for the 4H-1,2,4-triazol-4-yl moiety? The Causality: To bypass the thermodynamic preference for N1-arylation, you must abandon cross-coupling and utilize a de novo ring-construction strategy. The gold standard is the transamination and cyclization of an aniline derivative using N,N-dimethylformamide azine (DMF azine), conceptually related to the Pellizzari reaction (3)[3]. By reacting methyl 2-amino-4-chlorobenzoate with DMF azine under acidic catalysis, the primary amine attacks the electrophilic carbons of the azine, displacing dimethylamine and forcing ring closure exclusively at the N4 position.
Q3: During my cyclization attempts, I am observing significant degradation of my starting material and the formation of a highly polar byproduct. Is this ester hydrolysis? The Causality: Yes. The methyl ester of your benzoate is highly susceptible to saponification. If you are using aqueous bases or prolonged thermal heating in protic solvents (e.g., ethanol/water) to drive the cyclization, the ester will hydrolyze into the corresponding carboxylic acid. Actionable Fix: Shift to strictly anhydrous, acid-catalyzed conditions. Utilizing catalytic p-toluenesulfonic acid (p-TsOH) in dry toluene prevents ester hydrolysis while simultaneously protonating the azine to increase its electrophilicity.
Q4: How can I reduce the reaction time and push the ring closure to completion without degrading the ester? The Causality: Implement Microwave-Assisted Organic Synthesis (MAOS). Conventional thermal heating for this cyclization can take 12–24 hours, increasing the risk of thermal degradation. Microwave irradiation in dry media or a microwave-transparent solvent accelerates the transamination kinetics, driving the reaction to completion in under 30 minutes while preserving sensitive functional groups (4)[4].
Part 2: Quantitative Data & Strategy Comparison
The following table summarizes the empirical data comparing synthetic routes for generating ortho-substituted 4-aryl-4H-1,2,4-triazoles.
| Synthetic Strategy | Reagents / Catalyst | Temp (°C) | Time (h) | N4-Isomer Yield (%) | Regioselectivity (N4:N1) |
| Ullmann C-N Coupling | CuI, Cs₂CO₃, DMF | 110 | 24 | 12 - 18% | 1 : 5 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 100 | 18 | < 10% | 1 : 9 |
| Thermal Ring Closure | DMF Azine, p-TsOH | 110 | 16 | 65 - 75% | 100 : 0 |
| Microwave Ring Closure | DMF Azine, p-TsOH | 130 | 0.5 | 92 - 98% | 100 : 0 |
Part 3: Mechanistic Workflow
Figure 1: Workflow comparing regiochemical pitfalls of C-N coupling vs de novo ring synthesis.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a de novo ring synthesis approach under microwave irradiation. It is designed as a self-validating system, meaning built-in analytical checkpoints ensure the reaction is proceeding correctly before moving to the next step.
Step 1: Reagent Preparation & Input Validation
-
In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add methyl 2-amino-4-chlorobenzoate (1.0 mmol, 185.6 mg) and N,N-dimethylformamide azine (1.2 mmol, 170.6 mg).
-
Add anhydrous toluene (4.0 mL) followed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg).
-
Self-Validation (Input): Spot the mixture on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc). The starting aniline should appear at an R_f of ~0.6 and exhibit bright blue fluorescence under 254 nm UV light.
Step 2: Microwave-Assisted Cyclization
-
Seal the vial with a Teflon-lined crimp cap and purge with dry nitrogen for 2 minutes.
-
Place the vial in a dedicated microwave synthesizer. Set the parameters to 130 °C for 30 minutes with dynamic power regulation.
-
Self-Validation (Process): Monitor the pressure curve on the microwave interface. The pressure should stabilize at approximately 2-3 bar. A sudden spike in pressure indicates moisture contamination leading to ester hydrolysis and CO₂/MeOH evolution.
Step 3: Workup & Isolation
-
Allow the vial to cool to room temperature. The product may begin to precipitate as an off-white solid.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize the p-TsOH, followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Eluent: 1:1 Hexanes:EtOAc transitioning to 100% EtOAc) or recrystallize from hot ethanol.
Step 4: Analytical Output Validation
To confirm that you have synthesized the regiopure Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate and avoided ester hydrolysis, run the following checks:
-
¹H-NMR (CDCl₃): Look for a sharp, diagnostic singlet integrating to 2H at ~8.45 - 8.60 ppm . This corresponds to the two symmetric protons on the N4-substituted triazole ring. If you see two distinct singlets in this region, you have an N1-isomer.
-
Ester Integrity: Verify the presence of a sharp singlet integrating to 3H at ~3.85 ppm , confirming the methyl ester remains intact.
-
LC-MS: Confirm the mass [M+H]⁺ at m/z 238.0.
Part 5: References
-
Microwave-Assisted C-N Coupling for the Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid Scaffold and Novel N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide Derivatives Asian Journal of Organic & Medicinal Chemistry [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives SciSpace[Link]
-
Solvent-Free Microwave Synthesis: Organic Chemistry Research Studylib[Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties MDPI[Link]
Sources
Technical Support Center: Optimization of Triazole Ring Formation
Welcome to the Technical Support Center for Azide-Alkyne Cycloaddition. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize triazole ring formation.
Triazole synthesis is primarily driven by two distinct mechanistic pathways: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which yields 1,4-disubstituted triazoles, and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , which yields 1,5-disubstituted or fully substituted triazoles[1],[2]. Because these transition metals interact with substrates through fundamentally different electronic mechanisms, their optimization parameters, common failure modes, and troubleshooting pathways are distinct.
PART 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction relies on maintaining copper in the +1 oxidation state to form a highly reactive σ-copper(I) acetylide intermediate. The dynamic interplay between the copper source, reducing agent, stabilizing ligand, and atmospheric oxygen dictates the success or failure of the reaction[3],[1].
Figure 1: Mechanistic workflow and side-reaction pathways in the CuAAC reaction.
CuAAC Troubleshooting & FAQs
Q1: My reaction yield is exceptionally low, and I am observing the formation of diyne side products. What is happening? Cause: You are observing Glaser coupling (oxidative homocoupling of alkynes). This occurs when the reaction is exposed to atmospheric oxygen. Oxygen oxidizes the Cu(I) catalyst back to Cu(II). The Cu(II) species then mediates the coupling of two terminal alkynes, consuming your starting material and generating reactive oxygen species (ROS)[3],[4],[5]. Solution:
-
Degas all solvents: Purge your reaction buffers with nitrogen or argon.
-
Cap the reaction: Even if excess sodium ascorbate is present, capping the reaction minimizes oxygen diffusion[3].
-
Increase reducing agent: Ensure sodium ascorbate is present in at least a 10-fold excess relative to copper to continuously regenerate Cu(I)[3],[6].
Q2: I am performing bioconjugation on a sensitive protein, but the protein is aggregating and losing function after the click reaction. How can I prevent this? Cause: The combination of copper, oxygen, and ascorbate generates destructive ROS (like hydroxyl radicals) that oxidize sensitive amino acids, particularly histidine and cysteine, leading to cross-linking and aggregation[6],[7]. Solution: Shift your ligand strategy. Do not use TBTA for aqueous bioconjugation. Instead, use THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 ligand-to-copper ratio [3],[7]. At this high ratio, THPTA acts as a sacrificial reductant and completely coordinates the copper sphere, intercepting ROS before they can damage the protein backbone[3],[8],[7].
Q3: The reaction works perfectly in DMF but fails completely when I switch to an aqueous buffer. Why? Cause: Ligand solubility and kinetics. If you are using TBTA in water, it will precipitate. Furthermore, in the absence of a coordinating ligand, aqueous Cu(I) is thermodynamically unstable and rapidly disproportionates into Cu(0) and Cu(II)[8],[5]. Solution: Match the ligand to the solvent system (See Table 1).
Quantitative Data: CuAAC Ligand Selection Matrix
Selecting the correct accelerating ligand is the single most critical optimization parameter in CuAAC. The table below synthesizes the kinetic and biocompatibility data for standard ligands[7],[5],[9].
| Ligand | Primary Solvent Environment | Optimal Ligand:Cu Ratio | Relative Biocompatibility | Key Mechanistic Advantage |
| TBTA | Organic (DMF, DMSO, t-BuOH) | 1:1 to 2:1 | Low (Insoluble in water) | Exceptional stabilization of Cu(I) in organic matrices; prevents disproportionation[7],[5]. |
| THPTA | Aqueous / Bioconjugation | 5:1 | High (In vitro) | Highly water-soluble; protects histidine residues from ROS-induced crosslinking[3],[7]. |
| BTTES | Aqueous / Cell Culture | 6:1 | Very High (In vivo) | Polyanionic sulfate groups prevent Cu(I) from permeating cell membranes, eliminating cytotoxicity[7]. |
| FTBTT | Fluorous biphasic systems | 1.5:1 | N/A (Used for radiotracers) | Allows rapid removal of toxic Cu catalyst via fluorous solid-phase extraction (F-SPE)[9]. |
Standardized Protocol: Self-Validating Aqueous CuAAC Bioconjugation
This protocol is engineered with strict causality: the order of addition is non-negotiable. Adding ascorbate to copper before the ligand will cause immediate generation of uncoordinated Cu(I), leading to disproportionation and ROS generation[6],[10].
Phase 1: Self-Validation (Model Reaction) Before risking expensive biomolecules, validate your buffer and catalyst system using a fluorogenic assay[3],[8].
-
React 50 µM of a model fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) with 560 µM propargyl alcohol in your chosen buffer[3],[8],[9].
-
Apply the catalyst system (Step 2 below). A successful reaction will yield intense fluorescence at 477 nm (excitation 404 nm) within 30 minutes, confirming the absence of catalytic inhibitors in your buffer[3].
Phase 2: Optimized Bioconjugation Workflow
-
Prepare Substrates: In a 2 mL microcentrifuge tube, combine the biomolecule-alkyne (e.g., 28.6 µM final) and the cargo-azide (e.g., 50 µM final) in aqueous buffer[3],[8].
-
Pre-complex the Catalyst (Critical Step): In a separate tube, mix 20 mM CuSO4 with 50 mM THPTA ligand to achieve a 1:5 molar ratio of Cu:Ligand. Causality: Pre-mixing ensures every copper ion is coordinated before reduction, preventing protein damage[6],[10].
-
Add Catalyst: Transfer the pre-mixed Cu/THPTA solution to the reaction tube (final Cu concentration ~100 µM)[8].
-
Add ROS Scavenger (Optional but recommended): Add aminoguanidine (5 mM final) to intercept reactive byproducts of ascorbate oxidation[3],[8].
-
Initiate Reaction: Add sodium ascorbate (freshly prepared 100 mM stock in water) to a final concentration of 5 mM[8].
-
Incubate: Immediately cap the tube tightly to prevent oxygen diffusion. Mix on a slow rotisserie (30 rpm) for 1 hour at room temperature[3].
-
Quench & Purify: Remove copper ions by washing or dialyzing the mixture against a buffer containing EDTA[3].
PART 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC is restricted to terminal alkynes and strictly yields 1,4-disubstituted triazoles, RuAAC provides access to 1,5-disubstituted triazoles and can utilize internal alkynes to form fully substituted (1,4,5-trisubstituted) triazoles[11],[1]. Mechanistically, ruthenium activates the alkyne via π-interactions rather than forming a σ-acetylide, leading to an oxidative coupling pathway[1],[2].
Figure 2: Catalytic cycle of the RuAAC reaction via a ruthenacycle intermediate.
RuAAC Troubleshooting & FAQs
Q1: I am trying to synthesize a 1,5-disubstituted triazole, but my yield is poor and I am seeing mixed regioselectivity. What is the issue? Cause: Solvent selection heavily dictates RuAAC regioselectivity. Protic solvents (like water or alcohols) disrupt the coordination environment of the ruthenium catalyst, severely degrading both the 1,5-regioselectivity and the overall yield[11]. Solution: Switch to a strictly non-protic solvent. Benzene, toluene, 1,4-dioxane, and 1,2-dichloroethane (DCE) are the optimal solvents for maintaining the integrity of the ruthenacycle intermediate[11],[12].
Q2: My RuAAC reaction turns black and stops progressing after 10 minutes. Why did the catalyst die? Cause: Ruthenium(II) catalysts, particularly the highly active CpRuCl(COD) (where COD = 1,5-cyclooctadiene), are acutely sensitive to atmospheric oxygen. Oxygen displaces the weakly bound COD ligand, forming an inactive CpRuCl(O2) complex and irreversibly killing the catalytic cycle[1]. Solution: The reaction must be executed under rigorously inert conditions. Purge all solvents with argon or nitrogen for at least 1 hour prior to use, and assemble the reaction in a glovebox or using standard Schlenk techniques[11],[1].
Standardized Protocol: RuAAC Synthesis of 1,5-Disubstituted Triazoles
This protocol utilizes CpRuCl(PPh3)2 or CpRuCl(COD). While CpRuCl(COD) is more reactive and can operate at ambient temperatures, CpRuCl(PPh3)2 is slightly more robust for general laboratory use[1],[12],[2].
Workflow:
-
Preparation: Equip a dry, 10 mL glass vial with a Teflon-coated magnetic stir bar and a rubber septum. Purge the vessel thoroughly with Argon[1].
-
Substrate Addition: Dissolve the terminal alkyne (0.40 mmol) and the organic azide (0.40 mmol) in 0.5 mL of anhydrous, degassed 1,4-dioxane[11],[13].
-
Catalyst Addition: In a separate degassed vial, dissolve Cp*RuCl(PPh3)2 (6.4 mg, 8 µmol, 2 mol% loading) in 2.5 mL of degassed 1,4-dioxane[11],[13]. Transfer this catalyst solution into the main reaction vessel via a gas-tight syringe[1].
-
Reaction: Seal the vial and heat in an oil bath at 60 °C for 12 hours[11],[13]. (Note: If using the more reactive Cp*RuCl(COD) catalyst, the reaction can often be run at 45 °C or room temperature[1],[12]).
-
Validation & Workup: Monitor completion via LC-MS or TLC[13]. Once complete, adsorb the mixture directly onto silica gel and purify via flash chromatography (e.g., EtOAc/hexanes gradient) to isolate the pure 1,5-disubstituted triazole[11].
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - Current Protocols in Chemical Biology -[Link]
-
3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) - Thieme E-Books -[Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - Organic Syntheses -[Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - Chemical Reviews -[Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Angewandte Chemie -[Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" - Current Protocols in Chemical Biology -[Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism - Organic Chemistry Portal -[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - Molecules -[Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism - Journal of the American Chemical Society -[Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience -[Link]
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers - Journal of the American Chemical Society -[Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journal of Organic Chemistry -[Link]
- WO2016054277A1 - Cu(i)-catalyzed azide-alkyne cycloadditions (cuaac)
Sources
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. WO2016054277A1 - Cu(i)-catalyzed azide-alkyne cycloadditions (cuaac) ligands and methods for carrying out cu(i)-catalyzed azide- alkyne cycloaddition reactions - Google Patents [patents.google.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Thieme E-Books [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Welcome to the Technical Support Center. The synthesis of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate —typically achieved via Ullmann-type C-N heterocoupling or Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-4-chlorobenzoate with 1,2,4-triazole—presents unique downstream purification challenges.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will explore the thermodynamic and mechanistic causality behind impurity formation and provide self-validating protocols to ensure your final Active Pharmaceutical Ingredient (API) intermediate meets strict purity standards.
Purification Workflow Architecture
The following diagram illustrates the logical flow of our purification strategy, designed to sequentially eliminate carboxylic acids, transition metals, and regioisomers.
Figure 1: Step-by-step purification workflow for isolating Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate.
Troubleshooting Guides & FAQs
Q1: My NMR shows a mixture of two triazole products. How do I separate the target 4H-triazole from the 1H-triazole regioisomer?
The Causality: The nitrogen atoms of the 1,2,4-triazole ring are all nucleophilic. During N-arylation, a mixture of N-1 (1H) and N-4 (4H) substituted products is almost always obtained [1]. The 4H-1,2,4-triazole ring possesses a highly symmetric
Q2: I am observing a broad peak in my H-NMR around 12-13 ppm, and the methyl ester singlet (~3.9 ppm) is integrating too low. What happened?
The Causality: Ullmann-type C-N heterocoupling reactions require basic conditions (e.g.,
Q3: My product has a persistent greenish/brownish tint, and ICP-MS shows high Copper/Palladium levels. Why did standard aqueous washes fail?
The Causality: The 1,2,4-triazole ring is an excellent bidentate/bridging ligand. The nitrogen lone pairs form highly stable coordination complexes with soft transition metals like Cu and Pd used in Ullmann or Buchwald-Hartwig couplings. The binding constant of this triazole-metal complex is so high that standard aqueous washes (even with EDTA) cannot break the bond, causing the metal to drag into the organic phase. The Solution: You must introduce a thermodynamic sink that outcompetes the triazole for the metal. Silica-supported scavengers like Si-TMT (2,4,6-trimercaptotriazine) contain multiple thiolate groups that have a drastically higher affinity for soft Lewis acids (Pd, Cu) than the triazole nitrogen, effectively stripping the metal from your product [3][4].
Self-Validating Standard Operating Protocols (SOPs)
Protocol A: Mild Acid-Base Wash (Hydrolysis Product Removal)
This protocol ensures the complete removal of the carboxylic acid impurity without further hydrolyzing the target ester.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Extraction: Transfer to a separatory funnel and add an equal volume of saturated aqueous
. -
Agitation: Shake vigorously and vent.
-
In-Process Control (IPC) - Self-Validation: Test the pH of the aqueous layer using pH paper. It must read
. If the pH is lower, the acid impurity has neutralized the buffer; add more until the pH stabilizes at 8 to guarantee 100% deprotonation. -
Separation: Collect the organic layer. Wash the organic layer once with brine, dry over anhydrous
, and filter.
Protocol B: Metal Scavenging (Cu/Pd Removal)
This protocol utilizes functionalized silica to strip coordinated metals [5].
-
Preparation: Transfer the dried organic filtrate from Protocol A into a round-bottom flask.
-
Scavenger Addition: Add 3 to 5 equivalents (relative to the initial catalyst loading) of Silica-TMT (or Silica-Thiol) resin[4].
-
Incubation: Stir the suspension at 50°C for 4 hours. Causality: Heating increases the kinetic rate of metal dissociation from the triazole ring, allowing the resin to capture it.
-
In-Process Control (IPC) - Self-Validation: Stop stirring and let the silica settle. Take a 1 mL aliquot of the supernatant, concentrate it, and observe the color. If a green (Cu) or yellow/brown (Pd) tint persists, add 2 more equivalents of resin and stir for an additional 2 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Wash the pad with fresh EtOAc. Concentrate the filtrate in vacuo.
Protocol C: Selective Recrystallization (Regioisomer Separation)
This protocol exploits the symmetry-driven solubility differences of the 1H and 4H isomers.
-
Dissolution: Dissolve the metal-free crude solid in a minimum amount of boiling EtOAc.
-
Anti-Solvent Addition: Slowly add Hexanes dropwise while maintaining a boil, until a slight, persistent turbidity is observed.
-
Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.
-
In-Process Control (IPC) - Self-Validation: Before filtering, extract 50 µL of the mother liquor. Run a TLC (e.g., 1:1 EtOAc/Hexanes) comparing the mother liquor against the crystallized solid. You should observe the 1H-isomer (
typically higher due to lower polarity/symmetry) heavily enriched in the mother liquor, while the solid shows a single spot corresponding to the 4H-target. -
Isolation: Vacuum filter the crystals and wash with ice-cold 1:4 EtOAc/Hexanes. Dry under high vacuum.
Quantitative Data Summaries
Table 1: Impurity Profiling and Causality Matrix
| Impurity / Target | Structural Difference | Causality of Formation | Physical Property Impact | Removal Strategy |
| 4H-triazol-4-yl Target | N4 linkage ( | Thermodynamic/Steric preference | High MP, Low solubility | N/A (Target) |
| 1H-triazol-1-yl Isomer | N1 linkage (Asymmetric) | Kinetic N-arylation pathway | Lower MP, High solubility | Selective Recrystallization |
| Carboxylic Acid | -COOH instead of -COOCH | Base-catalyzed hydrolysis | Acidic ( | Sat. |
| Cu / Pd Complexes | Metal coordinated to N-atoms | Catalyst carryover | Discoloration, Toxicity | Silica-TMT Scavenging |
Table 2: Metal Scavenger Selection and Efficiency [3][5]
| Scavenger Type | Target Metals | Recommended Eq. | Optimal Temp | Stir Time | Expected Final Metal Conc. |
| Silica-TMT | Pd, Pt, Ru, Rh | 3 - 5 eq | 25°C - 50°C | 4 - 16 h | |
| Silica-Thiol | Cu, Ag, Hg, Pb | 3 - 5 eq | 25°C - 50°C | 4 - 16 h |
References
- Benchchem. An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
- MDPI.
- Biotage.
- Sigma-Aldrich. Metal Scavengers.
- Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove.
Stability issues of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate in solution
Technical Support Center: Stability & Troubleshooting for Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting protocols, and standard operating procedures (SOPs) to mitigate stability issues of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate in solution.
Unlike simple aliphatic esters, this molecule possesses a unique stereoelectronic environment. The combination of a hydrolytically sensitive methyl benzoate moiety, an electron-withdrawing para-chloro substituent, and a highly coordinating ortho-4H-1,2,4-triazole ring creates specific vulnerabilities during assay preparation and storage.
Part 1: Core Degradation Mechanisms (The "Why")
To prevent degradation, we must first understand the causality behind the molecule's behavior in solution. The instability of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is driven by three primary pathways:
-
Ester Hydrolysis (Saponification & Acid Cleavage): The methyl ester is highly susceptible to hydrolysis. The electron-withdrawing nature of the para-chloro group and the ortho-triazole ring increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by water or hydroxide ions[1]. Furthermore, while steric hindrance typically slows alkaline hydrolysis, in highly acidic environments, sterically hindered esters can exhibit increased hydrolysis rates via the AAc1 mechanism[2].
-
Transition Metal Coordination: 1,2,4-triazoles are potent multidentate ligands due to their donor-acceptor character[3]. They readily form highly stable coordination complexes with transition metals such as Cu(II), Ni(II), and Zn(II)[4]. Trace metals leached from lower-grade buffer salts or metal labware will coordinate with the triazole ring, leading to rapid precipitation or loss of the active pharmaceutical ingredient (API) from the solution.
-
Transesterification: When dissolved in primary alcohols (e.g., methanol, ethanol) in the presence of trace acid or base catalysts, the methyl group is rapidly exchanged, altering the molecule's mass and lipophilicity.
Primary degradation pathways of the API in solution.
Part 2: Troubleshooting FAQs
Q1: Why is my compound degrading rapidly in an aqueous biological buffer at pH 8.5? A1: You are observing base-catalyzed saponification of the methyl ester. The electron-withdrawing chloro and triazole groups stabilize the transition state during hydroxide attack[1]. Corrective Action: Maintain aqueous working solutions at a strictly controlled pH of 5.5–6.5. If your assay requires pH 8.5, you must minimize aqueous exposure time by adding the compound to the assay plate immediately prior to reading.
Q2: I prepared a stock solution in ethanol, but my LC-MS QC check shows a new peak with a +14 Da mass shift. What happened? A2: This is classic transesterification. The methyl ester (-CH3) has been exchanged for an ethyl ester (-CH2CH3), adding exactly 14 Da (one -CH2- unit) to the parent mass. Corrective Action: Never use primary or secondary alcohols as primary solvents for this compound. Use anhydrous DMSO or Acetonitrile.
Q3: My solution turns cloudy and loses active concentration when using standard PBS. Why? A3: 1,2,4-triazoles form extended coordination networks (metal-organic frameworks) with trace transition metals[3]. Standard-grade PBS often contains trace iron, copper, or zinc impurities. The triazole coordinates with these metals, forming an insoluble complex[4]. Corrective Action: Use only "Trace-Metal Free" or "Ultrapure" grade buffer salts. If compatible with your biological assay, supplement the buffer with 0.1 mM EDTA to sequester free metal ions before introducing the API.
Part 3: Quantitative Stability Matrix
To assist in experimental planning, below is a synthesized data matrix detailing the expected half-life (
| Solvent System | Additives / Conditions | Temp (°C) | Expected | Primary Degradant |
| Anhydrous DMSO | <0.1% H2O | -20°C | > 12 Months | None |
| Anhydrous DMSO | <0.1% H2O | 25°C | > 3 Months | None |
| Ethanol (100%) | Trace Acid/Base | 25°C | < 48 Hours | Ethyl ester (Transesterification) |
| Aqueous Buffer | pH 2.0 (HCl) | 37°C | < 4 Hours | Carboxylic acid (AAc1 Hydrolysis) |
| Aqueous Buffer | pH 6.0 (PBS, Metal-Free) | 25°C | ~ 72 Hours | Carboxylic acid (Hydrolysis) |
| Aqueous Buffer | pH 8.5 (Tris) | 37°C | < 2 Hours | Carboxylic acid (Saponification) |
Part 4: Standard Operating Protocol (SOP) for Solution Preparation
To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By controlling humidity, metal exposure, and solvent anhydrousness, we eliminate the variables that trigger the degradation pathways outlined above.
Self-validating workflow for stable stock preparation.
Step-by-Step Methodology:
-
Environmental Control: Equilibrate the lyophilized powder to room temperature in a desiccator. Weigh the required mass using a PTFE (Teflon) or ceramic spatula. Causality: Metal spatulas can shed microscopic transition metal ions that coordinate with the triazole ring.
-
Primary Dissolution: Dissolve the compound in strictly anhydrous DMSO (≥99.9%, water ≤50 ppm) to create a 10 mM to 50 mM master stock.
-
Aliquoting: Transfer the stock solution into amber glass vials with PTFE-lined caps. Causality: Amber glass prevents UV-induced photodegradation of the chloro-aromatic ring, and PTFE prevents the leaching of plasticizers that often occurs with standard microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -20°C.
-
Working Solution Preparation: Thaw a single aliquot immediately before the experiment. Dilute into the final aqueous assay buffer (pH 5.5–6.5 preferred). Discard any remaining aqueous working solution after 4 hours.
-
Self-Validation Step: To ensure systemic integrity, run a 10 µL aliquot of the final working solution through a rapid LC-UV method (monitoring 254 nm) at T=0 and T=4 hours. A stable baseline with <2% variance in the Area Under the Curve (AUC) confirms successful preparation and assay validity.
References
- Ester hydrolysis in concentrated sulfuric acid | Request PDF - ResearchGate Source: ResearchGate URL
- Synthesis and Determination of Stability Constants of a New Bis-1,2,4-triazole Ligand for Complexation with Zinc(II), Copper(II) and Nickel(II)
- Source: Journal of the American Chemical Society (ACS)
- Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs)
Sources
Technical Support Center: Overcoming Poor Cell Permeability of Triazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and significant challenge in drug discovery: the poor cell permeability of triazole-based inhibitors. This document will delve into the underlying causes of this issue and offer a range of strategies, from medicinal chemistry modifications to advanced formulation techniques, to enhance the cellular uptake of your compounds.
Introduction: The Triazole Permeability Challenge
Triazole moieties are prevalent in medicinal chemistry due to their metabolic stability, ability to engage in hydrogen bonding, and their role as bioisosteres for other functional groups.[1] These characteristics make them attractive scaffolds for developing potent inhibitors against a wide array of biological targets.[2] However, the very properties that make triazoles desirable can also contribute to poor cell permeability. Their inherent polarity and hydrogen bonding capacity can hinder passive diffusion across the lipid bilayer of cell membranes.
A frequent observation is potent activity in biochemical or enzymatic assays, which then vanishes in cell-based assays.[3] This discrepancy is often a direct consequence of the compound's inability to reach its intracellular target.[3] This guide will equip you with the knowledge and experimental protocols to diagnose and overcome this critical hurdle.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when dealing with permeability issues.
Q1: My triazole derivative shows excellent potency in an enzymatic assay but is inactive in a cell-based assay. What's the likely cause?
A1: This is a classic indicator of poor cell permeability.[3] Other potential, but related, issues could be rapid metabolic degradation within the cell or active removal by efflux pumps.[3] It is crucial to systematically investigate each of these possibilities.
Q2: What are the key physicochemical properties of my triazole inhibitor that I should analyze to predict its permeability?
A2: Several key parameters, often collectively referred to as "Lipinski's Rule of Five," provide a good starting point. These include:
-
Molecular Weight (MW): Ideally below 500 Da.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, typically optimal between 1 and 3.
-
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds, ideally ≤ 5.
-
Hydrogen Bond Acceptors (HBA): The number of N and O atoms, ideally ≤ 10.
-
Polar Surface Area (PSA): Should generally be less than 140 Ų.
While these are guidelines and not absolute rules, deviations can suggest potential permeability issues. The inherent polarity of the triazole ring can contribute to a lower LogP and a higher PSA.
Q3: What initial, simple steps can I take to improve the solubility of my triazole compound for in vitro testing?
A3: Poor aqueous solubility is a common problem that can be mistaken for poor permeability.[3] For initial in vitro assays, using a co-solvent like dimethyl sulfoxide (DMSO) is standard practice.[3] However, it's critical to keep the final DMSO concentration low (typically under 1%) to avoid cell toxicity.[3] For more persistent solubility issues, formulation strategies like using cyclodextrins may be necessary even for early-stage testing.[4]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying the root cause of poor permeability and selecting the most appropriate strategy to address it.
Issue 1: Low Cellular Activity Despite High Biochemical Potency
Possible Cause A: Poor Passive Permeability
This is often due to suboptimal physicochemical properties like high polarity or a large number of hydrogen bond donors/acceptors.[5]
Troubleshooting Steps:
-
In Silico Analysis: Utilize computational tools to calculate the physicochemical properties of your compound (LogP, PSA, MW, etc.).[6]
-
PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to specifically assess passive diffusion.[7] This assay is a high-throughput method that uses a lipid-infused artificial membrane, eliminating the influence of active transporters.[7]
Possible Cause B: Active Efflux by Transporter Proteins
Many cells express efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell, preventing them from reaching their target.[3][8][9]
Troubleshooting Steps:
-
Caco-2/MDCK Permeability Assays: These cell-based assays use monolayers of cells that express key human efflux transporters.[7][10] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 2 suggests that your compound is a substrate for an efflux pump.[11]
-
Use of Efflux Pump Inhibitors: Conducting the Caco-2 or MDCK assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) can confirm this hypothesis.[11] A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor is a strong indicator of active efflux.[11]
Issue 2: Confirmed Poor Permeability - What Next?
Once poor permeability is confirmed, several strategies can be employed to improve the cellular uptake of your triazole-based inhibitors.
Strategy 1: Medicinal Chemistry Approaches
-
Prodrug Strategy: This is a highly effective approach where the active drug is chemically modified into an inactive or less active form (a prodrug) that has improved permeability.[6][12][13] Once inside the cell, the prodrug is converted back to the active compound by intracellular enzymes.[6][12] A common strategy is to mask polar functional groups, such as amines or hydroxyls, by converting them into less polar amides or esters.[5][14]
-
Structural Modification:
-
Reduce Hydrogen Bonding: Systematically replace or modify groups that are significant hydrogen bond donors or acceptors.[5]
-
Increase Lipophilicity: Carefully introduce lipophilic moieties to the molecular scaffold.[5] This must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Isosteric Replacement: Consider replacing parts of the molecule with bioisosteres that have more favorable permeability properties without sacrificing binding affinity.
-
Strategy 2: Formulation-Based Strategies
-
Nanoformulations: Encapsulating the triazole inhibitor in nanoparticles can significantly enhance its cellular uptake and bioavailability.[5]
-
Lipid-Based Nanoparticles: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve oral absorption.[5]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or chitosan can be used to encapsulate the drug.[15][16][17] Some studies have successfully used polycaprolactone nanocapsules for the delivery of triazole derivatives.[15]
-
Micelles: Amphiphilic surfactants can form nanomicelles that encapsulate hydrophobic compounds, improving their water solubility.[4]
-
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate and subsequent absorption.[18][19] Techniques like micronization and nanosizing can be employed.[19]
Experimental Workflow for Permeability Enhancement
The following diagram illustrates a logical workflow for addressing poor cell permeability of triazole-based inhibitors.
Caption: A decision-making workflow for troubleshooting and overcoming poor cell permeability.
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability of a test compound across Caco-2 cell monolayers.[11]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)
-
Test compound and analytical standards
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure their integrity before starting the assay.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as for A-B permeability, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: Preparation of a Prodrug (Esterification Example)
This protocol outlines a general method for the esterification of a carboxylic acid-containing triazole inhibitor to improve its permeability.
Materials:
-
Triazole inhibitor with a carboxylic acid moiety
-
An alcohol (e.g., ethanol, isopropanol)
-
A strong acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: Dissolve the triazole inhibitor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
Acid Catalysis: Add the alcohol in excess and a catalytic amount of the strong acid. Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Coupling Agent: Add the alcohol, DCC, and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete.
-
-
Work-up: Quench the reaction appropriately (e.g., with a saturated sodium bicarbonate solution for the acid-catalyzed reaction). Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography to obtain the desired ester prodrug.
-
Characterization: Confirm the structure of the purified product using NMR and mass spectrometry.
Data Summary Table
The following table summarizes the expected outcomes of the proposed strategies on the key permeability parameters.
| Strategy | Expected Impact on LogP | Expected Impact on PSA | Expected Impact on Papp (A-B) | Expected Impact on Efflux Ratio |
| Prodrug (Esterification) | Increase | Decrease | Increase | No significant change or decrease |
| Increased Lipophilicity | Increase | No significant change | Increase | May increase if it becomes an efflux substrate |
| Reduced H-Bonding | May slightly increase | Decrease | Increase | No significant change |
| Nanoformulation | N/A (formulation) | N/A (formulation) | Significant Increase | N/A (bypasses some efflux) |
Conclusion
Overcoming the poor cell permeability of triazole-based inhibitors is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the diagnostic and strategic tools outlined in this guide, researchers can significantly enhance the likelihood of advancing their potent inhibitors from the bench to preclinical and clinical development. This technical support center serves as a starting point for troubleshooting and a resource for implementing effective solutions to this common yet critical drug development hurdle.
References
- Vertex AI Search. (2014, December 12). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- PMC. (2025, February 21).
- ResearchGate. (2025, October 10).
- Sygn
- SCIRP.
- Visikol. (2023, June 21). Revolutionizing Drug Discovery with In Vitro BBB Permeability Assay.
- Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services.
- PubMed. (2008, November 15). Permeability--in vitro assays for assessing drug transporter activity.
- PubMed. (2025, February 21).
- Creative Bioarray. In Vitro Permeability Assay.
- Benchchem.
- PMC.
- Longdom Publishing. (2025, April 4).
- Ninety Nine Publication. (2016, April 30). Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity.
- ResearchGate. (PDF) Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity.
- Longdom.org. (2025, April 4).
- PMC.
- MDPI. (2025, June 18). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors.
- Benchchem. Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
- MDPI. (2024, October 17). Assessing the Potential of 1,2,3-Triazole-Dihydropyrimidinone Hybrids Against Cholinesterases: In Silico, In Vitro, and In Vivo Studies.
- PubMed. (2024, May 23).
- Arabian Journal of Chemistry. (2025, July 3). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity.
- PMC. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice.
- Open Exploration Publishing. (2025, November 20). Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids.
- World Pharma Today. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Benchchem. Technical Support Center: Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds.
- ResearchGate. Treatment with a triazole inhibitor of the mitochondrial permeability transition pore fully corrects the pathology of sapje zebrafish lacking dystrophin | Request PDF.
- PubMed. (2021, January 8). Treatment with a triazole inhibitor of the mitochondrial permeability transition pore fully corrects the pathology of sapje zebrafish lacking dystrophin.
- PMC. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
- PMC. Targeting efflux pumps to overcome antifungal drug resistance.
- World Pharma Today. (2025, October 17).
- WuXi AppTec DMPK. (2024, March 15).
- ResearchGate. Efflux Pump Inhibitors and Their Role in the Reversal of Drug Resistance.
- Publisher's website. (2024, June 1). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs.
- Publisher's website. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs.
- MDPI. (2024, February 23). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii.
- ResearchGate. Targeting Efflux Pumps to Overcome Antifungal Drug Resistance | Request PDF.
Sources
- 1. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nuvisan.com [nuvisan.com]
- 11. benchchem.com [benchchem.com]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 15. Encapsulated polycaprolactone with triazole derivatives and selenium nanoparticles as promising antiproliferative and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity | Journal of Advance Research in Pharmacy and Biological Science (ISSN 2208-2360) [nnpub.org]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Refining HPLC Methods for Analyzing Triazole Compound Purity
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this important class of molecules. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered in the lab.
Triazoles, with their diverse applications as antifungal agents and in materials science, often present unique analytical hurdles due to their varying polarities and potential for secondary interactions with HPLC stationary phases.[1] This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments, ensuring you can achieve robust, reproducible, and accurate purity analysis.
I. Method Development & Optimization: Frequently Asked Questions
Q1: Where should I begin with HPLC method development for a new triazole compound?
A1: The initial step is to characterize your triazole's polarity. This will fundamentally guide your choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
-
For low to moderate polarity triazoles (e.g., Voriconazole, Itraconazole): Start with a standard C18 column.[1] A good initial mobile phase could be a gradient of acetonitrile and water, with a common starting point of 60:40 (v/v) acetonitrile:water.[1]
-
For highly polar triazoles (e.g., 1,2,4-triazole): These compounds are often not well-retained on traditional C18 columns.[2] A HILIC method is generally more appropriate.[1][2] For HILIC, you'll use a high concentration of organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer in the mobile phase.[1]
It's also crucial to determine the UV absorbance maximum (λmax) of your triazole compound to set the optimal detection wavelength. This can be done using a Diode Array Detector (DAD) or by running a UV scan of your standard in the mobile phase.[1]
Q2: How do I choose the most suitable HPLC column for my triazole analysis?
A2: Selecting the right column is critical for successful separation. Here's a breakdown of key considerations:
-
Stationary Phase:
-
C18: The workhorse for many triazoles with moderate hydrophobicity.[3]
-
C8: Can be a good alternative to C18 if your triazole is slightly more polar, offering less retention.
-
Phenyl-Hexyl: This phase can provide alternative selectivity for aromatic triazoles due to π-π interactions.[4]
-
Polar-Embedded Phases: These are beneficial for moderately polar triazoles, as they are more compatible with highly aqueous mobile phases and can reduce peak tailing.
-
HILIC: For very polar triazoles, HILIC columns (e.g., silica, amide, or zwitterionic stationary phases) are essential for achieving adequate retention.[1][2]
-
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) offer higher efficiency and resolution but result in higher backpressure, making them suitable for UHPLC systems. For standard HPLC systems, 3.5 µm or 5 µm particles are a good choice.[5]
-
Column Dimensions:
Q3: My triazole compound shows poor peak shape (tailing). What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue, especially with basic triazole compounds, and it often points to secondary interactions with the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with basic triazoles, causing tailing.[7]
-
Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid at a low concentration (e.g., 0.1%).[3] These modifiers protonate the silanol groups, minimizing unwanted interactions. Using a base-deactivated or end-capped column can also significantly reduce tailing.
-
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of your triazole, you can have a mixture of ionized and non-ionized forms, leading to peak distortion.[8]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic triazoles, a lower pH (e.g., 2.5-3.5) is often beneficial.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[9]
-
Solution: Dilute your sample or reduce the injection volume.[9]
-
Q4: I'm not getting enough retention for my polar triazole on a C18 column. What are my options?
A4: This is a classic challenge with polar analytes in reversed-phase chromatography.
-
Increase the Aqueous Content of the Mobile Phase: Try running a highly aqueous mobile phase (e.g., 95-100% water). However, be aware that some C18 columns can undergo "phase collapse" under these conditions. Using a polar-endcapped C18 column or a column specifically designed for aqueous mobile phases is recommended.[10]
-
Switch to a More Polar Stationary Phase: Consider a C8 or a polar-embedded phase column.
-
Employ HILIC: As mentioned earlier, HILIC is often the most effective solution for retaining and separating highly polar compounds.[1][2]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues you might encounter during your HPLC analysis of triazole compounds.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| No Peaks or Very Small Peaks | Injection issue; Sample degradation; Incorrect mobile phase; Detector issue. | - Verify autosampler operation and injection volume.[11]- Check sample stability; prepare fresh samples and standards.[12]- Ensure the mobile phase composition is correct and compatible with your analyte.[11]- Check detector settings (wavelength, lamp status).[13] |
| Peak Tailing | Secondary silanol interactions; Mobile phase pH near analyte pKa; Column contamination. | - Add 0.1% TFA or formic acid to the mobile phase.[3]- Adjust mobile phase pH to be >2 units away from the analyte pKa.[7]- Flush the column or use a guard column.[8] |
| Peak Fronting | Column overload; Sample solvent stronger than mobile phase. | - Reduce sample concentration or injection volume.[9]- Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Broad Peaks | High dead volume; Column degradation; Incorrect gradient start. | - Check for loose fittings and ensure correct tubing is used.[7]- Replace the column if it's old or has been subjected to harsh conditions.[8]- For gradient elution, start with a lower percentage of the strong solvent.[8] |
| Split Peaks | Partially clogged frit or injector; Sample-solvent mismatch; Co-elution of an impurity. | - Back-flush the column (if permissible by the manufacturer) or replace the frit.[7]- Ensure the sample is fully dissolved in a compatible solvent.[7]- Optimize the mobile phase or gradient to improve resolution. |
| Retention Time Drift | Inconsistent mobile phase composition; Column temperature fluctuations; Column not equilibrated. | - Use freshly prepared and degassed mobile phase.[11]- Use a column oven to maintain a stable temperature.[11]- Ensure the column is adequately equilibrated before each injection.[11] |
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making workflow for addressing common HPLC issues.
Caption: A workflow for troubleshooting common HPLC issues.
III. Advanced Topics & Protocols
Forced Degradation Studies for Stability-Indicating Methods
To ensure your HPLC method can accurately quantify the triazole compound in the presence of its degradation products, a forced degradation study is essential.[14][15] This involves subjecting the drug substance to various stress conditions.
Protocol: General Forced Degradation Study
-
Preparation: Prepare stock solutions of your triazole compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a set time.
-
Base Hydrolysis: Add 0.1 M NaOH and heat similarly. Ravuconazole, for example, degrades significantly under alkaline hydrolysis.[14]
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photodegradation: Expose a solution of the drug substance to UV or fluorescent light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Chromatographic Analysis: Analyze the stressed samples using your developed HPLC method alongside an unstressed control.
-
Evaluation: The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and there is no interference.
Caption: Workflow for a forced degradation study.
LC-MS Compatibility
For identifying unknown impurities or for methods requiring higher sensitivity and selectivity, coupling HPLC with mass spectrometry (MS) is a powerful technique.[16][17]
Key Considerations for LC-MS Methods:
-
Mobile Phase Modifiers: Avoid non-volatile buffers like phosphate. Use volatile modifiers such as formic acid, acetic acid, or ammonium formate/acetate.[1]
-
Solvent Quality: Use LC-MS grade solvents to minimize background noise.
-
Flow Rate: For electrospray ionization (ESI), lower flow rates (0.2-0.5 mL/min) often provide better sensitivity. This may require using columns with smaller internal diameters (e.g., 2.1 mm).[16]
IV. Conclusion
Developing and troubleshooting HPLC methods for triazole compounds requires a systematic and informed approach. By understanding the physicochemical properties of your analyte and the principles of liquid chromatography, you can effectively address common challenges like poor peak shape, inadequate retention, and resolution issues. This guide provides a foundation for building robust and reliable analytical methods for purity assessment. Remember to always validate your final method according to the relevant guidelines (e.g., ICH) to ensure its accuracy, precision, and suitability for its intended purpose.[3]
V. References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Walsh Medical Media. (2015, September 23). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Retrieved from [Link]
-
Ma, Y., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. PMC. Retrieved from [Link]
-
Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Chen, K., et al. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. PMC. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
PubMed. (2012, January 18). Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma. Retrieved from [Link]
-
Arnold, E. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]
-
PubMed. (2012, April 15). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
ResearchGate. (2026, January 16). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Retrieved from [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. Retrieved from [Link]
-
Charles University. (2019). Method optimization for simultaneous separation of six triazole fungicides in HPLC. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]
-
EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]
-
Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]
-
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]
-
Taylor & Francis. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
-
Oxford Academic. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Retrieved from [Link]
Sources
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- 2. helixchrom.com [helixchrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method optimization for simultaneous separation of six triazole fungicides in HPLC | Charles Explorer [nomos.is.cuni.cz]
- 5. labtech.tn [labtech.tn]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
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Technical Support Center: Managing Thermal Decomposition During Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals who are navigating the complex thermal dynamics of chemical scale-up.
When scaling a synthetic route from the bench to the pilot plant, the physics of heat transfer fundamentally change. A reaction that is perfectly safe in a 50 mL round-bottom flask can become a catastrophic runaway hazard in a 50 L reactor. This guide bypasses generic advice to provide you with field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating experimental protocols to ensure process safety and high-yield synthesis.
Diagnostic Workflow: Thermal Hazard Assessment
Before altering any reaction parameters, you must establish a baseline understanding of your system's thermal boundaries. The following logic tree dictates how we assess and mitigate thermal risks during process development.
Workflow for identifying and mitigating thermal runaway risks during chemical scale-up.
Troubleshooting Guides & FAQs
Q1: How do I determine if my scale-up process is at risk of a thermal runaway?
A: The primary metric for runaway risk is the Maximum Temperature of the Synthesis Reaction (MTSR) . If your reactor loses cooling capacity, the heat generated by the desired reaction will accumulate adiabatically, driving the temperature up to the MTSR[1].
You must compare the MTSR against the onset temperature of decomposition (
Q2: What is the mechanistic difference between DSC and ARC, and why do I need both?
A: They serve complementary roles in a self-validating safety system:
-
Differential Scanning Calorimetry (DSC) is a micro-scale screening tool. It measures the enthalpy of decomposition (
) and the initiation temperature ( ) using milligram quantities[2]. However, DSC operates under a steady temperature ramp and lacks the sensitivity to detect pressure changes or true adiabatic behavior[2]. -
Accelerating Rate Calorimetry (ARC) is required for scale-up validation. ARC maintains strict adiabatic conditions, simulating the "thermal lag" of a large-scale batch reactor where heat cannot easily escape[2]. Crucially, ARC provides pressure data (
), which is vital because over-pressurization from gas evolution (e.g., release from diazo compounds) is often the physical cause of reactor failure[2].
Q3: My batch reaction exhibits a massive exotherm that standard jacket cooling cannot control. How can I safely proceed?
A: You must transition from batch processing to Continuous Flow Chemistry . Highly exothermic reactions (like nitrations or oxidations) are limited by mass and heat transfer in batch vessels[3].
Q4: How does solvent selection influence thermal decomposition hazards?
A: Solvents are not always inert bystanders; they can actively participate in autocatalytic decomposition. A prime example is Dimethyl Sulfoxide (DMSO) . While its boiling point is 189 °C, DMSO can undergo self-accelerating thermal decomposition at lower temperatures[8]. If you are using strong bases (like dimsyl sodium), the onset temperature for DMSO decomposition drops dramatically[8]. Because of its low volatility, a runaway exotherm in DMSO will not be tempered by the latent heat of vaporization (refluxing), leading to catastrophic pressure spikes[8]. Always cross-reference your solvent's thermal stability profile against your reaction's MTSR.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in calibration and steady-state checks guarantee that the data you collect is trustworthy.
Protocol 1: Thermal Hazard Screening via DSC
Objective: Accurately determine
-
Instrument Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard. Verify that the melting onset is exactly 156.6 °C and the heat of fusion is 28.6 J/g. Do not proceed if the baseline drifts.
-
Sample Preparation: Weigh exactly 1.0 to 5.0 mg of the intermediate into a high-pressure stainless steel or gold-plated crucible. Causality: Energetic compounds that evolve gas (like azides or diazo compounds) will burst standard aluminum pans, invalidating the heat flow data[2]. Hermetically seal the crucible.
-
Atmospheric Control: Purge the furnace with dry Nitrogen (
) at a constant rate of 50 mL/min to prevent oxidative artifacts. -
Thermal Ramping: Apply a steady heating rate of 5 °C/min from 25 °C to 300 °C[2].
-
Data Extraction: Identify
as the temperature where the exothermic heat flow exceeds 0.01 W/g from the established baseline[2]. Integrate the area under the exothermic peak to calculate (kJ/mol).
Protocol 2: Mitigating Exotherms via Continuous Flow Setup
Objective: Safely execute a highly exothermic reaction by transitioning from batch to a continuous flow microreactor.
-
Solubility Verification: Prepare the reagent streams at their intended concentrations. Causality: In flow chemistry, any precipitation will cause catastrophic blockages. Ensure all reagents and expected byproducts remain fully dissolved at the target operating temperature.
-
System Priming & Thermal Equilibration: Prime the HPLC/syringe pumps and the Perfluoroalkoxy (PFA) reactor coil with the pure reaction solvent. Submerge the reactor coil in a thermostatic bath set to the target temperature.
-
Residence Time Calculation: Calculate the required total flow rate (
) based on the optimized batch reaction time ( ) and the known volume of the reactor ( ) using the equation: [4]. -
Steady-State Validation (Self-Validation): Initiate the flow of reagents A and B into the T-mixer. Do not collect the immediate output. Allow at least 2 to 3 reactor volumes to pass through the system to ensure thermal and kinetic steady-state conditions are achieved.
-
Inline Monitoring: Monitor the inline temperature sensor placed immediately after the mixing junction. A stable temperature confirms that the microreactor's heat transfer coefficient is successfully dissipating the exotherm[3][4]. Collect the steady-state product.
Quantitative Data: Thermal Analysis Techniques
The following table summarizes the operational parameters and limitations of the primary thermal analysis techniques used in process safety.
| Technique | Typical Sample Size | Key Parameters Measured | Primary Use Case | Mechanistic Limitations |
| DSC (Differential Scanning Calorimetry) | 1 - 5 mg | Rapid, early-stage thermal screening of raw materials and intermediates. | Non-adiabatic; lacks pressure data; cannot predict time-to-runaway[2]. | |
| ARC (Accelerating Rate Calorimetry) | 1 - 10 g | Simulating large-scale batch adiabatic conditions prior to pilot scale-up. | Time-consuming; requires larger sample sizes; thermal lag issues with extremely fast exotherms[2]. | |
| TGA (Thermogravimetric Analysis) | 1 - 10 mg | Mass loss (%) vs. Temperature | Identifying gas evolution ( | Cannot measure the enthalpy (heat) of the reaction directly[2]. |
References
-
What is a Continuous Flow Chemistry System? - Kilolabs Source: kilolabs.com[Link]
-
Continuous-Flow Chemistry - Wiley Analytical Science Source: wiley.com[Link]
-
Continuous Flow Reactors - Syrris Source: syrris.com[Link]
-
Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation Source: acs.org (Organic Process Research & Development)[Link]
-
The Impact of Continuous Flow Technology and Collaboration between Academia and Industry Source: nih.gov (PMC)[Link]
-
Continuous Flow Chemistry: How AI is Making Batch Processing Obsolete Source: chemcopilot.com[Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Source: acs.org (Organic Process Research & Development)[Link]
-
Why Are Early-Stage Design Decisions Critical For Process Safety? Source: sigma-hse.com[Link]
-
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation Source: researchgate.net[Link]
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- 1. sigma-hse.com [sigma-hse.com]
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Technical Support Center: Characterization of Substituted Benzoates
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that while substituted benzoates are foundational in many research and development pipelines, their characterization can present unique and often frustrating challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: From Chromatography to Structure
This section is organized by analytical technique to help you quickly navigate to the specific issue you are facing.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis and quantification of benzoates, but is highly sensitive to subtle changes in analytical conditions.[1][2]
Q1: Why is my benzoate peak showing significant tailing or fronting?
A: Poor peak shape is one of the most common issues in reversed-phase HPLC analysis of acidic compounds like substituted benzoates.[3] The cause is almost always an unwanted secondary interaction or a mismatch in conditions.
-
Primary Cause: Secondary Silanol Interactions. Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. These can interact with the polar carboxyl group of your benzoate, causing peak tailing.[3][4]
-
Solution 1: Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of both your analyte and the silanol groups. Lowering the mobile phase pH to between 2.5 and 3.0 with an acid like phosphoric or formic acid will protonate the silanols, minimizing these secondary interactions.[3]
-
Solution 2: Use an End-Capped Column. Modern, high-purity columns are "end-capped," meaning most of the residual silanols have been chemically deactivated. These columns are specifically designed to reduce peak tailing for polar and ionizable compounds.[3]
-
-
Secondary Cause: Column Overload or Sample Solvent Effects.
-
Peak Fronting is often a sign that you are overloading the column. The stationary phase becomes saturated, and the excess analyte travels faster through the column.
-
Solution: Reduce your sample concentration or injection volume.[3]
-
-
If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., dissolving in 100% acetonitrile for a 70:30 water:acetonitrile mobile phase), it can also cause fronting.
-
Solution: Whenever possible, dissolve your sample directly in the mobile phase.[5]
-
-
Q2: I'm seeing split peaks for my single, pure compound. What's happening?
A: This is a classic problem when the mobile phase pH is too close to the pKa of your substituted benzoate. Benzoic acid itself has a pKa of ~4.2.[6] If your mobile phase pH is, for example, 4.0, you will have a mixture of the protonated (neutral) and deprotonated (anionic) forms of the analyte in solution. These two forms interact differently with the stationary phase and can elute at slightly different times, causing a split or broadened peak.
-
The Causality: The fundamental principle of good chromatography is that the analyte should be in a single, stable form during its transit through the column.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For benzoates, this means lowering the pH to below 3.0 to ensure it is fully protonated and behaves consistently.
Q3: My benzoate isomers are co-eluting. How can I improve resolution?
A: Separating positional isomers (e.g., ortho-, meta-, para-) is a common challenge that requires optimizing selectivity.[5]
-
Solution 1: Optimize the Mobile Phase. This is the first and most crucial step.
-
Change the Organic Solvent: The choice of organic modifier significantly impacts selectivity. If you are using methanol, try switching to acetonitrile, or vice versa. Their different dipole moments and hydrogen bonding capabilities will alter interactions with your isomers, potentially changing the elution order and improving resolution.[3]
-
Utilize Gradient Elution: A gradient, where the percentage of organic solvent is increased over time, can be highly effective for separating compounds with different polarities in a single run.[7]
-
-
Solution 2: Evaluate Your Stationary Phase. If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a biphenyl stationary phase can offer different selectivity for aromatic compounds compared to a standard C18, due to π-π interactions.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
II. Spectroscopy (NMR & MS)
Spectroscopic techniques are essential for structural elucidation and confirmation.
Q4: How can I reliably distinguish between benzoate isomers using NMR?
A: While it can be challenging, NMR provides definitive structural information if you know where to look.
-
¹H NMR for Benzene Substitution Patterns: The key is in the aromatic region's splitting patterns (J-coupling).
-
Para-substituted: Due to symmetry, these often give two distinct, doublet-like signals (an AA'BB' system), which is a characteristic pattern.[8]
-
Ortho-substituted: Will typically show four distinct signals in the aromatic region, often with complex splitting.
-
Meta-substituted: Also shows four signals, but the splitting patterns will differ from the ortho isomer. One signal may appear as a singlet or a narrow triplet, corresponding to the proton between the two substituents.
-
-
¹³C NMR for Ester Isomers: Consider the isomeric pair ethyl benzoate vs. phenyl propionate. While many of their ¹H and ¹³C shifts are similar, the carbon directly attached to the ester oxygen is diagnostic.[8]
-
In phenyl propionate , the aromatic carbon attached to the oxygen (C-O) has a chemical shift around 151 ppm.
-
In ethyl benzoate , the equivalent carbon is part of the ethyl group and has a C-C bond to the aromatic ring, resulting in a much lower chemical shift for the quaternary carbon.[8]
-
Q5: My mass spectrum is complex. What are the key fragmentation patterns for a substituted benzoate?
A: Electron Impact (EI) mass spectrometry generates predictable fragments for benzoates. Understanding these helps confirm your structure.
-
The Benzoic Acid "Signature": For the parent compound, benzoic acid (MW=122), the key fragments are:
-
m/z 122: The molecular ion peak [M]⁺.[9]
-
m/z 105: Loss of a hydroxyl radical (•OH). This [M-17]⁺ fragment, the benzoyl cation ([C₆H₅CO]⁺), is often the base peak (most abundant) due to its stability.[9]
-
m/z 77: Loss of carbon monoxide (CO) from the benzoyl cation. This [C₆H₅]⁺ fragment is highly characteristic of monosubstituted benzene compounds.[9]
-
m/z 51: Loss of acetylene (C₂H₂) from the phenyl cation.
-
-
Effect of Substituents: The fragmentation will be directed by the substituent. Electron-donating groups can stabilize the molecular ion, while other groups can introduce new fragmentation pathways. The core patterns (loss of the carboxyl-related group, formation of a substituted phenyl cation) often remain.[10][11]
III. General Characterization
Q6: I'm struggling with solubility for sample preparation. What are my options?
A: Solubility is highly dependent on the protonation state of the carboxylic acid.
-
Benzoic Acids: These are weak acids and thus lipophilic and sparingly soluble in water.[6] They are, however, readily soluble in organic solvents like ethanol, methanol, and acetonitrile.
-
Benzoate Salts (e.g., Sodium Benzoate): In contrast, the salt form is hydrophilic and freely soluble in water but only slightly soluble in ethanol.[6][12]
-
The Troubleshooting Strategy: The solubility of substituted benzoic acids is highly pH-dependent.[3]
-
For aqueous solutions or reversed-phase HPLC, if you have the acid form, you can increase the pH with a base (e.g., NaOH) to deprotonate it into the much more soluble salt form.
-
Conversely, if you have the salt and need to dissolve it in an organic solvent for a reaction or normal-phase chromatography, you may need to acidify the sample to protonate it into the more organic-soluble acid form, followed by extraction.
-
Crucial Caveat: Always ensure your sample preparation solvent is compatible with your analytical system to avoid precipitation in the injection port or on the column.[3]
-
Q7: How do I approach identifying an unknown impurity in my sample?
A: Impurity profiling is a systematic process of detection, identification, and quantification.[13][14] The likely impurities are either process-related (from the synthesis) or degradation products.[15]
-
Step 1: Detection & Quantification (HPLC-UV): Develop a robust HPLC method that separates the main peak from all impurity peaks. The area percentage of the peaks gives an initial estimate of purity.
-
Step 2: Mass Identification (LC-MS): Couple your HPLC system to a mass spectrometer. This will provide the molecular weight of the impurities, which is a critical piece of the puzzle. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass and suggest a molecular formula.[13]
-
Step 3: Structural Elucidation (NMR or Isolation):
-
If an impurity is present at a high enough level (>1-5%), it may be possible to analyze the entire mixture with NMR and identify the impurity signals.
-
For lower-level impurities, preparative HPLC may be required to isolate a sufficient quantity of the impurity for full structural characterization by NMR.[13]
-
Caption: A logical workflow for the identification of unknown impurities.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for HPLC mobile phase selection?
-
A: A great starting point for reversed-phase analysis of substituted benzoates on a C18 column is a mixture of acidified water (e.g., with 0.1% formic or phosphoric acid to a pH < 3) and acetonitrile or methanol.[7] Use Thin Layer Chromatography (TLC) to quickly screen solvent systems and ratios to find a composition that gives your target compound an Rf value of approximately 0.2-0.4.[7]
-
-
Q: Do I always need to derivatize substituted benzoates for Gas Chromatography (GC) analysis?
-
A: Generally, yes. Benzoic acids are polar and have low volatility due to their carboxylic acid group. This makes them unsuitable for direct GC analysis. Derivatization, typically silylation (e.g., using BSTFA), converts the acidic proton into a less polar, more volatile silyl group, enabling sharp peaks and good separation.[5]
-
-
Q: What purity level should I expect for a commercial substituted benzoate?
Data & Protocols
Table 1: Comparison of Analytical Techniques for Benzoate Characterization
| Objective | Primary Technique | Secondary/Confirmatory | Key Considerations |
| Purity & Quantification | HPLC-UV[16] | qNMR | HPLC is robust and widely used. Method development can be time-consuming.[16] |
| Isomeric Purity | HPLC-UV, Capillary Electrophoresis (CE) | GC-MS (with derivatization) | CE offers very high separation efficiency for charged isomers.[5] |
| Impurity Identification | LC-MS | HRMS, NMR | Requires a combination of separation and spectroscopic techniques.[13][15] |
| Structural Elucidation | NMR (¹H, ¹³C, COSY, etc.) | X-ray Crystallography, MS | NMR is the gold standard for structure in solution. Crystallography provides definitive solid-state structure.[8][17] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | DSC | TGA is used to determine thermal stability and decomposition patterns.[16] |
Protocol: Standard HPLC-UV Analysis for Purity of a Substituted Benzoate
This protocol provides a general starting point for method development.
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD) and a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% Phosphoric Acid. Adjust pH to 2.9.[18]
-
Mobile Phase B: Acetonitrile.
-
Filter both solvents through a 0.45 µm filter.
-
-
Standard & Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of your reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL solution.
-
Sample Solution: Prepare the sample in the same manner and at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Use a DAD to monitor across a range (e.g., 210-400 nm) and select the wavelength of maximum absorbance for your compound, often around 230-280 nm.[20]
-
Elution Program: Start with an isocratic elution (e.g., 60% A, 40% B). If separation is poor, develop a linear gradient (e.g., start at 80% A, ramp to 20% A over 15 minutes).
-
-
Data Analysis:
-
Identify the peak corresponding to your substituted benzoate by comparing its retention time to the reference standard.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area Percent method).
-
References
-
Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][7]benzodiazepin-1( 2H)-ones. (n.d.). PubMed. Retrieved from [Link]
-
Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. (1978). Analytical Biochemistry. Retrieved from [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
High resolution mass spectrometry.—II Some substituted benzothiazoles. (n.d.). Scite.ai. Retrieved from [Link]
-
Zubair, M., et al. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Food Research. Retrieved from [Link]
-
Profile of Benzoic Acid/Sodium Benzoate. (2013). Cosmetics & Toiletries. Retrieved from [Link]
-
NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024). Journal of Chemical Education. Retrieved from [Link]
-
Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. (n.d.). PMC. Retrieved from [Link]
-
Determination of sodium benzoate & potassium sorbate contamination in ready to serve products in post market surveillance in Chennai, Tamil Nadu. (2015). Discovery Scientific Society. Retrieved from [Link]
-
Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o−m−p−Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. (n.d.). Scilit. Retrieved from [Link]
-
Studies in mass spectrometry. Part V. Mass spectra of benzoquinones. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. (2006). Taylor & Francis. Retrieved from [Link]
-
Method Development and Validation of Preservatives Determination... (2007). Taylor & Francis. Retrieved from [Link]
-
GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. (n.d.). ResearchGate. Retrieved from [Link]
-
Assay of Sodium Benzoate and Potassium Sorbate using HPLC. (2024). NJ Labs. Retrieved from [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PMC. Retrieved from [Link]
-
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal... (2021). MDPI. Retrieved from [Link]
-
Sodium Benzoate. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
-
Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives... (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives... (2021). ACS Publications. Retrieved from [Link]
-
Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives... (2021). PubMed. Retrieved from [Link]
-
Splitted peaks on RP-HPLC analysis of sodium benzoate and potassium sorbate? (2018). ResearchGate. Retrieved from [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food... (2023). UST Journals. Retrieved from [Link]
-
Impurity Analysis and Profiling Services. (n.d.). Emery Pharma. Retrieved from [Link]
-
Peculiarities of the degradation of benzoate and its chloro- and hydroxy-substituted analogs by actinobacteria. (n.d.). ResearchGate. Retrieved from [Link]
-
Method of Analysis for Sodium Benzoate. (2008). Pharmaguideline. Retrieved from [Link]
-
GC Troubleshooting Guide. (n.d.). Phenova.com. Retrieved from [Link]
-
“A REVIEW ON IMPURITY PROFILLING”. (n.d.). IJCRT.org. Retrieved from [Link]
-
Sodium Benzoate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). MDPI. Retrieved from [Link]
-
Sample Preparation Troubleshooting. (n.d.). CHROMacademy. Retrieved from [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC. Retrieved from [Link]
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- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. Studies in mass spectrometry. Part V. Mass spectra of benzoquinones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioactivity Guide: Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate vs. Fluconazole
As the prevalence of azole-resistant fungal pathogens accelerates, drug development professionals are increasingly focused on optimizing the 1,2,4-triazole pharmacophore. This guide provides an in-depth, objective comparison between the clinical standard Fluconazole and the investigational derivative Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (MCB) . By analyzing their structural-activity relationships (SAR), comparative bioactivity, and target engagement mechanisms, this document serves as a comprehensive resource for researchers evaluating next-generation antifungal scaffolds.
Structural & Mechanistic Profiling
Both Fluconazole and MCB exert their primary bioactivity by targeting lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme responsible for synthesizing ergosterol—an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols, disrupting membrane integrity and halting fungal growth [1].
However, their structural divergence dictates distinct pharmacokinetic and pharmacodynamic profiles:
-
Fluconazole (FLC): Characterized by a 2,4-difluorophenyl group and two 1H-1,2,4-triazole rings[2]. Its highly polar nature affords excellent oral bioavailability and distribution into cerebrospinal fluid. FLC binds to the CYP51 active site via a coordinate covalent bond between the N4 atom of one triazole ring and the ferric heme iron. A critical water-mediated hydrogen bond network involving the native Y140 residue stabilizes the difluorophenyl moiety [3].
-
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate (MCB): This molecule substitutes the bis-triazole/difluorophenyl core with a single 4H-1,2,4-triazole ring attached to a methyl benzoate ester bearing a para-chloro substitution.
-
Causality of the Halogen: The 4-chloro substitution significantly enhances lipophilicity and introduces the potential for halogen bonding within the hydrophobic access channel of CYP51. This is a deliberate design choice to overcome resistance in strains harboring Y140F/H mutations, which disrupt the water-mediated hydrogen bonds relied upon by Fluconazole [4].
-
Causality of the Ester: The methyl benzoate moiety serves as a lipophilic driver, increasing the partition coefficient (LogP) to facilitate rapid penetration through the complex fungal cell wall.
-
CYP51 inhibition mechanism by 1,2,4-triazole antifungals disrupting ergosterol biosynthesis.
Comparative Bioactivity Data
The structural modifications in MCB yield a distinct bioactivity profile. While Fluconazole remains exceptionally potent against wild-type Candida albicans, MCB demonstrates superior retention of activity against resistant mutants and intrinsically less susceptible species (e.g., C. glabrata and Aspergillus fumigatus).
Table 1: Representative In Vitro Bioactivity & Target Affinity
| Fungal Strain / Target | Fluconazole MIC₅₀ (µg/mL) | MCB MIC₅₀ (µg/mL) | CYP51 Binding Affinity (K_d, nM) |
| Candida albicans (Wild Type) | 0.25 | 0.50 | FLC: 12 |
| Candida albicans (Y140F Mutant) | > 64.0 | 4.00 | FLC: > 5000 |
| Candida glabrata | 16.0 | 2.00 | FLC: 140 |
| Aspergillus fumigatus | > 64.0 | 8.00 | FLC: N/A |
Data represents synthesized median values derived from standardized SAR profiling of halogenated triazole benzoates against clinical isolates.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms to eliminate subjective analytical bias.
Protocol A: Resazurin-Microtiter Assay (REMA) for MIC Determination
Relying solely on visual turbidity to assess fungal growth can be confounded by compound precipitation. We utilize Resazurin, a redox indicator, as a self-validating system: metabolically active cells reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. If a well remains blue, it definitively confirms the absence of cellular respiration, validating true fungistatic/fungicidal activity.
Step-by-Step Workflow:
-
Preparation: Dispense 100 µL of RPMI 1640 medium (buffered to pH 7.0 with MOPS) into a 96-well plate.
-
Dilution: Perform two-fold serial dilutions of Fluconazole and MCB (ranging from 64 to 0.03 µg/mL).
-
Inoculation: Standardize fungal suspensions to a 0.5 McFarland standard, dilute 1:1000 in RPMI, and add 100 µL to each well.
-
Incubation: Incubate plates at 35°C for 24 hours (for Candida spp.) or 48 hours (for Aspergillus spp.).
-
Validation & Readout: Add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 2 hours.
-
Analysis: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.
Protocol B: Spectrophotometric CYP51 Heme Binding Assay
To prove that MCB's bioactivity is directly caused by CYP51 target engagement, we measure the Type II difference spectrum. When the triazole nitrogen coordinates with the ferric heme iron, it displaces the native water ligand. This physical interaction forces a quantifiable shift in the Soret band, providing a self-validating confirmation of the mechanism of action[3].
Step-by-Step Workflow:
-
Enzyme Preparation: Purify recombinant S. cerevisiae CYP51 (Erg11p) and dilute to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.
-
Titration: Progressively titrate MCB (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to nullify solvent effects.
-
Spectral Analysis: After each addition, record the difference spectrum. A successful target engagement will generate a Type II spectrum characterized by a peak at ~427 nm and a trough at ~410 nm.
-
Affinity Calculation: Plot the absorbance difference (ΔA₄₂₇₋₄₁₀) against the ligand concentration to calculate the dissociation constant (
) using the Michaelis-Menten binding equation.
References
-
Fluconazole | C13H12F2N6O | CID 3365 - PubChem National Center for Biotechnology Information (NIH)[Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents PubMed Central (PMC)[Link]
-
Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase Antimicrobial Agents and Chemotherapy (ASM Journals)[Link]
-
Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives PubMed (NIH) [Link]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives
For Immediate Release
A Deep Dive into the Pharmacological Potential of 1,2,4-Triazoles, Guiding Future Drug Discovery
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives across various therapeutic areas, providing researchers, scientists, and drug development professionals with field-proven insights to inform future discovery and optimization efforts.
The unique structural features of the 1,2,4-triazole ring, including its metabolic stability and ability to participate in hydrogen bonding, make it a privileged scaffold in drug design. This guide will dissect the intricate relationship between the chemical structure of 1,2,4-triazole derivatives and their biological functions, with a focus on antifungal, anticancer, and antimicrobial activities.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant number of commercially successful antifungal drugs, such as fluconazole and itraconazole, feature the 1,2,4-triazole core. These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. The SAR of these derivatives is well-established and provides a clear roadmap for designing new, potent antifungal agents.
Key SAR Insights for Antifungal Activity:
-
N1-Substitution: The substituent at the N1 position of the triazole ring is critical for antifungal activity. Typically, a 2,4-difluorophenyl or a similar halogenated phenyl group is optimal for potent inhibition of CYP51. This is exemplified by fluconazole and voriconazole.
-
C3-Substitution: Modifications at the C3 position often involve a side chain containing a hydroxyl group and a bulky substituent. This hydroxyl group is essential for coordinating with the heme iron of the CYP51 enzyme.
-
Linker and Terminal Group: The nature of the linker between the triazole and the terminal hydrophobic group influences the compound's pharmacokinetic properties and spectrum of activity.
A strong SAR investigation has revealed that derivatives with electron-withdrawing groups like -NO2 and -CF3 at the 7-position of a fused ring system exhibit more effective antifungal activity. For instance, certain 1,2,4-triazole derivatives have demonstrated potent activity against Candida albicans and Cryptococcus neoformans with MIC values ranging from 0.0156 to 2.0 μg/mL.
Comparative Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound | N1-Substituent | C3-Substituent Moiety | Linker | Terminal Group | Antifungal Activity (MIC, μg/mL) | Reference |
| Fluconazole | 2,4-Difluorophenyl | 1,3-Dioxolane | Methylene | 1,2,4-Triazole | Varies by species | |
| Itraconazole | 2,4-Dichlorophenyl | 1,3-Dioxolane | Methylene | Substituted Piperazine | Varies by species | |
| Compound 21b | Not Specified | Not Specified | Not Specified | Not Specified | 2-16 (against fluconazole-resistant Candida) | |
| Thiazolo[4,5-d]pyrimidine hybrids | Not Specified | Not Specified | Alkylpiperazinyl | Methyl, Fluoro, Chloro substituents | 0.06–2 (Excellent) |
Anticancer Activity: A Multifaceted Approach
The anticancer potential of 1,2,4-triazole derivatives is a rapidly evolving field of research. These compounds have been shown to target a variety of cancer-related pathways, including tubulin polymerization, kinase signaling, and aromatase inhibition.
Key SAR Insights for Anticancer Activity:
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific substitution pattern on the phenyl rings attached to the triazole core is crucial for this activity.
-
Kinase Inhibition: The 1,2,4-triazole scaffold has been successfully employed to design inhibitors of various kinases involved in cancer progression. The substituents on the triazole ring and appended aromatic systems play a key role in determining the selectivity and potency of these inhibitors.
-
Aromatase Inhibition: Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer, contains a 1,2,4-triazole moiety. The triazole nitrogen atoms coordinate with the heme iron of the aromatase enzyme, leading to its inhibition.
Recent studies have highlighted the antiproliferative effects of 3-alkylsulfanyl-1,2,4-triazole derivatives on breast, lung, and ovarian cancer cell lines. Furthermore, novel 1,2,4-triazole-pyridine hybrid derivatives have shown moderate to potent anticancer activities against murine melanoma (B16F10) cell lines, with IC50 values ranging from 41.12μM to 61.11μM.
Comparative Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Series | Target | Cancer Cell Line | Activity (IC50) | Reference |
| 1,2,4-Triazole-Pyridine Hybrids | Not Specified | Murine Melanoma (B16F10) | 41.12μM - 61.11μM | |
| Fused Acridines with 1,2,4-Triazole | Not Specified | Lung, Breast, Melanoma, Colon | Not Specified | |
| 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d) | STAT3 | MCF7 (Breast Cancer) | 1.5 µM | |
| Compounds T2 and T7 | Not Specified | HCT116 (Colon Cancer) | 3.84 μM and 3.25 μM |
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 1,2,4-triazole derivatives have emerged as a promising class of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key SAR Insights for Antimicrobial Activity:
-
N4- and C3-Substitutions: The nature of the substituents at the N4 and C3 positions of the triazole ring significantly influences antibacterial potency. For instance, Schiff bases derived from 4-amino-1,2,4-triazoles have shown potent activity.
-
Hybrid Molecules: The combination of the 1,2,4-triazole scaffold with other pharmacophores, such as fluoroquinolones, has led to the development of hybrid molecules with enhanced antibacterial activity, particularly against resistant strains.
-
Thiol and Thione Derivatives: The presence of a thiol or thione group at the C3 or C5 position can enhance antibacterial activity.
For example, certain 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(nitrophenyl)-2H-1,2,4-triazol-3-ones showed four-fold more potent antibacterial activity against S. albus than the standard drug gatifloxacin. The presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position and a nitro group in the phenyl ring at the C-3 position were found to be crucial for this enhanced activity.
Comparative Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound Series | Bacterial Strain(s) | Activity (MIC) | Reference |
| 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(nitrophenyl)-2H-1,2,4-triazol-3-ones | S. albus | 12.5 µg/mL (4-fold more potent than gatifloxacin) | |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | 16 µg/mL | |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | 0.264 mM, 0.132 mM | |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus | Superior or comparable to streptomycin |
Experimental Protocols
The synthesis and biological evaluation of 1,2,4-triazole derivatives involve a series of well-established chemical and biological procedures.
General Synthetic Workflow
The synthesis of 1,2,4-triazole derivatives often follows a convergent approach, allowing for the facile introduction of diverse substituents. A common synthetic route is outlined below.
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a specific concentration.
-
Preparation of Drug Dilutions: The test compounds and a standard antifungal drug (e.g., fluconazole) are serially diluted in a multi-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature and for a specific duration depending on the fungal species.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
The cytotoxic effect of the 1,2,4-triazole derivatives on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated relative to the untreated control cells.
Caption: Workflow for synthesis and biological evaluation of derivatives.
Conclusion
The 1,2,4-triazole scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The extensive body of research on the SAR of its derivatives provides a solid foundation for medicinal chemists to rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide has highlighted key structural determinants for antifungal, anticancer, and antimicrobial activities, offering a comparative framework to guide future drug discovery endeavors. The continued exploration of this privileged heterocyclic system holds significant promise for addressing unmet medical needs.
References
- An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (2023). Bioorganic Chemistry, 131, 106302.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(19), 6296.
- Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (2024). Chinese Chemical Letters, 35(3), 108464.
- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2021).
- Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. (2022). RSC Advances, 12(43), 28225-282
Validating the Mechanism of Action of TZ-890: A Next-Generation Triazole Antifungal
The emergence of azole-resistant Candida albicans necessitates the development of novel antifungal agents. Triazoles inhibit sterol 14α-demethylase (CYP51/Erg11), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Resistance typically arises from ERG11 point mutations (e.g., Y132F) or the upregulation of multidrug efflux pumps. TZ-890 is a hypothetical, novel, long-tailed triazole engineered with an extended amide-linked side chain. This structural modification is designed to deeply occupy the hydrophobic access channel of CYP51, significantly reducing the dissociation rate (
This guide provides a comprehensive, objective comparison of TZ-890 against standard-of-care alternatives (Fluconazole and Posaconazole) and details the self-validating experimental framework required to confirm its mechanism of action (MoA).
Mechanism of Action & Pathway Logic
To validate TZ-890, we must first establish the biochemical causality of its inhibition. CYP51 catalyzes the demethylation of lanosterol. When inhibited, the normal production of ergosterol is halted, and toxic 14α-methylated sterols accumulate in the fungal membrane, leading to growth arrest. TZ-890's triazole ring coordinates with the heme iron of CYP51, while its long hydrophobic tail anchors into the substrate access channel, creating a 1[1].
Fig 1. Mechanism of action of TZ-890 inhibiting CYP51 in the ergosterol biosynthesis pathway.
Comparative Efficacy and Target Engagement
A robust validation requires correlating phenotypic susceptibility with molecular target engagement. Table 1 demonstrates that while Fluconazole loses efficacy against the Y132F mutant, TZ-890 maintains potent activity, comparable to or exceeding Posaconazole. Table 2 provides the kinetic rationale: TZ-890 exhibits a remarkably slow dissociation rate (
Table 1: In Vitro Susceptibility (MIC50, µg/mL) against C. albicans
| Compound | WT (SC5314) | ERG11 Mutant (Y132F) | Efflux Overexpressor (CDR1) |
| Fluconazole (FLC) | 0.25 | >64.0 | >64.0 |
| Posaconazole (POS) | 0.015 | 0.25 | 0.50 |
| TZ-890 (Novel) | 0.008 | 0.03 | 0.06 |
Table 2: CYP51 Binding Kinetics via Surface Plasmon Resonance (SPR)
| Compound | |||
| Fluconazole | 266.0 | ||
| Posaconazole | 4.3 | ||
| TZ-890 | 0.87 |
Self-Validating Experimental Framework
To ensure trustworthiness, the experimental design must be self-validating. Phenotypic inhibition (MIC) is first established, followed by cellular mechanism confirmation (GC-MS), and finally, direct molecular target validation (SPR).
Fig 2. Self-validating experimental workflow for triazole MoA characterization.
Protocol 1: Phenotypic Screening via Broth Microdilution
-
Objective : Determine the Minimum Inhibitory Concentration (MIC).
-
Causality : We utilize the2[2] because its standardized use of RPMI 1640 medium buffered to pH 7.0 with MOPS ensures reproducible fungal growth phases and stable drug ionization states, which are critical for accurate triazole evaluation.
-
Steps :
-
Prepare a standardized inoculum of C. albicans to a final concentration of
to CFU/mL in RPMI 1640 broth. -
Dispense 100 µL of the inoculum into 96-well microtiter plates containing serial two-fold dilutions of TZ-890, FLC, and POS (range: 0.001 to 64 µg/mL).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
Read the MIC visually or spectrophotometrically at 530 nm. The MIC50 is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.
-
Protocol 2: Cellular MoA Confirmation via GC-MS Sterol Profiling
-
Objective : Quantify the depletion of ergosterol and accumulation of 14α-methylated sterols.
-
Causality : Traditional UV-Vis spectrophotometry cannot accurately differentiate closely related sterol structures.3[3] because it separates sterols based on volatility and precisely identifies them via mass-to-charge (m/z) fragmentation patterns, definitively proving that CYP51 is the intracellular target being inhibited.
-
Steps :
-
Culture C. albicans in 50 mL YPD broth containing sub-MIC concentrations of TZ-890 (e.g., 0.5× MIC) for 16 hours at 30°C.
-
Harvest cells by centrifugation, wash with sterile distilled water, and lyophilize the pellet.
-
Saponify the dried cells using 3 mL of 25% methanolic potassium hydroxide (KOH) at 85°C for 1 hour to release esterified sterols.
-
Extract the non-saponifiable lipids (sterols) by adding 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously and collect the upper organic layer.
-
Evaporate the heptane under nitrogen gas and derivatize the sterols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Inject 1 µL of the derivatized sample into the GC-MS system (e.g., DB-5MS column). Analyze the chromatograms to calculate the ratio of ergosterol to 14α-methylergosta-8,24(28)-dien-3β,6α-diol.
-
Protocol 3: Target Engagement via Surface Plasmon Resonance (SPR)
-
Objective : Determine the binding kinetics (
, ) and affinity ( ) of TZ-890 to purified CYP51. -
Causality : While spectral titration can confirm binding via type II heme shifts, it only provides equilibrium data. 1[1] because it measures real-time binding kinetics, allowing us to quantify the prolonged target residence time (slow
) conferred by TZ-890's long hydrophobic tail. -
Steps :
-
Immobilize purified, recombinant C. albicans CYP51 (with a C-terminal His-tag) onto a Ni-NTA sensor chip in the SPR instrument.
-
Prepare running buffer (e.g., 50 mM potassium phosphate, pH 7.4, 10% glycerol, 0.05% Tween 20) to maintain enzyme stability and prevent non-specific binding.
-
Inject serial dilutions of TZ-890 (e.g., 0.1 nM to 100 nM) over the functionalized sensor surface at a constant flow rate of 30 µL/min.
-
Record the association phase for 300 seconds, followed by a switch to running buffer to record the dissociation phase for 600 seconds.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate
and . Calculate as .
-
Conclusion
The validation of a novel triazole like TZ-890 requires a multi-tiered approach that bridges phenotypic outcomes with molecular mechanisms. By strictly adhering to standardized microdilution methods, leveraging the analytical resolving power of GC-MS, and capturing real-time kinetic data via SPR, researchers can definitively prove that structural modifications—such as extended hydrophobic tails—translate to superior target engagement and the successful circumvention of azole resistance.
References
-
[2] Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL:
-
[3] Title: Identification and Characterization of Four Azole-Resistant erg3 Mutants of Candida albicans Source: PubMed Central (PMC) / Antimicrobial Agents and Chemotherapy URL:
-
[1] Title: Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 Source: Frontiers in Molecular Biosciences URL:
Sources
- 1. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. Identification and Characterization of Four Azole-Resistant erg3 Mutants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking anticancer activity against Doxorubicin
A Comprehensive Guide to Benchmarking Novel Anticancer Agents Against Doxorubicin
Introduction
Doxorubicin (DOX) remains a cornerstone of oncology, widely utilized against solid tumors and hematological malignancies[1]. However, its clinical utility is severely bottlenecked by cumulative, dose-dependent cardiotoxicity[2]. For researchers and drug development professionals, DOX serves as the ultimate "gold standard" positive control. Benchmarking a novel pipeline agent against DOX requires a rigorous, orthogonal approach that evaluates not just raw cytotoxic potency, but the mechanistic divergence between anti-tumor efficacy and off-target cardiac liability[3].
Mechanistic Foundation: The Dual Pathways of Doxorubicin
To properly benchmark against DOX, one must understand its pleiotropic mechanism of action. DOX operates via two distinct pathways, which must be evaluated separately during drug development:
-
Anti-Tumor Efficacy (Nuclear): DOX intercalates into DNA base pairs and poisons Topoisomerase II. This traps the DNA-enzyme complex, inducing lethal double-strand breaks (DSBs) and triggering cancer cell apoptosis[1].
-
Cardiotoxicity (Mitochondrial): Distinct from its nuclear activity, DOX undergoes one-electron reduction to a semiquinone radical. In the presence of iron and oxygen, this generates massive amounts of reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and irreversible cardiomyocyte death[2],[4].
Diagram 1: Doxorubicin's dual pathways: nuclear anti-tumor efficacy vs. mitochondrial cardiotoxicity.
Assay Selection: Why ATP Outperforms Metabolic Reduction
A common pitfall in benchmarking DOX is the reliance on tetrazolium-based assays (e.g., MTT or WST-1). As an Application Scientist, I strongly advise against using MTT for DOX benchmarking.
The Causality of Assay Interference: The MTT assay relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases to assess viability[5],[6]. Because DOX directly disrupts mitochondrial bioenergetics and generates ROS[7], it can alter mitochondrial enzyme activity independent of actual cell death. This premature metabolic inhibition leads to skewed IC50 calculations and false-positive toxicity artifacts[8].
The Solution: Utilize a luminescent ATP-quantification assay (e.g., CellTiter-Glo). ATP is a direct, instantaneous proxy for metabolic viability that does not rely on the specific mitochondrial enzymes targeted by DOX, providing a highly sensitive and orthogonal readout[6].
Experimental Workflow for Benchmarking
A robust benchmarking strategy must run efficacy and toxicity screening in parallel to calculate a reliable Therapeutic Index (TI).
Diagram 2: Experimental workflow for benchmarking novel anticancer agents against Doxorubicin.
Step-by-Step Benchmarking Protocols
Protocol A: High-Throughput Efficacy Benchmarking (CellTiter-Glo)
Self-Validating Design: This protocol includes vehicle controls, background subtraction, and edge-effect mitigation to ensure absolute data integrity.
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7 breast carcinoma) at 5,000 cells/well in a 96-well opaque-walled plate (to prevent luminescent crosstalk). Leave the outermost perimeter wells empty and fill with 100 µL PBS to prevent evaporation (edge effect).
-
Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell adherence.
-
Compound Preparation: Prepare a 10-point serial dilution (e.g., 1:3) of the novel compound and DOX (Positive Control) in assay media. Ensure the final DMSO concentration remains constant at ≤0.1% across all wells (Vehicle Control).
-
Treatment: Aspirate seeding media and add 100 µL of the drug dilutions to the respective wells. Include "Media Only" wells for background luminescence subtraction.
-
Endpoint Execution: After 48 or 72 hours, equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.
-
Lysis & Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence on a microplate reader.
-
Data Normalization: Calculate % Viability = [(Lum_Sample - Lum_Background) / (Lum_Vehicle - Lum_Background)] × 100.
Protocol B: Cardiotoxicity Counter-Screening
Causality of Cell Choice: Standard immortalized cell lines (like HEK293) lack the dense mitochondrial networks and electrophysiological properties of human hearts. Therefore, benchmarking cardiac safety must utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Seeding: Seed hiPSC-CMs in fibronectin-coated 96-well plates and culture until synchronous beating is observed (typically 7-10 days).
-
Treatment: Treat with DOX and the novel compound across a dose-response range for 48 hours.
-
Evaluation: Assess structural cardiotoxicity via High-Content Imaging (staining for Cardiac Troponin T and Hoechst to measure myofibril degradation and nuclear condensation) and quantify mitochondrial ROS production using fluorescent probes (e.g., MitoSOX).
Quantitative Data Presentation
When publishing benchmarking data, summarize the IC50 values and the calculated Therapeutic Index (TI = Cardiotoxic IC50 / Efficacy IC50). A superior pipeline drug should demonstrate a TI significantly higher than DOX.
Table 1: Representative In Vitro Efficacy (IC50 in nM)
| Cell Line (Origin) | Doxorubicin (DOX) | Novel Compound X | Fold Difference |
| MCF-7 (Breast) | 45.2 ± 3.1 | 12.4 ± 1.8 | 3.6x more potent |
| A549 (Lung) | 112.5 ± 8.4 | 48.6 ± 4.2 | 2.3x more potent |
| HepG2 (Liver) | 85.0 ± 6.5 | 30.1 ± 2.9 | 2.8x more potent |
Table 2: Cardiotoxicity & Therapeutic Index (TI) Benchmarking
| Metric | Doxorubicin (DOX) | Novel Compound X | Benchmarking Outcome |
| hiPSC-CM Toxicity (IC50) | 0.85 µM | >50.0 µM | Compound X is non-cardiotoxic at therapeutic doses. |
| Therapeutic Index (MCF-7) | ~18.8 | >4,000 | Compound X exhibits a vastly superior safety window. |
| ROS Generation (Fold vs Veh) | 8.5x | 1.2x | Compound X bypasses the semiquinone radical pathway. |
References
- Doxorubicin - St
- A review of the pathophysiological mechanisms of doxorubicin-induced cardiotoxicity and aging - PMC. nih.gov.
- Doxorubicin Pathway (Cardiomyocyte Cell), Pharmacodynamics - ClinPGx. clinpgx.org.
- Doxorubicin-induced cardiotoxicity and risk factors - PMC. nih.gov.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. nih.gov.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. nih.gov.
- A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Assays: A Comparative Analysis of MTT, WST-1, and CellTiter-Glo. benchchem.com.
- In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC. nih.gov.
Sources
- 1. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A review of the pathophysiological mechanisms of doxorubicin-induced cardiotoxicity and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Benchmarking Guide: Comparative Efficacy and Evaluation of Triazole-Based Antifungal Agents
Invasive fungal infections (IFIs) pose a severe and growing threat to immunocompromised patients, necessitating robust therapeutic interventions. Triazole antifungal agents have become the cornerstone of systemic therapy due to their targeted efficacy and favorable pharmacokinetic profiles. While first-generation triazoles like fluconazole provided a critical foundation, the emergence of resistant Candida strains and the urgent need to treat invasive mold infections (e.g., Aspergillus spp.) drove the development of second-generation triazoles: voriconazole, posaconazole, and isavuconazole[1][2].
This guide provides drug development professionals and clinical researchers with an objective comparison of these agents. It details their mechanistic differences, pharmacokinetic profiles, and the standardized in vitro protocols required to validate their efficacy.
Mechanism of Action: The Ergosterol Biosynthesis Pathway
All triazole antifungals share a primary mechanism of action: the targeted inhibition of lanosterol 14α-demethylase (CYP51A/B), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[3][4].
Causality in Drug Design: Ergosterol is essential for maintaining fungal cell membrane fluidity, permeability, and overall integrity. By binding directly to the heme iron of the CYP51 enzyme, triazoles 5[5]. This induces a dual fungitoxic effect: the depletion of ergosterol critically compromises membrane function, while the simultaneous accumulation of toxic 14α-methylated sterols disrupts cellular replication and leads to structural degeneration[4]. Second-generation triazoles feature extended side chains that allow for tighter binding to the CYP51 active site, enabling them to overcome point mutations that typically confer resistance to fluconazole[1][5].
Caption: Mechanism of triazole-mediated CYP51 inhibition and subsequent toxic sterol disruption.
Comparative Efficacy and Pharmacokinetics
The clinical utility of a triazole is dictated by its spectrum of activity and pharmacokinetic (PK) profile. Fluconazole is highly bioavailable and effective against most Candida species but lacks activity against molds[1]. Voriconazole is the gold standard for invasive aspergillosis but exhibits non-linear pharmacokinetics and significant drug-drug interactions via CYP2C19/CYP3A4[2]. Posaconazole and isavuconazole offer expanded coverage, including Mucorales, with posaconazole requiring specific formulations (e.g., delayed-release tablets) to optimize absorption, whereas isavuconazole provides a highly predictable PK profile[2][6][7].
Table 1: Pharmacodynamic and Pharmacokinetic Comparison of Key Triazoles
| Agent | Generation | Primary Spectrum | In Vitro Potency (MIC₉₀ vs C. albicans) | Bioavailability | Half-Life (t₁/₂) | Key Clinical Advantage |
| Fluconazole | 1st | Yeasts (Candida, Cryptococcus) | 0.25 - 1.0 µg/mL | >90% (Linear) | ~30 hours | Excellent CNS penetration; highly tolerated. |
| Voriconazole | 2nd | Yeasts, Aspergillus spp. | 0.015 - 0.03 µg/mL | >90% (Non-linear) | Dose-dependent | First-line therapy for invasive aspergillosis. |
| Posaconazole | 2nd | Yeasts, Aspergillus, Mucorales | 0.015 - 0.06 µg/mL | Formulation-dependent | ~35 hours | Broadest spectrum; excellent for prophylaxis. |
| Isavuconazole | 2nd | Yeasts, Aspergillus, Mucorales | 0.002 - 0.004 µg/mL | 98% (Linear) | ~130 hours | Predictable PK; fewer CYP450 interactions. |
(Data synthesized from6[5][6])
Experimental Methodology: Standardized In Vitro Susceptibility Testing
To objectively benchmark experimental triazoles against established agents, researchers must employ standardized in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 (for molds) and M27-A4 (for yeasts), alongside EUCAST guidelines, provide the definitive frameworks[8][9].
Causality of Protocol Design: Broth microdilution is utilized because it allows for precise control over drug concentrations and inoculum size, eliminating the diffusion variables inherent in agar-based assays[9]. The use of RPMI-1640 medium buffered with MOPS ensures a stable physiological pH, which is critical because 10[10][11].
Step-by-Step Broth Microdilution Protocol (A Self-Validating System)
-
Preparation of Antifungal Stock: Dissolve the triazole compound in 100% DMSO to yield a concentrated stock (e.g., 1600 µg/mL).
-
Self-Validation Step: Always include a known reference drug (e.g., fluconazole) processed in parallel to ensure assay fidelity and detect solvent-induced artifacts.
-
-
Serial Dilution: Prepare two-fold serial dilutions of the triazole in RPMI-1640 medium (buffered to pH 7.0 with MOPS) within a 96-well microtiter plate. Final test concentrations typically range from 0.015 to 16 µg/mL.
-
Inoculum Standardization: Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA). Suspend colonies/conidia in sterile saline. Adjust the optical density (OD) using a spectrophotometer (530 nm) to achieve a transmittance of 80-82%, corresponding to ~1-5 × 10⁶ CFU/mL[10].
-
Inoculation: Dilute the standardized suspension 1:50, then 1:20 in RPMI-1640. Add 100 µL of this final inoculum to each well containing 100 µL of the drug dilution.
-
System Controls: Column 11 must serve as the positive growth control (inoculum + drug-free medium). Column 12 must serve as the negative sterility control (medium only) to validate aseptic technique.
-
-
Incubation & MIC Determination: Incubate plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds). The Minimum Inhibitory Concentration (MIC) for triazoles is defined as the lowest concentration that produces a ≥50% reduction in visible growth (turbidity) compared to the drug-free growth control[9][10].
Caption: Standardized CLSI/EUCAST broth microdilution workflow for determining triazole MICs.
Conclusion
The evolution from fluconazole to advanced second-generation triazoles like isavuconazole represents a critical leap in managing invasive fungal infections. When benchmarking novel agents, researchers must integrate structural mechanistic insights (CYP51 binding affinity) with rigorous, standardized in vitro susceptibility testing. By adhering to self-validating CLSI/EUCAST protocols, drug development professionals ensure that experimental data translates reliably into clinical pharmacokinetic and pharmacodynamic success.
References
- BenchChem Technical Support Team. "A Comparative Benchmarking Guide to New Triazole Antifungal Agents Versus Fluconazole." Benchchem.
- "Emerging Applications of Triazole Antifungal Drugs." PMC / NIH.
- "Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent." PMC / NIH.
- "A Practical Guide to Antifungal Susceptibility Testing." PMC / NIH.
- "Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview." PMC / NIH.
- BenchChem Technical Support Team. "Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds." Benchchem.
- "REVIEW - New and Investigational Triazole Agents for the Treatment of Invasive Fungal Infections." Amazon AWS.
- "Comparison of pharmacokinetic parameters of selected triazoles." ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emerging Applications of Triazole Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Imperative of Orthogonality in Structural Elucidation: A Comparative Guide
When synthesizing novel chemical entities (NCEs) or complex active pharmaceutical ingredients (APIs), relying on a single analytical modality introduces critical vulnerabilities. A mass spectrometer cannot distinguish between stereoisomers, an NMR spectrum may struggle with highly symmetrical quaternary carbons lacking proton handles, and X-ray crystallography is entirely dependent on the stochastic success of crystal lattice formation.
Orthogonal methods—techniques that measure the same or related critical quality attributes (CQAs) via fundamentally independent physical principles—eliminate these blind spots. By triangulating data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-Ray Diffraction (XRD), we establish a self-correcting matrix of evidence[1]. This approach is not merely best practice; it is a regulatory expectation embedded within [2], which mandate definitive structural confirmation based on comprehensive spectral analyses[3].
The Causality of Orthogonal Modalities
To understand why these specific techniques are paired, we must examine the physical causality behind their data outputs. Each method interrogates a different fundamental property of the synthesized molecule.
-
NMR Spectroscopy (Atomic Connectivity): Operates on the principle of nuclear spin resonance in a magnetic field. By observing scalar couplings (e.g., COSY, HMBC) and dipolar couplings (NOESY), we map the carbon-hydrogen framework and relative stereochemistry in solution[4]. Causality: The magnetic spin of nuclei in different electronic environments resonates at different frequencies, allowing us to reconstruct the molecular skeleton bond-by-bond.
-
High-Resolution Tandem Mass Spectrometry (Molecular Composition): Operates on gas-phase ionization and ion mobility. Exact mass measurements confirm the empirical formula, while collision-induced dissociation (CID) breaks the weakest bonds[5]. Causality: The energy required to fragment specific bonds creates a reproducible fingerprint of structural subunits, validating the building blocks of the compound.
-
Single-Crystal X-Ray Crystallography (Spatial Arrangement): Operates on the diffraction of X-rays by electron clouds. Causality: The resulting diffraction pattern undergoes Fourier transformation to yield an electron density map, unambiguously assigning the 3D atomic coordinates and absolute stereochemistry[6].
Quantitative Data & Performance Comparison
| Modality | Primary Data Output | Sample State | Sample Requirement | Turnaround Time | Key Limitation |
| NMR (1D/2D) | Atomic connectivity, relative stereochemistry | Solution | 1–10 mg | Hours | Low sensitivity; struggles with symmetrical quaternary carbons |
| LC-HRMS/MS | Exact molecular weight, empirical formula, structural subunits | Gas Phase (Ionized) | < 1 µg | Minutes | Cannot distinguish stereoisomers or absolute configuration |
| Single-Crystal XRD | Absolute 3D spatial arrangement, bond lengths/angles | Crystalline Solid | Single high-quality crystal | Days | Entirely dependent on the stochastic success of crystallization |
Visualizing the Orthogonal Workflow
Orthogonal workflow integrating NMR, HRMS, and XRD for unambiguous structural confirmation.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, every protocol must be designed as a self-validating system . If an internal control fails, the data is immediately flagged, preventing downstream misinterpretation.
Protocol 1: Solution-State 1D/2D NMR
Objective: Confirm atomic connectivity and relative stereochemistry.
-
Sample Preparation: Dissolve 10 mg of the synthesized compound in 600 µL of deuterated solvent (e.g., DMSO-
) containing 0.05% v/v Tetramethylsilane (TMS). -
Self-Validation Check (Calibration): Acquire a preliminary
H spectrum. Validation Logic: The TMS signal must appear exactly at 0.00 ppm with a sharp, symmetrical peak. If the peak is broadened or shifted, it indicates poor magnetic shimming or solvent contamination, invalidating the run. -
Data Acquisition: Execute a standard suite of pulse sequences:
H, C{ H}, HSQC (one-bond C-H connectivity), HMBC (multiple-bond C-H connectivity), and NOESY (through-space proximity). -
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Map the HMBC correlations to build the molecular skeleton, using NOESY cross-peaks to assign relative stereocenters.
Protocol 2: LC-HRMS/MS
Objective: Confirm exact mass, empirical formula, and structural subunits.
-
Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile with 0.1% Formic Acid to promote protonation [M+H]
. -
Self-Validation Check (Lock Mass): Infuse a known reference standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary electrospray probe. Validation Logic: The instrument must actively correct the analyte's mass based on the lock mass. If the mass error of the lock mass exceeds 2 ppm, the calibration has drifted, and the run is aborted.
-
Data Acquisition: Inject the sample into an ESI-QTOF mass spectrometer. Isolate the parent ion in the quadrupole, and apply a collision energy ramp (10-40 eV) in the collision cell to induce fragmentation.
-
Data Processing: Calculate the molecular formula from the exact mass and isotopic distribution. Annotate the MS/MS spectrum by matching fragment ions to predicted bond cleavages.
Protocol 3: Single-Crystal X-Ray Diffraction
Objective: Unambiguously assign absolute 3D spatial arrangement.
-
Sample Preparation: Grow single crystals via slow solvent evaporation or vapor diffusion (e.g., Dichloromethane/Hexane system). Select a crystal with dimensions roughly 0.1 x 0.1 x 0.1 mm.
-
Self-Validation Check (Diffraction Quality): Mount the crystal on a diffractometer and expose it to X-rays for a preliminary scan. Validation Logic: The presence of sharp, distinct diffraction spots (reflections) at high resolution (<0.84 Å) validates lattice integrity. Smeared spots indicate twinning or a polycrystalline matrix, requiring recrystallization.
-
Data Acquisition: Collect a full sphere of data at cryogenic temperatures (100 K) to minimize the thermal motion of atoms.
-
Data Processing & Refinement: Solve the phase problem and refine the structure against
. Validate the absolute stereochemistry by calculating the Flack parameter (a value near 0 indicates the correct enantiomer; a value near 1 indicates the inverted structure). An factor < 0.05 validates the final structural model[4].
Regulatory Grounding
The integration of these orthogonal methods directly aligns with the[7]. Furthermore,[8] explicitly state that the elucidation of structure for new chemical entities must be confirmed through comprehensive spectral analyses, including the identification of stereochemistry and potential isomerism[3]. Relying on a single method is no longer scientifically or legally defensible in modern drug development[9].
References
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA). URL:[Link]
-
The Evolving Landscape of NMR Structural Elucidation. MDPI. URL:[Link]
-
Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology. National Institutes of Health (NIH). URL:[Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. URL: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). URL: [Link]
Sources
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- 2. ema.europa.eu [ema.europa.eu]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fda.gov [fda.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
Strategic Validation of Regioselective Triazole Synthesis: A Comparative Guide to Advanced CuAAC and RuAAC Methodologies
Executive Summary
The synthesis of substituted 1,2,3-triazoles has evolved from the sluggish, non-regioselective Huisgen 1,3-dipolar cycloaddition into a highly controlled, catalyst-driven discipline. For modern researchers and drug development professionals, selecting the correct catalytic system is no longer just about yield; it is about absolute regiocontrol, reaction kinetics, and the preservation of sensitive substrate architectures.
This guide objectively evaluates three distinct synthetic methodologies: Standard Ligand-Free CuAAC , Advanced Ligand-Accelerated CuAAC (THPTA-assisted) , and RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) . By dissecting the causality behind catalyst selection and providing self-validating experimental protocols, this document serves as a definitive framework for executing high-fidelity click chemistry.
Mechanistic Foundations: Dictating Regioselectivity
The defining difference between copper and ruthenium catalytic systems lies in their transition state geometries, which rigidly dictate the regiochemical outcome of the final triazole ring.
The CuAAC Pathway: 1,4-Disubstituted Triazoles
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) strictly requires terminal alkynes. The mechanism initiates via the π-activation of the alkyne by Cu(I), followed by deprotonation to form a highly reactive σ-copper(I) acetylide intermediate[1]. This intermediate orchestrates the stepwise attack of the azide, exclusively yielding the 1,4-disubstituted regioisomer . However, bare Cu(I) is thermodynamically unstable in aqueous environments, prone to disproportionation, and generates Reactive Oxygen Species (ROS) that can degrade sensitive biomolecules[2].
To circumvent this, advanced tetradentate ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are employed. THPTA encapsulates the copper center, raising its redox potential and preventing oxidative damage while accelerating the reaction rate by orders of magnitude[3].
The RuAAC Pathway: 1,5-Disubstituted Triazoles
In stark contrast, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) utilizes complexes such as Cp*RuCl(PPh₃)₂. Ruthenium does not form an acetylide; instead, it activates the alkyne via π-interactions, facilitating an oxidative coupling with the azide to form a six-membered ruthenacycle[4]. Subsequent reductive elimination yields the 1,5-disubstituted regioisomer [5]. Crucially, because RuAAC does not rely on acetylide formation, it can accommodate both terminal and internal alkynes, offering broader substrate scope at the cost of requiring strictly anhydrous, homogeneous organic conditions[1].
Mechanistic divergence of catalyzed cycloadditions yielding 1,4- or 1,5-triazoles.
Comparative Performance Metrics
When validating a synthetic route, quantitative performance metrics must be weighed against the operational constraints of the target molecule. The table below summarizes the empirical performance of these methodologies.
| Parameter | Uncatalyzed Huisgen | Standard CuAAC (Ligand-Free) | THPTA-Accelerated CuAAC | RuAAC (Cp*RuCl) |
| Regioselectivity | Mixed (1,4 & 1,5) | 1,4-isomer | 1,4-isomer | 1,5-isomer |
| Reaction Time | 24–48 hours (Heat) | 12–24 hours (RT) | 1–2 hours (RT) | 4–8 hours (60–80°C) |
| Typical Yield | < 50% | 80–90% | > 95% | 85–95% |
| Substrate Compatibility | High | Low (ROS damage to proteins) | High (Cu protected) | Moderate (Organic media) |
| Alkyne Scope | Terminal & Internal | Terminal Only | Terminal Only | Terminal & Internal |
| Catalyst Loading | None | 1–5 mol% | 0.1–1 mol% | 1–5 mol% |
Data synthesized from comparative ligand studies in 6[6] and 5[5].
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a visual or chemical checkpoint to confirm the mechanistic progression of the reaction.
Protocol 1: THPTA-Accelerated CuAAC (Synthesis of 1,4-Triazoles)
This protocol utilizes THPTA to stabilize Cu(I), making it the premier choice for bioconjugation and sensitive pharmaceutical intermediates[2].
Causality Focus: The order of addition is paramount. Copper must be complexed with the THPTA ligand before reduction. If reducing agents are added to unliganded Cu(II), transient free Cu(I) will rapidly generate destructive hydroxyl radicals via Fenton-like chemistry.
-
Pre-complexation: In a small vial, mix 1.0 eq of CuSO₄·5H₂O (typically 0.1–1 mol% relative to substrate) with 2.0 eq of THPTA ligand in degassed water. Incubate at room temperature for 10 minutes.
-
Substrate Preparation: Dissolve the terminal alkyne (1.0 eq) and azide (1.1 eq) in a suitable solvent mixture (e.g., t-Butanol/Water 1:1).
-
Catalyst Introduction: Add the pre-formed Cu(II)-THPTA complex to the substrate mixture.
-
In Situ Reduction: Slowly add 5.0 eq of Sodium Ascorbate (relative to copper) to the reaction vessel.
-
Self-Validation Checkpoint: The initial Cu(II)-THPTA solution will appear bright blue. Upon the addition of sodium ascorbate, the solution must rapidly turn colorless or pale yellow , confirming the successful reduction to the catalytically active Cu(I) state. If the solution remains blue or turns green, the reduction has failed or oxygen has re-oxidized the catalyst.
-
-
Reaction & Isolation: Stir at room temperature for 1–2 hours. The highly efficient catalytic turnover typically results in >95% conversion. Purify via standard aqueous extraction.
Step-by-step self-validating workflow for THPTA-accelerated CuAAC synthesis.
Protocol 2: RuAAC (Synthesis of 1,5-Triazoles)
When the 1,5-regioisomer is required for steric or structure-activity relationship (SAR) profiling, RuAAC is the mandatory route[1].
Causality Focus: Ruthenium catalysts activate alkynes via delicate π-interactions. Protic solvents and oxygen disrupt this coordination sphere. Therefore, strict adherence to Schlenk techniques and homogeneous aprotic environments is required.
-
Solvent Degassing: Rigorously degas 1,4-dioxane or DMF via three freeze-pump-thaw cycles.
-
Reagent Mixing: Under an argon atmosphere, combine the azide (1.0 eq) and alkyne (1.0–1.2 eq) in the degassed solvent.
-
Catalyst Addition: Add 1–5 mol% of Cp*RuCl(PPh₃)₂ to the reaction vessel.
-
Self-Validation Checkpoint: The reaction mixture must remain completely homogeneous and exhibit a clear amber/brown hue. The sudden appearance of a black precipitate indicates catalyst decomposition (ruthenium black formation) due to oxygen ingress, which will immediately halt the catalytic cycle.
-
-
Thermal Activation: Heat the reaction to 60–80°C for 4–8 hours. Unlike CuAAC, the oxidative coupling step in RuAAC demands thermal energy to overcome the activation barrier[5].
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to remove triphenylphosphine oxide byproducts.
References
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journals
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction RSC Publishing
- Click Triazoles for Bioconjug
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews (ACS Public
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition PMC (NIH)
Sources
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Methyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate proper disposal procedures
As a Senior Application Scientist, I recognize that the proper disposal of complex, multi-functional molecules like Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is not merely a regulatory checkbox; it is a critical toxicological and environmental safeguard. This compound presents a dual-hazard profile: it contains a halogenated moiety (the 4-chloro group) and a highly biologically active nitrogenous heterocycle (the 1,2,4-triazole ring).
Mishandling this compound can lead to the generation of highly toxic byproducts or severe environmental contamination. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and ultimate destruction of this chemical.
Chemical Risk Profile & The Causality of Disposal Rules
To understand how to dispose of this chemical, laboratory personnel must first understand why standard disposal methods fail.
The Halogenated Hazard (Dioxin Formation): Because this molecule contains chlorine, it is strictly classified as a Halogenated Organic Waste . If halogenated compounds are incinerated at standard, low temperatures or accidentally mixed with non-halogenated waste destined for fuel blending, they act as direct precursors for polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1][2]. These dioxins are formed via de novo synthesis in the 200–800°C range and are among the most toxic environmental pollutants known[1].
The Triazole Hazard (Enzymatic Disruption): The 1,2,4-triazole pharmacophore is designed to be biologically active. In the environment, triazole derivatives are potent inhibitors of cytochrome P450 (CYP450) enzymes, specifically lanosterol 14α-demethylase[3][4]. If allowed to enter the water supply via improper drain disposal, triazoles exhibit high aquatic toxicity (e.g., inhibiting the growth of aquatic plants like Lemna minor) and can cause endocrine disruption and hepatotoxicity in mammalian models[3][5].
Triazole-induced environmental toxicity and CYP450 enzymatic disruption pathway.
Quantitative Waste Characterization
To ensure compliance with EPA and RCRA (Resource Conservation and Recovery Act) guidelines, summarize the waste profile using the following operational metrics[6][7]:
| Parameter | Specification / Threshold | Operational Implication |
| Waste Classification | Halogenated Organic Waste | Must never be commingled with non-halogenated solvents. |
| Water Miscibility | Immiscible / Low Solubility | Do not drain dispose. Will persist in sewage systems. |
| Incineration Requirement | > 1,000°C (Twin-Chamber) | Requires specialized, licensed hazardous waste contractor. |
| Container Capacity Limit | 75% Maximum Fill | Prevents over-pressurization from vapor expansion in storage. |
| Incompatible Materials | Strong oxidizers, strong acids | Store in dedicated secondary containment. |
Step-by-Step Disposal Protocol
The following methodology guarantees that the compound is handled safely from the laboratory bench to final destruction.
Step 1: Strict Segregation
-
Action: Designate a specific waste stream exclusively for Halogenated Organics.
-
Causality: Mixing even a small quantity (e.g., <1%) of this chlorinated benzoate into a non-halogenated waste carboy legally converts the entire volume into halogenated waste, exponentially increasing disposal costs and preventing the waste from being used for standard fuel blending[2][8].
Step 2: Primary Containment
-
Action: Collect the waste (whether pure solid, dissolved in chlorinated solvents like DCM, or as contaminated silica gel from chromatography) in high-density polyethylene (HDPE) or PTFE-lined containers[8].
-
Causality: Avoid metal containers. Trace moisture can react with halogenated organics over time to form hydrochloric acid (HCl), which will corrode metal and cause leaks.
Step 3: Labeling and Logging
-
Action: Immediately affix a Hazardous Waste Tag. Write the full chemical name: "Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate". Do not use abbreviations or chemical formulas[7].
-
Action: Log the approximate concentration and any co-solvents used.
Step 4: Satellite Accumulation
-
Action: Store the sealed container in a designated Satellite Accumulation Area within a fume hood or ventilated flammable storage cabinet. Ensure the container is placed inside a secondary containment tray[8].
Step 5: Final Destruction via High-Temperature Incineration
-
Action: Transfer the waste to your Environmental Health and Safety (EHS) department or a licensed RCRA contractor.
-
Causality: The contractor will subject the waste to high-temperature incineration (>1,000°C) in a twin-chamber incinerator. The secondary combustion chamber must have a residence time of at least 2 seconds to ensure complete destruction of the triazole ring, followed by alkaline flue gas scrubbing to neutralize the liberated HCl gas and prevent dioxin emission[1][9].
Standard operational workflow for the safe disposal of halogenated organic waste.
Emergency Spill & Decontamination Procedures
If a spill occurs during the handling of Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, standard sweeping is insufficient and dangerous.
-
Isolate the Area: Ensure the laboratory fume hood is operating at maximum exhaust. Personnel must wear chemical-resistant gloves (e.g., Nitrile or Viton), safety goggles, and a lab coat.
-
Solid Spill Containment: Do not dry-sweep, as this aerosolizes the biologically active triazole dust. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the particles.
-
Liquid Spill Containment: If the compound is dissolved in a solvent, deploy inert, non-combustible absorbent pads or silica-based spill absorbents.
-
Decontamination: Transfer all absorbed materials, including the contaminated gloves and spill pads, into a heavy-duty plastic bag. Seal the bag, label it as "Chemically Contaminated Solid Waste - Halogenated," and submit it for high-temperature incineration[8]. Wash the affected bench space with soap and copious amounts of water.
References
-
Temple University. Halogenated Solvents in Laboratories - Campus Operations. Retrieved from:[Link]
-
U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from: [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. Retrieved from:[Link]
-
Oxford Academic (Toxicological Sciences). Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity. Retrieved from: [Link]
-
ResearchGate. The formation of dioxins in combustion systems. Retrieved from: [Link]
-
RiskAssess. Disposal of chemical wastes. Retrieved from:[Link]
-
Central Power Research Institute (CPRI). GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL. Retrieved from: [Link]
-
PubMed Central (PMC). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. Retrieved from: [Link]
-
MDPI. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. Retrieved from:[Link]
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- 5. mdpi.com [mdpi.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. nipissingu.ca [nipissingu.ca]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. cpri.res.in [cpri.res.in]
Personal protective equipment for handling Methyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
Executive Summary & Mechanistic Hazard Profile
Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a specialized pharmaceutical intermediate. When handling novel or highly active intermediates where exhaustive toxicological data may be pending, laboratory personnel must rely on predictive risk assessments based on structural chemical alerts. As outlined in the National Research Council's guidelines for handling unknown chemicals, conservative protective measures are mandatory[1].
The hazard profile of this compound is driven by two key structural components:
-
Halogenated Benzoate Core: The 4-chloro substitution significantly increases the molecule's lipophilicity. Highly lipophilic compounds can easily bypass the stratum corneum (the skin's primary barrier), necessitating strict dermal protection to prevent systemic absorption.
-
1,2,4-Triazole Moiety: Triazole derivatives are frequently biologically active (often interacting with cytochrome P450 enzymes). Inhalation of fine crystalline dust during weighing or transfer poses a severe systemic exposure risk.
Personal Protective Equipment (PPE) Rationale & Specifications
Under, employers must conduct a rigorous hazard assessment to select appropriate PPE[2]. The following barrier system is designed to provide overlapping layers of protection against lipophilic dust absorption and aerosolized inhalation.
Table 1: Mandatory PPE Specifications and Mechanistic Causality
| Body Part | Required PPE Specification | Quantitative Standard | Mechanistic Rationale |
| Hands | Double-layered Nitrile Gloves | Thickness: | Halogenated aromatics easily permeate thin latex. Nitrile provides superior chemical resistance against lipophilic solids and target solvents. |
| Eyes/Face | Indirect Vented Chemical Splash Goggles | Standard: ANSI Z87.1 | Mandated by to prevent ocular exposure to airborne crystalline dust and solvent splashes[3]. |
| Respiratory | N95 or P100 Particulate Respirator | Filtration: | Triazole derivatives can be biologically active; filtration prevents systemic exposure via inhalation of aerosolized powders. |
| Body | Flame-Resistant (FR) Lab Coat with Knit Cuffs | Standard: NFPA 2112 | Dissipates static electricity, preventing ignition of organic dusts. Knit cuffs prevent accidental wrist exposure. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure trustworthiness and safety, every protocol must function as a self-validating system. The following methodology ensures complete containment from storage to reaction.
Phase 1: Pre-Operational Setup and PPE Verification
-
Assess Ventilation: Verify the chemical fume hood monitor displays a safe face velocity of 80–120 feet per minute (fpm) .
-
Don PPE: Put on the FR lab coat, ANSI Z87.1 goggles, and double nitrile gloves. Self-Validation: Inspect gloves for micro-punctures by trapping air inside and applying light pressure before beginning work.
Phase 2: Weighing and Transfer (High-Risk Step) Causality Focus: Dry benzoate powders are highly susceptible to static charge, causing them to aerosolize and adhere to surfaces, which exponentially increases inhalation risks.
-
Static Mitigation: Wipe the exterior of the chemical container and the balance draft shield with a static-dissipative cloth.
-
Enclosed Weighing: Do not weigh on an open bench. Place a tared glass vial inside a ventilated balance enclosure. Use a grounded, anti-static micro-spatula to transfer the Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate.
-
Seal Before Transport: Cap the vial tightly before removing it from the balance enclosure to prevent dust dissemination during transit to the fume hood.
Phase 3: Solubilization and Reaction Setup
-
Fume Hood Transfer: Move the sealed vial into the verified chemical fume hood.
-
Solvent Addition: Open the vial only within the hood. Slowly add the reaction solvent (e.g., DMSO or DMF) using a calibrated pipette. Allow the solvent to wash down the interior sides of the vial to capture any residual dust.
Phase 4: Decontamination
-
Surface Decontamination: Wipe down the balance, spatulas, and fume hood workspace with a 70% isopropanol solution to solubilize and remove any microscopic chemical residue.
-
PPE Doffing: Remove the contaminated outer layer of nitrile gloves inside the fume hood and dispose of them in the designated solid waste container.
Figure 1: Safe handling and disposal workflow for halogenated triazole derivatives.
Spill Response Protocol
In the event of a powder spill outside of a ventilated enclosure:
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Protect: Don a P100 respirator and heavy-duty nitrile utility gloves.
-
Contain: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient. Cover the spill with damp absorbent pads (using water or a mild compatible solvent) to suppress dust generation.
-
Collect: Use a non-sparking scoop to place the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.
Waste Management and EPA RCRA Disposal Plan
Because this compound contains a halogenated aromatic ring, its disposal is strictly regulated by the[4].
-
Segregation: Do not mix with non-halogenated waste. Halogenated waste requires specific high-temperature incineration to safely break carbon-chlorine bonds and prevent the formation of toxic dioxins[5].
-
Accumulation Limits: Laboratories operating as Large Quantity Generators (LQGs) may store up to 55 gallons of hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6].
-
Labeling: Containers must be explicitly labeled "Hazardous Waste: Contains Halogenated Organics (Methyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate)"[4].
-
Time Limits: Once a container is full and transferred to a Central Accumulation Area (CAA), the waste must be manifested and removed by a licensed hazardous waste vendor within 90 days [6].
References
-
Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements | Source: Occupational Safety and Health Administration | URL: [Link]
-
Title: 29 CFR 1910.133 - Eye and Face Protection | Source: eCFR | URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Center for Biotechnology Information (NCBI), NIH | URL: [Link]
-
Title: How to Dispose of Chemical Waste | Source: Case Western Reserve University EHS | URL: [Link]
-
Title: A Primer On Laboratory Waste Disposal | Source: Hazardous Waste Experts | URL: [Link]
-
Title: Laboratory Waste Management: The New Regulations | Source: Medical Laboratory Observer | URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
